molecular formula C4H10S2 B1597265 1,3-Butanedithiol CAS No. 24330-52-7

1,3-Butanedithiol

Cat. No.: B1597265
CAS No.: 24330-52-7
M. Wt: 122.3 g/mol
InChI Key: XMEPRJBZFCWFKN-UHFFFAOYSA-N
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Description

1,3-Butanedithiol (CAS Registry Number: 24330-52-7) is an aliphatic dithiol with the molecular formula C4H10S2 and an average molecular mass of 122.25 g/mol . It is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and carries the FEMA number 3529 . Its primary research and industrial value lies in its potent and distinct organoleptic properties. Organoleptic analyses describe its odor as a powerful, savory profile of garlic, meaty, sulfurous, and onion , with spicy and roasted nuances . As a result, its main applications are in the development and study of savory flavorings for foods such as gravies, meat products, nut products, snack foods, and soups . Researchers can utilize this compound as a key reference standard or building block in analytical chemistry, sensory science, and the synthesis of more complex flavor and fragrance molecules. Physically, it is a clear, colorless to pale yellow liquid with a reported boiling point of 91-93 °C at 30 mm Hg and a density of approximately 1.052 g/cm³ at 20 °C . The compound is specified for research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1,3-dithiol
Source PubChem
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InChI

InChI=1S/C4H10S2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEPRJBZFCWFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865146
Record name Butane-1,3-dithiol
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Molecular Weight

122.3 g/mol
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Physical Description

liquid with meaty odour
Record name 1,3-Butanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; miscible in fat
Record name 1,3-Butanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.052 (d20/4)
Record name 1,3-Butanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

24330-52-7
Record name 1,3-Butanedithiol
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Record name 1,3-Butanedithiol
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Record name Butane-1,3-dithiol
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Record name Butane-1,3-dithiol
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Record name 1,3-BUTANEDITHIOL
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Butanedithiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanedithiol is a vital organosulfur compound with significant applications in organic synthesis, particularly as a protecting group for carbonyl compounds and as a precursor to valuable intermediates. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. Detailed experimental protocols for its application in the formation of 1,3-dithianes and their subsequent deprotection are presented, alongside a summary of analytical techniques for its characterization. This document aims to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound, also known by its IUPAC name butane-1,3-dithiol, is a chiral dithiol. Its structure consists of a four-carbon chain with thiol (-SH) groups attached to the first and third carbon atoms.[1][2][3]

Table 1: Compound Identification

IdentifierValue
IUPAC Name butane-1,3-dithiol[1][2]
Synonyms 1,3-Dimercaptobutane, Butane-1,3-dithiol
CAS Number 24330-52-7[1][2][4]
Molecular Formula C₄H₁₀S₂[1][2][4]
Molecular Weight 122.25 g/mol [4]
SMILES CC(S)CCS
InChI InChI=1S/C4H10S2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3[2]

Physicochemical Properties

This compound is a liquid at room temperature with a characteristic strong, meaty, and sulfurous odor.[1][4] It is sparingly soluble in water but miscible with fats and many organic solvents.[1][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Liquid[1][4]
Odor Meaty, garlic, sulfurous, onion, spicy[4]
Boiling Point 91-93 °C at 30 mm Hg[4]
Melting Point -53.9 °C (estimate)[4]
Density 1.023 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.522[4]
Flash Point 150 °F (65.6 °C)[4]
Vapor Pressure 1.15 mmHg at 25°C[4]
pKa 10.23 ± 0.10 (Predicted)[4]
Solubility in Water 2.59 g/L at 25 °C[5]
Solubility in Ethanol 923.64 g/L at 25 °C[5]
logP (Octanol/Water) 1.625 (Crippen Calculated)[6]

Synthesis and Purification

General Synthesis of Dithiols from Diols

A common synthetic route to dithiols is the reaction of a diol with a thiolating agent. A two-step process is often employed, where the hydroxyl groups of the diol are first converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.

Conceptual Experimental Protocol: Synthesis of this compound from 1,3-Butanediol

  • Activation of Hydroxyl Groups: 1,3-Butanediol is reacted with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperature (e.g., 0 °C to room temperature) to form the corresponding ditosylate. The reaction is typically carried out in a chlorinated solvent such as dichloromethane.

  • Thiolation: The purified ditosylate is then treated with a sulfur nucleophile. For instance, reaction with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) will displace the tosylate groups to form the dithiol.

  • Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Purification

Due to the propensity of thiols to oxidize to disulfides, purification should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible. Common purification techniques for liquid thiols include:

  • Vacuum Distillation: This is the most common method for purifying volatile thiols like this compound.

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken to avoid oxidation on the stationary phase.

Reactivity and Applications in Organic Synthesis

The primary application of this compound in organic synthesis is its reaction with carbonyl compounds (aldehydes and ketones) to form 1,3-dithianes. This reaction is a cornerstone of protecting group chemistry and umpolung (reactivity inversion).

Formation of 1,3-Dithianes (Thioacetalization)

This compound reacts with aldehydes and ketones in the presence of a Lewis or Brønsted acid catalyst to form a six-membered cyclic thioacetal, known as a 1,3-dithiane. This reaction effectively protects the carbonyl group from nucleophilic attack.

Experimental Protocol: Protection of a Ketone using this compound

  • Reaction Setup: To a solution of the ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) is added this compound (1.1 equivalents).

  • Catalyst Addition: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The resulting 1,3-dithiane can be purified by column chromatography on silica gel.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product ketone Ketone reaction Thioacetalization (Lewis/Brønsted Acid Catalyst) ketone->reaction dithiol This compound dithiol->reaction quench Quench (aq. NaHCO₃) reaction->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify dithiane 1,3-Dithiane purify->dithiane

Figure 1. Workflow for the protection of a ketone as a 1,3-dithiane.
Deprotection of 1,3-Dithianes

The carbonyl group can be regenerated from the 1,3-dithiane under various conditions, often involving oxidative or hydrolytic methods.

Experimental Protocol: Deprotection of a 1,3-Dithiane

A mild and efficient method for the deprotection of 1,3-dithianes involves the use of hydrogen peroxide and a catalytic amount of iodine in an aqueous micellar system.[7]

  • Reaction Setup: The 1,3-dithiane (1 equivalent) is dissolved in a mixture of water and a surfactant such as sodium dodecyl sulfate (SDS).

  • Reagent Addition: A catalytic amount of iodine (e.g., 5 mol%) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC.

  • Workup: Upon completion, the reaction is quenched with a solution of sodium thiosulfate to destroy any excess iodine. The product is then extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude carbonyl compound can be purified by column chromatography or distillation.

deprotection_workflow cluster_starting_material Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Product dithiane 1,3-Dithiane reaction H₂O₂ / I₂ (cat.) Aqueous Micellar System dithiane->reaction quench Quench (aq. Na₂S₂O₃) reaction->quench extract Extraction quench->extract purify Purification extract->purify carbonyl Carbonyl Compound purify->carbonyl

Figure 2. Workflow for the deprotection of a 1,3-dithiane.

Analytical Characterization

Several analytical techniques are employed to characterize this compound and its derivatives.

Table 3: Analytical Methods for this compound

TechniqueExpected Observations
¹H NMR Spectroscopy The proton NMR spectrum of a thiol will show a characteristic signal for the S-H proton, which is exchangeable with D₂O.[8] The multiplicity and chemical shifts of the methylene and methine protons provide structural information. For this compound, one would expect complex multiplets for the protons on the butane backbone and signals for the two SH protons.
¹³C NMR Spectroscopy The carbon NMR spectrum will show distinct signals for the four carbon atoms in the butane chain. The chemical shifts will be influenced by the attached sulfur atoms.
Mass Spectrometry (MS) Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns.[5][6] Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography (GC) GC is a powerful tool for assessing the purity of this compound and for monitoring reactions.[9][10][11][12] Sulfur-specific detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), provide high sensitivity and selectivity for sulfur-containing compounds.[10][12]
Infrared (IR) Spectroscopy The IR spectrum of a thiol exhibits a characteristic S-H stretching vibration band near 2550 cm⁻¹.[8]

Safety and Handling

This compound is a sulfur-containing compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It has a strong, unpleasant odor. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily utilized for the protection of carbonyl groups as 1,3-dithianes. This guide has provided a detailed overview of its chemical and physical properties, along with experimental workflows for its key reactions. The provided data and protocols are intended to be a valuable resource for chemists and researchers engaged in synthetic chemistry and drug development, enabling the effective and safe use of this important building block.

References

Synthesis of 1,3-Butanedithiol from 1,3-Butanediol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for producing 1,3-butanedithiol from its corresponding diol, 1,3-butanediol. The synthesis is a two-step process involving the activation of the hydroxyl groups via tosylation, followed by nucleophilic substitution with a sulfur source. This document details the underlying chemistry, experimental protocols, and relevant quantitative data for each step.

Introduction

This compound is a sulfur-containing organic compound with applications in various fields, including as a flavoring agent and in the synthesis of more complex molecules. Its synthesis from the readily available 1,3-butanediol provides a practical route to this dithiol. The conversion of a diol to a dithiol is not a direct, one-step process. It necessitates the conversion of the hydroxyl groups, which are poor leaving groups, into more reactive functionalities. A common and effective strategy is the tosylation of the diol, followed by a nucleophilic substitution reaction with a thiolating agent.

Overall Synthetic Pathway

The conversion of 1,3-butanediol to this compound is achieved in two primary stages:

  • Activation of Hydroxyl Groups: The hydroxyl groups of 1,3-butanediol are converted into a better leaving group, typically a tosylate, by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Nucleophilic Substitution: The resulting 1,3-butanediol ditosylate is then reacted with a sulfur nucleophile, such as thiourea, to introduce the thiol functionalities. This proceeds through an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the final this compound.

The overall workflow of this synthetic route is depicted below.

Synthesis_of_1_3-Butanedithiol cluster_step1 Step 1: Activation cluster_step2 Step 2: Thiolation cluster_product Final Product Butanediol 1,3-Butanediol Ditosylate 1,3-Butanediol Ditosylate Butanediol->Ditosylate Tosylation Isothiouronium Bis(isothiouronium) Salt Intermediate Ditosylate->Isothiouronium Nucleophilic Substitution Butanedithiol This compound Isothiouronium->Butanedithiol Hydrolysis Reagent1 p-Toluenesulfonyl Chloride (TsCl) Pyridine Reagent2 1. Thiourea 2. NaOH (Hydrolysis)

Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two main stages of the synthesis.

Step 1: Synthesis of 1,3-Butanediol Ditosylate

This procedure outlines the conversion of 1,3-butanediol to its ditosylate derivative. The reaction involves the esterification of the alcohol functional groups with p-toluenesulfonyl chloride.

Reaction Scheme:

Tosylation_of_1_3-Butanediol cluster_reactants cluster_conditions cluster_products 1,3-Butanediol 1,3-Butanediol arrow1 Pyridine (base) DCM (solvent) 0 °C to RT plus1 + TsCl 2 x p-Toluenesulfonyl Chloride (TsCl) 1,3-Butanediol Ditosylate 1,3-Butanediol Ditosylate plus2 + 2 x Pyridinium Hydrochloride

Tosylation of 1,3-butanediol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Butanediol90.1210.0 g0.111
p-Toluenesulfonyl chloride (TsCl)190.6546.5 g0.244
Pyridine79.10100 mL-
Dichloromethane (DCM)84.93200 mL-
1 M Hydrochloric acid (HCl)-As needed-
Saturated sodium bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-butanediol (10.0 g, 0.111 mol) in pyridine (100 mL) and dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (46.5 g, 0.244 mol) in dichloromethane (100 mL) and add it dropwise to the cooled diol solution over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of cold 1 M HCl to neutralize the excess pyridine.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-butanediol ditosylate.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ditosylate.

Quantitative Data (Estimated):

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
1,3-Butanediol Ditosylate44.237.6 - 42.085 - 95

Note: The yield is an estimate based on typical tosylation reactions of diols and may vary depending on the specific reaction conditions and purification efficiency.

Step 2: Synthesis of this compound

This procedure details the conversion of 1,3-butanediol ditosylate to this compound using thiourea, followed by alkaline hydrolysis of the intermediate isothiouronium salt.

Reaction Scheme:

Thiolation_of_Ditosylate cluster_reactants cluster_intermediate cluster_hydrolysis 1,3-Butanediol Ditosylate 1,3-Butanediol Ditosylate arrow1 Ethanol Reflux plus1 + 2 x Thiourea Bis(isothiouronium) Salt Bis(isothiouronium) Salt arrow2 NaOH (aq) Reflux This compound This compound

Conversion of 1,3-butanediol ditosylate to this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Butanediol Ditosylate398.5120.0 g0.050
Thiourea76.128.4 g0.110
Ethanol (95%)-150 mL-
Sodium Hydroxide (NaOH)40.008.0 g0.200
Water18.02100 mL-
Hydrochloric Acid (concentrated)-As needed-
Diethyl Ether-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, combine 1,3-butanediol ditosylate (20.0 g, 0.050 mol) and thiourea (8.4 g, 0.110 mol) in 150 mL of 95% ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. The formation of the bis(isothiouronium) salt may be observed as a precipitate.

  • After the initial reflux, add a solution of sodium hydroxide (8.0 g, 0.200 mol) in 100 mL of water to the reaction mixture.

  • Continue to reflux the mixture for an additional 2-3 hours to facilitate the hydrolysis of the isothiouronium salt.

  • Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

  • The crude this compound can be purified by vacuum distillation to obtain the final product.

Quantitative Data (Estimated):

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound6.14.0 - 5.265 - 85

Note: The yield is an estimate based on similar reactions and may vary. Dithiols can be sensitive to oxidation, so it is advisable to handle the product under an inert atmosphere where possible.

Conclusion

The synthesis of this compound from 1,3-butanediol is a reliable two-step process that is well-suited for laboratory-scale preparation. The key steps involve the activation of the diol via tosylation to form a stable ditosylate intermediate, followed by nucleophilic substitution with thiourea and subsequent hydrolysis to yield the desired dithiol. The provided protocols offer a detailed guide for researchers and professionals in the field of chemical synthesis and drug development. Careful execution of these steps, with attention to reaction conditions and purification techniques, should allow for the successful synthesis of this compound in good yields.

Spectroscopic Data and Experimental Protocols for 1,3-Butanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Butanedithiol, targeting researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental methodologies, and includes a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound. While exact peak values can be found in spectral databases, this guide provides the fundamental data based on the compound's structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound are available in databases such as SpectraBase.[1]

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1]

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
CH₃~1.3Doublet3H
SH (at C1)~1.4 - 1.6Triplet1H
SH (at C3)~1.6 - 1.8Doublet1H
CH₂~1.8 - 2.0Multiplet2H
CH~2.7 - 2.9Multiplet1H
CH₂ (adjacent to SH at C1)~3.0 - 3.2Multiplet1H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

CarbonChemical Shift (δ, ppm) (Predicted)
CH₃~20 - 25
CH₂~30 - 35
CH (at C3)~35 - 40
CH₂ (at C1)~25 - 30

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of S-H and C-H stretching and bending vibrations. The spectrum can be obtained from a neat liquid sample between salt plates.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2550S-H StretchThiol
2850 - 3000C-H StretchAlkane
1450 - 1470C-H BendAlkane
1370 - 1380C-H Bend (CH₃)Alkane

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed. Predicted mass spectrometry data is available in PubChem.[3]

m/zIon
122[M]⁺ (Molecular Ion)
89[M - SH]⁺
75[M - CH₂SH]⁺
61[CH(SH)CH₃]⁺
47[CH₂SH]⁺

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

  • Instrument Setup: The NMR spectrometer is set to the appropriate frequency for ¹H or ¹³C detection. The sample is placed in the spectrometer's probe, and the temperature is equilibrated, typically at room temperature.

  • Data Acquisition: The instrument's magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon.

  • Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected. The chemical shifts are referenced to the solvent peak or TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

  • Sample Preparation: For a neat liquid sample, a drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film between the plates.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample compartment is collected.

  • Data Acquisition: The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder. The infrared spectrum is then recorded by scanning the sample over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup: The GC is equipped with a capillary column suitable for the separation of volatile sulfur compounds. The oven temperature program is set to start at a low temperature and ramp up to a higher temperature to ensure good separation. The mass spectrometer is set to scan a specific mass range (e.g., m/z 30-200) in electron ionization (EI) mode.

  • Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the hot injection port of the GC. The vaporized sample is carried by an inert gas (e.g., helium) through the column, where separation occurs. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • Data Processing: The data system generates a total ion chromatogram (TIC), which shows the separated compounds as peaks. The mass spectrum for each peak can be examined to identify the compound by its fragmentation pattern and comparison to a spectral library.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Sample of This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR Acquire FID on NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR Record Spectrum on FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Inject into GC-MS and Acquire Data Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase, and Baseline Correction Acq_NMR->Proc_NMR Proc_IR Ratio against Background Acq_IR->Proc_IR Proc_MS Generate TIC and Extract Mass Spectra Acq_MS->Proc_MS Analysis_NMR Assign Chemical Shifts, Coupling Constants, Integration Proc_NMR->Analysis_NMR Analysis_IR Assign Absorption Bands to Functional Groups Proc_IR->Analysis_IR Analysis_MS Analyze Fragmentation Pattern and Identify Molecular Ion Proc_MS->Analysis_MS Final_Structure Structural Elucidation of This compound Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to Butane-1,3-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,3-dithiol, a versatile organosulfur compound, holds significance in various chemical applications, ranging from its use as a potent flavoring agent to its role as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental protocols, tailored for professionals in research and development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name butane-1,3-dithiol is also known by several synonyms.[1] Understanding these alternative names is crucial for a comprehensive literature search and chemical sourcing.

  • 1,3-Dimercaptobutane[1][2]

  • FEMA No. 3529[1][2]

  • 1,3-butane dithiol[1]

Physicochemical Properties

A summary of the key physical and chemical properties of butane-1,3-dithiol is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

PropertyValueReference
Molecular Formula C4H10S2[1]
Molecular Weight 122.25 g/mol
Appearance Liquid with a meaty odor[1]
Density 1.052 g/mL at 20 °C[1]
Refractive Index 1.526-1.536 at 20 °C[1]
Solubility Insoluble in water; miscible in fat[1]

Experimental Protocols

A plausible, though not explicitly documented, route for the synthesis of butane-1,3-dithiol could involve the conversion of 1,3-butanediol to a di-halo derivative, followed by nucleophilic substitution with a thiolating agent. The synthesis of 1,3-butanediol itself can be achieved through the catalytic hydrogenation of 3-hydroxybutanal.[4][5]

Applications in Organic Synthesis: The Corey-Seebach Reaction

Dithiols, such as the closely related 1,3-propanedithiol, are instrumental in the Corey-Seebach reaction, a powerful tool in organic synthesis for "umpolung" (reactivity inversion).[6][7][8] This reaction allows for the transformation of an aldehyde into an acyl anion equivalent, which can then react with various electrophiles.[7][9]

The logical workflow of the Corey-Seebach reaction is depicted in the following diagram:

Corey_Seebach_Reaction Aldehyde Aldehyde (R-CHO) Dithiane 1,3-Dithiane Formation Aldehyde->Dithiane + 1,3-Propanedithiol, H+ ProtectedAldehyde Protected Aldehyde (1,3-Dithiane derivative) Dithiane->ProtectedAldehyde Deprotonation Deprotonation (n-BuLi) ProtectedAldehyde->Deprotonation AcylAnion Acyl Anion Equivalent (Lithiated Dithiane) Deprotonation->AcylAnion Alkylation Alkylation (R'-X) AcylAnion->Alkylation AlkylatedDithiane Alkylated Dithiane Alkylation->AlkylatedDithiane Deprotection Deprotection (e.g., HgCl2, H2O) AlkylatedDithiane->Deprotection Ketone Ketone (R-CO-R') Deprotection->Ketone

Workflow of the Corey-Seebach Reaction.

This reaction pathway highlights the utility of 1,3-dithiols in protecting carbonyl groups and in facilitating carbon-carbon bond formation through the generation of a nucleophilic acyl anion equivalent.[7]

Metabolic Pathways of a Related Compound: 1,3-Butanediol

While specific metabolic pathways for butane-1,3-dithiol are not well-documented, the metabolism of the analogous compound, 1,3-butanediol, has been studied. In vivo studies in rats suggest that 1,3-butanediol is likely oxidized to β-hydroxybutyric acid.[10] The metabolism of (R)-1,3-butanediol, in particular, is noted for its efficient conversion to the ketone body beta-hydroxybutyrate (BHB) in the liver, which can then serve as an energy source.[4][11]

The proposed metabolic conversion of 1,3-butanediol is illustrated below:

Metabolic_Pathway Butanediol (R)-1,3-Butanediol Oxidation1 Hepatic Oxidation Butanediol->Oxidation1 Alcohol Dehydrogenase Intermediate Intermediate (Acetoacetate) Oxidation1->Intermediate Reduction Reduction Intermediate->Reduction β-hydroxybutyrate dehydrogenase BHB Beta-Hydroxybutyrate (BHB) Reduction->BHB Energy Energy Source (Brain, Muscles) BHB->Energy

Metabolic conversion of (R)-1,3-Butanediol.

This metabolic pathway is of interest in the study of ketogenesis and alternative energy substrates for the body.[4][11]

Conclusion

Butane-1,3-dithiol is a compound with established applications, particularly in the flavor industry, and significant potential in synthetic organic chemistry, drawing parallels from the reactivity of similar dithiols. While detailed synthesis protocols for this specific molecule require further exploration, the principles of dithiol synthesis and their application in powerful synthetic methodologies like the Corey-Seebach reaction provide a solid foundation for its use in research and development. Further investigation into its metabolic fate and potential biological activities, guided by the understanding of its diol analog, may unveil new avenues for its application in the life sciences.

References

Physical properties of 1,3-Butanedithiol boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,3-Butanedithiol: Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of chemical compounds.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. For comparative analysis, the corresponding properties of its oxygen analog, 1,3-butanediol, are also included. This comparison highlights the influence of sulfur versus oxygen on these fundamental physical characteristics. Thiols, like this compound, exhibit lower boiling points compared to their alcohol counterparts due to the reduced ability to form strong hydrogen bonds.[1][2]

Physical PropertyThis compound1,3-Butanediol
Boiling Point 91-93 °C at 30 mmHg[3] 173 °C (estimated at atmospheric pressure)[4]203-210 °C at 760 mmHg[5][6][7]
Density 1.052 g/mL (d20/4)[8] 1.023 g/mL at 25 °C[3]1.0053 g/cm³ at 20 °C[5][9] 1.005 g/mL at 25 °C[6]
Molecular Formula C₄H₁₀S₂[3][8]C₄H₁₀O₂[5][9]
Molecular Weight 122.25 g/mol [3]90.12 g/mol [9][10]

Experimental Protocols

Accurate determination of physical properties such as boiling point and density is crucial for the characterization of chemical substances. The following sections detail the standard experimental methodologies applicable to this compound.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially when only a small sample is available.[11]

Apparatus and Materials:

  • Thiele tube

  • Mineral oil or other high-boiling point liquid

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample, with the open end submerged in the liquid.

  • Assembly: The test tube is attached to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: The entire assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. The Thiele tube is then gently heated.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] This temperature should be recorded, along with the atmospheric pressure.

Density Determination

The density of a liquid can be determined using several methods. A common and accurate method involves the use of a pycnometer or a specific gravity bottle.

Apparatus and Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Temperature-controlled water bath

  • Sample of this compound

  • Distilled water (for calibration)

  • Acetone or other volatile solvent for cleaning and drying

Procedure:

  • Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

  • Weight of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured using an analytical balance.

  • Weight of Pycnometer with Water: The pycnometer is filled with distilled water and placed in a temperature-controlled water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The pycnometer is then reweighed.

  • Weight of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of thermal equilibration and weighing is followed.

  • Calculation: The density of the sample is calculated using the following formula:

    Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water at the specified temperature

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the Thiele tube method.

BoilingPointWorkflow start Start prep_sample Prepare Sample (Fill test tube with this compound) start->prep_sample insert_capillary Insert Inverted Capillary Tube prep_sample->insert_capillary assemble_apparatus Assemble Apparatus (Attach tube to thermometer) insert_capillary->assemble_apparatus place_in_thiele Place Assembly in Thiele Tube assemble_apparatus->place_in_thiele heat_apparatus Gently Heat the Thiele Tube place_in_thiele->heat_apparatus observe_bubbles Observe for Continuous Stream of Bubbles heat_apparatus->observe_bubbles observe_bubbles->heat_apparatus Bubbles are not continuous remove_heat Remove Heat Source observe_bubbles->remove_heat Bubbles are continuous cool_and_observe Allow to Cool and Observe Liquid Entering Capillary remove_heat->cool_and_observe record_bp Record Temperature (Boiling Point) cool_and_observe->record_bp end_process End record_bp->end_process

References

An In-Depth Technical Guide to 1,3-Butanedithiol (CAS: 24330-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanedithiol, a sulfur-containing organic compound with the CAS number 24330-52-7, is a versatile molecule with emerging applications in synthetic chemistry and potential relevance in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications in the pharmaceutical industry. Particular emphasis is placed on its role as a precursor to 1,3-dithianes, which are valuable intermediates in the construction of complex molecular architectures. While its direct biological activity is not extensively studied, this guide also touches upon the known biochemical effects of its structural analog, 1,3-butanediol, to provide context for potential metabolic pathways and physiological effects.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sulfurous odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, application in reactions, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C4H10S2[1]
Molecular Weight 122.25 g/mol [1]
CAS Number 24330-52-7[1]
Boiling Point 91-93 °C at 30 mmHg[2]
Density 1.052 g/mL at 20 °C[2]
Refractive Index (nD20) 1.526 - 1.536[2]
Flash Point 65.56 °C (150.00 °F)[2]
Solubility Insoluble in water[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the conversion of its corresponding diol, 1,3-butanediol. While specific literature on this direct conversion is not abundant, a general and widely applicable method for the synthesis of dithiols from diols is through the use of thiourea followed by hydrolysis, or via a Finkelstein-type reaction with a sulfur nucleophile. Below is a plausible experimental protocol based on established chemical principles.

Experimental Protocol: Synthesis from 1,3-Butanediol via Dithiuronium Salt

This two-step procedure involves the formation of a bis-isothiuronium salt from 1,3-butanediol, followed by alkaline hydrolysis to yield the dithiol.

Step 1: Formation of the Bis-isothiuronium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-butanediol (1 mole) in concentrated hydrochloric acid (2.5 moles).

  • Add thiourea (2.2 moles) to the solution.

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The bis-isothiuronium salt may precipitate. If so, collect the solid by filtration. If not, the solution can be carried forward to the next step.

Step 2: Hydrolysis to this compound

  • Transfer the isothiuronium salt (or the reaction mixture from Step 1) to a flask.

  • Add a solution of sodium hydroxide (5 moles) in water.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a neutral pH.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Synthesis_of_1_3_Butanedithiol 1,3-Butanediol 1,3-Butanediol Bis-isothiuronium Salt Bis-isothiuronium Salt 1,3-Butanediol->Bis-isothiuronium Salt Thiourea, HCl This compound This compound Bis-isothiuronium Salt->this compound NaOH, H2O

Caption: Synthesis of this compound from 1,3-Butanediol.

Key Reactions and Applications in Drug Development

The primary utility of this compound in the context of drug development lies in its ability to form 1,3-dithianes upon reaction with carbonyl compounds. This transformation is a cornerstone of modern organic synthesis, offering both a robust protecting group strategy and a method for achieving "umpolung" or the reversal of polarity of the carbonyl carbon.

Formation of 1,3-Dithianes

This compound reacts with aldehydes and ketones in the presence of a Lewis or Brønsted acid catalyst to form the corresponding 4-methyl-1,3-dithianes. The methyl group at the 4-position, originating from the structure of this compound, can influence the stereochemical outcome of subsequent reactions.

Experimental Protocol: General Procedure for Dithiane Formation

  • To a solution of the carbonyl compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add this compound (1.1 equivalents).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude dithiane can be purified by column chromatography.

Dithiane_Formation cluster_reactants Reactants Carbonyl Compound Carbonyl Compound 4-Methyl-1,3-dithiane 4-Methyl-1,3-dithiane Carbonyl Compound->4-Methyl-1,3-dithiane This compound This compound This compound->4-Methyl-1,3-dithiane Lewis/Brønsted Acid

Caption: Formation of a 4-methyl-1,3-dithiane.

Umpolung and C-C Bond Formation

The true synthetic power of the dithiane group is realized in its ability to facilitate C-C bond formation. The acidic proton at the 2-position of the dithiane ring can be removed by a strong base (e.g., n-butyllithium) to generate a stabilized carbanion. This nucleophilic carbon can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. Subsequent deprotection of the dithiane reveals a new carbonyl group, effectively achieving the synthetic equivalent of an acyl anion addition. This strategy is invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.

Umpolung_Reaction Dithiane 4-Methyl-1,3-dithiane Carbanion Dithiane Carbanion Dithiane->Carbanion Strong Base (e.g., n-BuLi) Alkylated_Dithiane 2-Alkyl-4-methyl-1,3-dithiane Carbanion->Alkylated_Dithiane Electrophile (e.g., R-X) Ketone Ketone Alkylated_Dithiane->Ketone Deprotection

Caption: Umpolung strategy using a 4-methyl-1,3-dithiane.

While specific examples of marketed drugs synthesized using this compound are not readily found in the literature, the formation of dithianes is a widely employed tactic in medicinal chemistry for the construction of complex intermediates. The principles outlined above are directly applicable in a drug discovery setting.

Biochemical and Toxicological Profile

Currently, there is a lack of specific studies on the biochemical effects and signaling pathways directly modulated by this compound. However, insights can be drawn from its structural analog, 1,3-butanediol.

1,3-Butanediol is known to be metabolized in the liver to β-hydroxybutyrate, a ketone body.[3][4] This metabolic conversion can influence cellular energy metabolism.[4] It is plausible that this compound could undergo analogous enzymatic transformations, although the presence of sulfur atoms would likely alter the metabolic rate and the nature of the resulting metabolites. The toxicological profile of this compound has not been extensively characterized, and appropriate safety precautions should be taken when handling this compound.

Conclusion

This compound is a valuable synthetic building block, primarily through its utility in forming 1,3-dithianes. This functionality provides chemists with a powerful tool for carbonyl protection and, more significantly, for the implementation of umpolung strategies to construct complex carbon skeletons. While its direct application in marketed pharmaceuticals is not yet prominent, the synthetic methodologies it enables are highly relevant to the field of drug discovery and development. Further research into the biological activity and metabolic fate of this compound and its derivatives could unveil novel pharmacological applications. This guide serves as a foundational resource for researchers and scientists looking to explore the potential of this versatile dithiol in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to the Reactivity of Thiol Groups in 1,3-Butanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of the thiol groups in 1,3-butanedithiol. It delves into the core principles governing their chemical behavior, explores the differential reactivity between the primary and secondary thiols, and offers detailed experimental protocols for their quantitative analysis.

Core Principles of Thiol Reactivity

The reactivity of the sulfhydryl (-SH) groups in this compound is governed by a combination of factors that are fundamental to thiol chemistry. Understanding these principles is crucial for predicting and controlling their reactions in various applications, including organic synthesis and drug development. Thiols are sulfur analogs of alcohols and are characterized by their nucleophilicity, acidity, and susceptibility to oxidation.

The key determinant of a thiol's reactivity as a nucleophile is the formation of the thiolate anion (RS⁻), which is a significantly stronger nucleophile than the neutral thiol (RSH). The concentration of the thiolate is dependent on the thiol's acidity, represented by its pKa value, and the pH of the surrounding medium. Thiols are generally more acidic than their corresponding alcohols due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the negative charge of the conjugate base.

Several factors influence the reactivity of thiol groups:

  • pKa and Nucleophilicity: The lower the pKa of a thiol, the more readily it deprotonates to form the highly nucleophilic thiolate anion at a given pH. Thiols typically have pKa values in the range of 8-11.[1] The predicted pKa for this compound is approximately 10.23.[2]

  • Steric Hindrance: The accessibility of the sulfur atom to reactants is a critical factor. Primary thiols are generally more reactive towards bulky electrophiles than secondary thiols due to reduced steric hindrance around the sulfur atom.[3]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups near the thiol can influence its acidity and nucleophilicity.

  • Oxidation-Reduction Potential: Thiols can be readily oxidized to form disulfides (RSSR). This reaction is a key aspect of their chemistry, particularly in biological systems.

Differential Reactivity of Thiol Groups in this compound

This compound possesses two distinct thiol groups: a primary thiol at the C1 position and a secondary thiol at the C3 position. This structural difference leads to a differential in their reactivity, which can be exploited for selective chemical modifications.

The differential reactivity is also influenced by the relative acidity (pKa) of the two thiol groups. While a single predicted pKa value is available for the molecule as a whole, it is likely that the primary thiol has a slightly lower pKa than the secondary thiol due to electronic and steric factors. A lower pKa for the primary thiol would result in a higher concentration of the more nucleophilic thiolate anion at a given pH, further enhancing its reactivity.

Quantitative Data Summary

While specific experimental rate constants for the individual thiol groups of this compound are not extensively reported, the following table summarizes the known properties and provides an estimated relative reactivity based on established chemical principles.

PropertyValueReference/Comment
Molecular Formula C₄H₁₀S₂[2]
Molecular Weight 122.25 g/mol [2]
Predicted pKa (overall) 10.23 ± 0.10[2]
Estimated Relative Reactivity (Primary vs. Secondary Thiol) Primary > SecondaryBased on reduced steric hindrance for the primary thiol.[3]

Experimental Protocols for Assessing Thiol Reactivity

To quantitatively assess the differential reactivity of the thiol groups in this compound, a combination of spectrophotometric, chromatographic, and spectroscopic methods can be employed.

Spectrophotometric Analysis using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the quantification of total free thiol groups. The reaction of a thiol with DTNB produces a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.

Protocol for Total Thiol Quantification:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.

    • Ellman's Reagent Stock Solution: 4 mg/mL DTNB in the reaction buffer.

    • This compound Standard Solutions: Prepare a series of known concentrations of this compound in the reaction buffer.

  • Assay Procedure:

    • To 50 µL of each standard or unknown sample, add 2.5 mL of the reaction buffer.

    • Add 50 µL of the Ellman's Reagent stock solution.

    • Mix and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance at 412 nm versus the known concentrations of the this compound standards.

    • Determine the total thiol concentration of the unknown samples from the standard curve.

Kinetic Analysis of Alkylation Reactions

The differential reactivity of the thiol groups can be investigated by monitoring the kinetics of their reaction with an electrophilic agent, such as iodoacetamide or N-ethylmaleimide (NEM). The progress of the reaction can be followed by monitoring the disappearance of the thiol groups using Ellman's reagent or by monitoring the formation of the product using High-Performance Liquid Chromatography (HPLC).

Protocol for Kinetic Analysis with Iodoacetamide (monitored by Ellman's Assay):

  • Reagent Preparation:

    • Reaction Buffer: As described in section 3.1.

    • This compound Solution: A known concentration of this compound in the reaction buffer.

    • Iodoacetamide Solution: A known concentration of iodoacetamide in the reaction buffer. The concentration should be in excess of the total thiol concentration.

  • Kinetic Run:

    • Initiate the reaction by mixing the this compound and iodoacetamide solutions in the reaction buffer at a constant temperature.

    • At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a large excess of a non-interfering thiol (e.g., dithiothreitol) or by acidification.

    • Determine the concentration of remaining free thiol groups in the quenched aliquots using the Ellman's reagent protocol described in section 3.1.

  • Data Analysis:

    • Plot the concentration of free thiols versus time.

    • The data can be fitted to appropriate kinetic models to determine the pseudo-first-order and second-order rate constants for the reaction of each thiol group. The initial rapid decrease in thiol concentration will primarily correspond to the reaction of the more reactive primary thiol, followed by a slower decrease corresponding to the secondary thiol.

NMR Spectroscopy for Monitoring Selective Alkylation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the selective modification of the two thiol groups in this compound. By using a stoichiometric amount of an alkylating agent, it is possible to preferentially react with the more reactive primary thiol.

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O with a buffer to control pH, or an organic solvent like CDCl₃).

    • Acquire a ¹H NMR spectrum of the starting material.

    • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an alkylating agent (e.g., iodoacetamide) to the NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at different time intervals to monitor the progress of the reaction.

  • Data Analysis:

    • Observe the disappearance of the proton signals corresponding to the -SH groups and the appearance of new signals corresponding to the mono-alkylated product.

    • The chemical shifts of the protons adjacent to the sulfur atoms will change upon alkylation. By integrating the signals, the relative amounts of unreacted dithiol, mono-alkylated product (at the primary and secondary positions), and di-alkylated product can be determined. This allows for a direct assessment of the selectivity of the reaction.

Visualizations

Caption: Factors influencing the differential reactivity of thiol groups in this compound.

Caption: Experimental workflow for determining the differential reactivity of thiol groups.

Conclusion

The two thiol groups of this compound exhibit differential reactivity, with the primary thiol generally being more susceptible to reaction with electrophiles than the secondary thiol due to reduced steric hindrance. While specific quantitative kinetic data is sparse, the principles outlined in this guide, coupled with the detailed experimental protocols, provide a robust framework for researchers, scientists, and drug development professionals to investigate, understand, and harness the unique chemical properties of this versatile dithiol. A thorough understanding of these reactive characteristics is paramount for the successful application of this compound in the synthesis of novel compounds and the development of new therapeutic agents.

References

Stability and Storage of 1,3-Butanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-butanedithiol. Understanding the chemical properties and factors that influence the degradation of this dithiol is crucial for ensuring its integrity in research and development applications. The information presented herein is based on the general characteristics of thiols and organosulfur compounds, as specific quantitative stability data for this compound is limited in publicly available literature.

Core Chemical Properties and Stability Considerations

This compound (CAS No. 24330-52-7) is an organosulfur compound featuring two thiol (-SH) functional groups.[1][2][3][4] These thiol groups are the primary determinants of its chemical reactivity and stability profile. The presence of two such groups increases the molecule's susceptibility to oxidation compared to monothiols.

Thiols are known to be sensitive to various environmental factors, which can lead to their degradation over time. The primary degradation pathway for thiols is oxidation.[5][6] Initially, thiols can be oxidized to form disulfides. This process is often reversible. However, further oxidation can lead to the formation of sulfinic and sulfonic acids, which is generally irreversible.[7] The rate of oxidation can be influenced by factors such as the presence of oxygen, temperature, light, and pH.[6][8]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and extend the shelf life of this compound. The following table summarizes the recommended storage conditions based on best practices for handling volatile and oxidation-prone thiols.

ParameterRecommendationRationale
Temperature Cool (refrigerated)To minimize the rate of potential decomposition reactions.[5]
Atmosphere Inert (e.g., Nitrogen or Argon)To prevent oxidation by atmospheric oxygen.[5][6]
Light Amber vial or stored in the darkTo protect against light-induced degradation.[5]
Container Tightly sealed, appropriate materialTo prevent exposure to air and moisture.[5][9]

Potential Decomposition Pathways

The decomposition of this compound can be expected to proceed through two primary mechanisms: oxidation and thermal degradation.

Oxidative Degradation

Exposure to air can lead to the oxidation of the thiol groups. The initial step is the formation of a disulfide, which in the case of a dithiol like this compound, can lead to polymeric materials. Further oxidation can result in the formation of more highly oxidized sulfur species.

cluster_oxidation Oxidative Degradation Pathway This compound This compound Disulfide (Polymeric) Disulfide (Polymeric) This compound->Disulfide (Polymeric) Oxidation (O2) Sulfinic/Sulfonic Acids Sulfinic/Sulfonic Acids Disulfide (Polymeric)->Sulfinic/Sulfonic Acids Further Oxidation cluster_thermal Potential Thermal Decomposition Pathways This compound This compound C-S Cleavage Products C-S Cleavage Products This compound->C-S Cleavage Products Heat C-C Cleavage Products C-C Cleavage Products This compound->C-C Cleavage Products Heat H2S Elimination Products H2S Elimination Products This compound->H2S Elimination Products Heat cluster_workflow Stability Testing Workflow A Prepare stock solution of this compound B Aliquot into amber and clear vials A->B C Expose to stress conditions (Temperature, Light, Atmosphere) B->C D Withdraw samples at specified time points C->D E Analyze samples by HPLC-UV or GC-MS D->E F Determine concentration and identify degradation products E->F G Calculate degradation rate F->G

References

Molecular weight and formula of 1,3-Butanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanedithiol, an organosulfur compound, is a thiol derivative of butane. While its primary application lies within the flavor and fragrance industry, its chemical structure presents potential, yet largely unexplored, opportunities in various research and development sectors. This technical guide provides a comprehensive overview of the molecular characteristics, physicochemical properties, and potential applications of this compound, with a focus on data relevant to scientific and pharmaceutical research.

Molecular and Physicochemical Properties

This compound is a liquid characterized by a distinct sulfurous, meaty odor.[1] Its key molecular and physical properties are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C4H10S2[1]
Molecular Weight 122.25 g/mol
IUPAC Name Butane-1,3-dithiol[1]
CAS Number 24330-52-7[1]
Appearance Colorless to pale yellow liquid
Odor Sulfurous, meaty, garlic-like[1]
Boiling Point 91-93 °C at 30 mmHg
Density 1.023 g/mL at 25 °C
Refractive Index 1.522 at 20 °C
Solubility Insoluble in water; miscible in fat[1]

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols specifically for this compound are not abundantly available in public literature, a common method for the preparation of dithiols involves the conversion of the corresponding diol. A plausible experimental approach for the synthesis of this compound from 1,3-Butanediol is outlined below. This protocol is based on established chemical principles for the conversion of alcohols to thiols.

Reaction: Conversion of 1,3-Butanediol to this compound via a two-step process involving an intermediate.

Materials:

  • 1,3-Butanediol

  • Thiourea

  • Hydrobromic acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Experimental Procedure:

  • Step 1: Formation of the Dibromide Intermediate. 1,3-Butanediol is reacted with hydrobromic acid under reflux conditions to yield 1,3-dibromobutane. The reaction mixture is then cooled, and the organic layer is separated, washed, dried, and purified.

  • Step 2: Nucleophilic Substitution with Thiourea. The resulting 1,3-dibromobutane is treated with thiourea in an appropriate solvent, such as ethanol, and heated to form the bis-isothiouronium salt.

  • Step 3: Hydrolysis to the Dithiol. The intermediate salt is then hydrolyzed by heating with a strong base, such as sodium hydroxide, to liberate the this compound.

  • Step 4: Purification. The final product is isolated by extraction with an organic solvent (e.g., diethyl ether), followed by washing, drying, and purification via distillation under reduced pressure.

G General Synthesis Workflow for this compound A 1,3-Butanediol B Reaction with HBr (Reflux) A->B Step 1 C 1,3-Dibromobutane B->C D Reaction with Thiourea C->D Step 2 E Bis-isothiouronium Salt D->E F Hydrolysis with NaOH E->F Step 3 G Crude this compound F->G H Purification (Extraction & Distillation) G->H Step 4 I Pure this compound H->I

A generalized workflow for the synthesis of this compound.

Applications and Research Landscape

The current primary application of this compound is as a flavoring agent in the food industry.[1] Its organoleptic properties contribute to meaty and savory flavors.

In the context of research and drug development, the role of this compound is not well-documented. Unlike its diol counterpart, 1,3-Butanediol, which has been investigated for its potential in pharmaceutical applications, there is a notable absence of literature on the direct biological activity or involvement in signaling pathways of this compound.

However, its chemical structure as a dithiol suggests potential utility in several areas of chemical synthesis and materials science:

  • Organic Synthesis: Dithiols are valuable reagents in organic chemistry for the protection of carbonyl groups and as precursors for the formation of sulfur-containing heterocycles.

  • Polymer Chemistry: The thiol groups can participate in polymerization reactions, such as thiol-ene reactions, to form sulfur-containing polymers with potentially unique properties.

  • Nanomaterials: Thiols are known to bind to the surface of gold and other noble metal nanoparticles, suggesting a potential role for this compound in surface functionalization and the development of novel nanomaterials.

G Application Landscape of this compound A This compound B Established Application A->B D Potential Research Areas A->D C Flavoring Agent B->C E Organic Synthesis D->E F Polymer Chemistry D->F G Nanomaterials D->G

Current and potential applications of this compound.

Signaling Pathways and Biological Activity

To date, there is no significant scientific literature that describes the involvement of this compound in specific biological signaling pathways. Its biological effects have not been a major focus of research, and as such, its pharmacological and toxicological profiles are not well-characterized beyond its use as a food additive. The Human Metabolome Database notes that very few articles have been published on this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties, with a clearly defined role in the flavor industry. However, its potential in broader scientific research, particularly in drug development and materials science, remains largely untapped. The lack of extensive research into its biological activity and synthetic applications presents an open field for future investigation. The experimental protocols and data presented in this guide serve as a foundational resource for researchers interested in exploring the untapped potential of this dithiol compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Butanedithiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanedithiol is a versatile sulfur-containing reagent widely employed in organic synthesis. Its primary application lies in the protection of carbonyl compounds (aldehydes and ketones) through the formation of 1,3-dithianes. This transformation is crucial in multistep syntheses where the carbonyl group needs to be shielded from undesired reactions. Furthermore, the resulting 1,3-dithiane ring system can be deprotonated at the C2 position to generate a potent nucleophile, a concept known as "umpolung" or polarity inversion. This allows for the formation of carbon-carbon bonds with a variety of electrophiles, making this compound a valuable tool for the construction of complex molecular architectures. These application notes provide an overview of the key applications of this compound, along with detailed experimental protocols.

Key Applications

  • Protection of Carbonyl Groups: this compound reacts with aldehydes and ketones in the presence of an acid catalyst to form stable cyclic thioacetals, known as 1,3-dithianes. These dithianes are robust to a wide range of reaction conditions, including those involving nucleophiles and bases, under which the original carbonyl group would react. The protective group can be subsequently removed under specific conditions to regenerate the carbonyl functionality.

  • Umpolung Reactivity (Acyl Anion Equivalent): The C-H bond at the 2-position of a 1,3-dithiane is acidic and can be deprotonated by a strong base, such as n-butyllithium, to form a carbanion. This carbanion serves as an acyl anion equivalent, reversing the normal electrophilic nature of the carbonyl carbon. This nucleophilic species can then react with various electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane reveals a new ketone or aldehyde, effectively achieving the coupling of an acyl group with an electrophile.

Data Presentation

Table 1: Catalysts for the Formation of 1,3-Dithianes from Carbonyl Compounds
CatalystReaction ConditionsTypical YieldsReference
Boron trifluoride etherate (BF₃·OEt₂)Chloroform, reflux82-86%Organic Syntheses
p-Toluenesulfonic acid (PTSA) / Silica gelSolvent-free or CH₂Cl₂Excellent[Ali, M. H. & Gomes, M. G. (2005)]
Perchloric acid on silica gel (HClO₄-SiO₂)Solvent-free, room temperatureExcellent[Rudrawar, S., et al. (2006)]
Yttrium triflate (Y(OTf)₃)CH₂Cl₂, room temperatureHigh[De, S. K. (2004)]
Iodine (I₂)CH₂Cl₂, room temperatureHigh[Firouzabadi, H., et al. (2001)]

Note: The yields are generalized from reactions with 1,3-propanedithiol and are expected to be comparable for this compound.

Table 2: Reactions of 2-Lithio-1,3-dithianes with Electrophiles
ElectrophileProduct Type after HydrolysisTypical Yields
Alkyl Halide (R-X)Ketone (R-C(O)-R')Good to Excellent
Epoxideβ-Hydroxy ketoneGood
Aldehyde/Ketoneα-Hydroxy ketoneGood
Carbon Dioxide (CO₂)α-KetoacidModerate
Acyl Chloride (R-COCl)1,2-DiketoneModerate to Good

Note: Yields are generalized and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Ketone using this compound

This protocol describes the formation of a 1,3-dithiane from a generic ketone.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the ketone in anhydrous dichloromethane, add this compound.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotonation of a 1,3-Dithiane and Reaction with an Electrophile (Umpolung)

This protocol outlines the generation of the 2-lithio-1,3-dithiane and its subsequent reaction with an alkyl halide.

Materials:

  • 1,3-Dithiane derivative (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1,3-dithiane derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for the Deprotection of a 1,3-Dithiane

This protocol describes the regeneration of the carbonyl group from the 1,3-dithiane.

Materials:

  • 1,3-Dithiane derivative (1.0 eq)

  • Mercury(II) chloride (HgCl₂) (2.2 eq)

  • Calcium carbonate (CaCO₃) (2.2 eq)

  • Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)

  • Dichloromethane

Procedure:

  • Dissolve the 1,3-dithiane derivative in aqueous acetonitrile.

  • Add mercury(II) chloride and calcium carbonate to the solution.

  • Stir the mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the solid precipitate.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carbonyl compound by column chromatography or distillation.

Mandatory Visualization

umpolung_workflow carbonyl Carbonyl Compound (Electrophilic Carbon) dithiane 1,3-Dithiane (Protected Carbonyl) carbonyl->dithiane Protection (+ this compound, H⁺) dithiol This compound carbanion 2-Lithio-1,3-dithiane (Nucleophilic Carbon) dithiane->carbanion Deprotonation (+ Strong Base) base Strong Base (n-BuLi) alkylated_dithiane 2-Alkyl-1,3-dithiane carbanion->alkylated_dithiane Alkylation (+ Electrophile) electrophile Electrophile (e.g., R-X) final_product Final Ketone (New C-C Bond) alkylated_dithiane->final_product Hydrolysis deprotection Deprotection (e.g., HgCl₂, H₂O)

Caption: Umpolung workflow of a carbonyl compound using this compound.

experimental_workflow start Start: Aldehyde or Ketone protection Protection with this compound start->protection dithiane 1,3-Dithiane Intermediate protection->dithiane deprotonation Deprotonation (Umpolung) dithiane->deprotonation alkylation Reaction with Electrophile deprotonation->alkylation substituted_dithiane Substituted 1,3-Dithiane alkylation->substituted_dithiane deprotection Deprotection substituted_dithiane->deprotection end End: Functionalized Carbonyl Compound deprotection->end

Application Notes and Protocols: 1,3-Butanedithiol as a Protecting Group for Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups in aldehydes and ketones is a fundamental and often indispensable strategy in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. This allows for chemical modifications at other parts of a complex molecule without unintended reactions at the carbonyl functionality. Thioacetals, particularly cyclic dithianes, are among the most robust and widely used protecting groups for carbonyls due to their stability across a broad range of acidic and basic conditions.

While 1,3-propanedithiol is the most commonly employed reagent for the formation of 1,3-dithianes, this document focuses on the application of 1,3-butanedithiol . The reaction of an aldehyde or ketone with this compound, typically under acidic catalysis, yields a 4-methyl-1,3-dithiane . This protecting group offers similar stability and reactivity profiles to the unsubstituted 1,3-dithiane.

Disclaimer: Detailed experimental data and protocols specifically for this compound are not as extensively reported in the literature as for 1,3-propanedithiol. Therefore, the following protocols and data are largely based on the well-established chemistry of 1,3-propanedithiol, which is expected to exhibit analogous reactivity. Researchers should consider optimizing reaction conditions for their specific substrates when using this compound.

General Reaction Scheme

The formation of a 4-methyl-1,3-dithiane from an aldehyde or ketone and this compound is a reversible acid-catalyzed reaction.

G cluster_reactants Reactants cluster_products Products r1 R1 c C=O r1->c r2 R2 c->r2 p_c C c->p_c  [H+] plus1 + butanedithiol HS-CH(CH3)-CH2-CH2-SH p_r2 R2 p_c->p_r2 s1 S p_c->s1 s2 S p_c->s2 p_r1 R1 p_r1->p_c ch_ch3 CH(CH3) s1->ch_ch3 ch2_1 CH2 ch_ch3->ch2_1 ch2_2 CH2 ch2_1->ch2_2 ch2_2->s2 plus2 + H2O

Caption: General reaction for the protection of aldehydes and ketones with this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of various carbonyl compounds with dithiols (primarily 1,3-propanedithiol as a proxy) and the subsequent deprotection of the resulting dithianes.

Table 1: Protection of Aldehydes and Ketones with 1,3-Dithiols

EntryCarbonyl CompoundCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeIodine (10 mol%)CH2Cl20.595[1]
2CyclohexanoneIodine (10 mol%)CH2Cl2192[1]
34-NitrobenzaldehydeYttrium triflate (1 mol%)CH2Cl20.2598[1]
4AcetophenoneYttrium triflate (1 mol%)CH2Cl2290[1]
5VanillinTungstophosphoric acidNone0.7598[1]
6CamphorTungstophosphoric acidPetroleum Ether685[1]
7CinnamaldehydeHClO4-SiO2None0.1796[1]
84-MethoxyacetophenoneCu(DS)2Water894[1]

Table 2: Deprotection of 1,3-Dithianes

EntryDithiane SubstrateReagentSolventTime (min)Yield (%)Reference
12-Phenyl-1,3-dithianeHg(NO3)2·3H2ONone195[2]
22-(4-Chlorophenyl)-1,3-dithianeHg(NO3)2·3H2ONone296[2]
32,2-Diphenyl-1,3-dithianePolyphosphoric acid / Acetic acidNone3092[2]
42-Nonyl-1,3-dithianeH2O2 (30%) / I2 (5 mol%) / SDSWater3095[3]
52-(4-Methoxyphenyl)-1,3-dithianeH2O2 (30%) / I2 (5 mol%) / SDSWater2094[3]
62-Mesityl-1,3-dithianeo-Iodoxybenzoic acid (IBX) / β-CDWater6094[1]
72-Decyl-1,3-dithianeSilicasulfuric acid / NaNO3CH2Cl21595[1]
82-Phenyl-1,3-dithianeTMSCl / NaICH3CN18094[4]

Experimental Protocols

Protocol 1: Protection of Benzaldehyde with this compound (Model Protocol)

This protocol is adapted from procedures using 1,3-propanedithiol.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.1 mmol, 134 mg)

  • Anhydrous Magnesium Sulfate (MgSO4) (2.0 mmol, 240 mg)

  • Iodine (I2) (0.1 mmol, 25 mg)

  • Dichloromethane (CH2Cl2), anhydrous (5 mL)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol), anhydrous dichloromethane (5 mL), and this compound (1.1 mmol).

  • Add anhydrous magnesium sulfate (2.0 mmol) to the mixture.

  • Add iodine (0.1 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the pure 2-phenyl-4-methyl-1,3-dithiane.

Protocol 2: Deprotection of 2-Phenyl-4-methyl-1,3-dithiane (Model Protocol)

This protocol utilizes a mild oxidative deprotection method.

Materials:

  • 2-Phenyl-4-methyl-1,3-dithiane (1.0 mmol)

  • 30% Aqueous Hydrogen Peroxide (H2O2) (4.0 mmol)

  • Iodine (I2) (0.05 mmol)

  • Sodium dodecyl sulfate (SDS) (0.1 mmol)

  • Water (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-phenyl-4-methyl-1,3-dithiane (1.0 mmol) and sodium dodecyl sulfate (0.1 mmol) in water (5 mL).

  • Add iodine (0.05 mmol) to the mixture.

  • To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC (typically 20-40 minutes).

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the deprotected benzaldehyde. Further purification can be achieved by column chromatography if necessary.

Visualizations

Experimental Workflow

G start Start: Aldehyde/Ketone protection Protection: + this compound + Acid Catalyst (e.g., I2) start->protection dithiane Protected Carbonyl (4-Methyl-1,3-dithiane) protection->dithiane synthesis Further Synthetic Steps (Molecule is stable to various reagents) dithiane->synthesis deprotection Deprotection: (e.g., H2O2/I2, Hg(II) salts) synthesis->deprotection end End: Regenerated Aldehyde/Ketone deprotection->end

Caption: Workflow for carbonyl protection using this compound and subsequent deprotection.

Mechanism of Acid-Catalyzed Dithiane Formation

G carbonyl R2C=O protonation R2C=O+-H Protonated Carbonyl carbonyl->protonation H+ thiol_add R2C(OH)-S+H-R' Thiol Addition protonation->thiol_add R'-SH hemithioacetal R2C(OH)-S-R' Hemithioacetal thiol_add->hemithioacetal -H+ protonation2 R2C(O+H2)-S-R' Protonation of OH hemithioacetal->protonation2 H+ water_loss R2C+-S-R' Carbocation Formation protonation2->water_loss -H2O thiol_add2 R2C(S-R')-S+H-R'' Second Thiol Addition water_loss->thiol_add2 R''-SH dithiane R2C(S-R')-S-R'' Dithiane thiol_add2->dithiane -H+

Caption: Mechanism of acid-catalyzed dithiane formation from a carbonyl compound.

Conclusion

This compound serves as an effective protecting group for aldehydes and ketones, forming a stable 4-methyl-1,3-dithiane. The protection and deprotection methodologies are analogous to those established for the widely used 1,3-propanedithiol. The presented data and protocols provide a solid foundation for researchers to incorporate this protecting group strategy into their synthetic routes. As with any chemical transformation, optimization for specific substrates is recommended to achieve optimal yields and purity.

References

Application Notes and Protocols: Carbonyl Protection Using 1,3-Butanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective protection of functional groups is a cornerstone of success. The carbonyl group, ubiquitous in synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. The formation of 1,3-dithianes, through the reaction of a carbonyl compound with a dithiol, is a robust and widely employed strategy for this purpose. These thioacetals exhibit remarkable stability across a broad range of acidic and basic conditions, rendering them invaluable in complex synthetic pathways.[1]

This document provides a detailed protocol for the protection of carbonyl compounds using 1,3-butanedithiol, forming 4-methyl-1,3-dithianes. It also outlines a general procedure for the subsequent deprotection to regenerate the carbonyl functionality.

Reaction and Mechanism

The protection of a carbonyl group with this compound is typically catalyzed by a Lewis acid or a Brønsted acid.[2][3] The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to yield the stable 4-methyl-1,3-dithiane. The presence of the methyl group from this compound can introduce a new stereocenter, which may be a consideration in asymmetric synthesis.

The general stability of 1,3-dithianes makes them excellent protecting groups, however, their removal often necessitates specific and sometimes harsh conditions.[2] A variety of methods have been developed for the deprotection of 1,3-dithianes, often involving oxidative or metal-mediated processes.

Experimental Protocols

I. Protection of a Carbonyl Compound with this compound (General Procedure)

This protocol is a representative method for the formation of a 4-methyl-1,3-dithiane from a carbonyl compound. The choice of Lewis acid and solvent may be optimized for specific substrates.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • This compound

  • Lewis Acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Yttrium triflate (Y(OTf)₃), or Iodine (I₂))

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or solvent-free)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

Procedure:

  • To a solution of the carbonyl compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (catalytic amount, e.g., 0.1 eq of BF₃·OEt₂) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated for the specific substrate (typically monitored by TLC until completion).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methyl-1,3-dithiane.

II. Deprotection of a 4-Methyl-1,3-Dithiane (General Procedure)

Several methods exist for the deprotection of 1,3-dithianes.[1][4][5] The following is a general procedure using an oxidative method with N-bromosuccinimide (NBS). This method is often effective, but the reagents and conditions may need to be optimized for substrates with other sensitive functional groups.

Materials:

  • 4-Methyl-1,3-dithiane derivative

  • N-Bromosuccinimide (NBS)

  • Aqueous acetonitrile

  • Sodium sulfite solution (10%)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-methyl-1,3-dithiane derivative (1.0 eq) in aqueous acetonitrile (e.g., 9:1 acetonitrile:water).

  • Add N-bromosuccinimide (2.2 - 4.0 eq) in portions to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected carbonyl compound.

Data Presentation

EntryCarbonyl SubstrateDithiolCatalyst/Solvent (Protection)Time (h)Yield (%) (Protection)Deprotection Reagent/SolventTimeYield (%) (Deprotection)
1Benzaldehyde1,3-PropanedithiolY(OTf)₃ / CH₂Cl₂0.595Polyphosphoric Acid, Acetic Acid1 h92
24-Chlorobenzaldehyde1,3-PropanedithiolI₂ / CH₂Cl₂198Hg(NO₃)₂·3H₂O / Solvent-free2 min96
3Cyclohexanone1,3-PropanedithiolCu(DS)₂ / Water292H₂O₂ (30%), I₂ (cat.), SDS / Water0.5 h95
4Acetophenone1,3-PropanedithiolTungstophosphoric Acid / Solvent-free0.2596o-Iodoxybenzoic acid (IBX), β-CD / Water1.5 h94
53-Nitrobenzaldehyde1,3-PropanedithiolLiBr / Solvent-free0.7597Hg(NO₃)₂·3H₂O / Solvent-free1 min98

Visualizations

Reaction Mechanism: Carbonyl Protection with this compound

Protection_Mechanism carbonyl R(R')C=O (Carbonyl) activated_carbonyl R(R')C=O⁺H carbonyl->activated_carbonyl Protonation dithiol HS-(CH(CH₃))CH₂CH₂-SH (this compound) catalyst H⁺ (Acid Catalyst) hemithioacetal R(R')C(OH)-S-(CH(CH₃))CH₂CH₂-SH activated_carbonyl->hemithioacetal Nucleophilic attack by S activated_hemithioacetal R(R')C(O⁺H₂)-S-(CH(CH₃))CH₂CH₂-SH hemithioacetal->activated_hemithioacetal Protonation carbocation R(R')C⁺-S-(CH(CH₃))CH₂CH₂-SH activated_hemithioacetal->carbocation -H₂O dithiane 4-Methyl-1,3-dithiane carbocation->dithiane Intramolecular nucleophilic attack dithiane->catalyst Deprotonation

Caption: Mechanism of acid-catalyzed carbonyl protection with this compound.

Experimental Workflow: Protection and Deprotection Cycle

Workflow start Start: Carbonyl Compound protection Protection Reaction: + this compound + Lewis Acid Catalyst start->protection purification1 Workup & Purification protection->purification1 dithiane Intermediate: 4-Methyl-1,3-Dithiane deprotection Deprotection Reaction: + Deprotecting Agent dithiane->deprotection purification2 Workup & Purification deprotection->purification2 end End: Regenerated Carbonyl Compound purification1->dithiane purification2->end

Caption: General workflow for the protection and deprotection of carbonyls.

References

Application of 1,3-Butanedithiol in Natural Product Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dithianes, cyclic thioacetals typically derived from 1,3-propanedithiol, are a cornerstone of modern organic synthesis, particularly in the construction of complex natural products. Their utility stems from their dual role as robust carbonyl protecting groups and as precursors to acyl anion equivalents, enabling a polarity reversal ("umpolung") of the carbonyl carbon's reactivity. While the application of 1,3-propanedithiol is extensively documented, the use of its homologue, 1,3-butanedithiol, to form the corresponding seven-membered 1,3-dithiepane ring in natural product synthesis is not widely reported in scientific literature.

This document provides a comprehensive overview of the principles and methodologies associated with the use of dithiols in natural product synthesis, drawing parallels from the well-established chemistry of 1,3-propanedithiol to infer the potential applications of this compound.

Core Application: Carbonyl Protection and Umpolung

The primary application of dithiols in multi-step synthesis is the protection of carbonyl functionalities. Aldehydes and ketones react with dithiols under acidic catalysis to form stable dithioacetals. This transformation is crucial for preventing the carbonyl group from undergoing undesired reactions while other parts of the molecule are being modified.

Furthermore, the C-2 proton of the resulting dithiane (or dithiepane) is acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This "masked" acyl anion can then react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds), allowing for the formation of new carbon-carbon bonds at the original carbonyl position. Subsequent deprotection regenerates the carbonyl group, revealing a more complex molecular architecture.

Experimental Protocols

General Protocol for 1,3-Dithiepane Formation

This protocol describes the protection of a carbonyl compound using this compound to form a 1,3-dithiepane.

Materials:

  • Carbonyl compound (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, Zn(OTf)₂, or a Brønsted acid like p-toluenesulfonic acid) (0.05 - 0.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

Procedure:

  • To a solution of the carbonyl compound in the anhydrous solvent, add this compound.

  • Cool the mixture to 0 °C (or the desired reaction temperature).

  • Add the acid catalyst portion-wise.

  • Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable base.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude 1,3-dithiepane.

  • Purify the product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the formation of 1,3-dithianes from 1,3-propanedithiol, which can be considered analogous for this compound.

Carbonyl SubstrateDithiolCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Benzaldehyde1,3-PropanedithiolBF₃·OEt₂CH₂Cl₂0 - rt195General Procedure
Cyclohexanone1,3-Propanedithiolp-TsOHToluenereflux492General Procedure
Acetophenone1,3-PropanedithiolZn(OTf)₂CH₂Cl₂rt288General Procedure

Signaling Pathways and Experimental Workflows

The logical workflow for the application of this compound in a synthetic sequence is depicted below. This workflow highlights the key steps of carbonyl protection, umpolung reactivity, and deprotection.

G cluster_0 Protection cluster_1 Umpolung and C-C Bond Formation cluster_2 Deprotection A Starting Material (with Carbonyl) C 1,3-Dithiepane (Protected Carbonyl) A->C Acid Catalyst B This compound B->C D Deprotonation (Strong Base, e.g., n-BuLi) C->D E 2-Lithio-1,3-dithiepane (Acyl Anion Equivalent) D->E G Alkylated 1,3-Dithiepane E->G F Electrophile (e.g., R-X, Epoxide) F->G I Final Product (Functionalized Carbonyl) G->I H Deprotection Reagent (e.g., HgCl₂/CaCO₃, NCS/AgNO₃) H->I

Caption: General workflow for carbonyl protection, umpolung, and deprotection using this compound.

Conclusion

While direct applications of this compound in the total synthesis of natural products are not prominently featured in the existing literature, its chemical properties as a dithiol suggest its utility would parallel that of the extensively used 1,3-propanedithiol. The formation of a 1,3-dithiepane offers a stable protecting group for carbonyls and a potential avenue for umpolung strategies. The general protocols and principles outlined here provide a foundational understanding for researchers and drug development professionals to explore the potential of this compound in the synthesis of complex, biologically active molecules. Further research is warranted to fully elucidate the specific advantages and applications of 1,3-dithiepane chemistry in the realm of natural product synthesis.

Application Notes and Protocols for the Synthesis of Sulfur-Containing Polymers from 1,3-Butanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected material properties for the synthesis of sulfur-containing polymers using 1,3-butanedithiol as a key monomer. The versatile thiol functional groups of this compound allow for its polymerization through various mechanisms, including thiol-ene click chemistry and oxidative disulfide bond formation. The resulting poly(1,3-butylene sulfide) and related copolymers are of interest for applications in drug delivery, high refractive index materials, and specialty elastomers, owing to the unique properties conferred by the sulfur atoms in the polymer backbone.

Introduction to Sulfur-Containing Polymers from this compound

This compound is a readily available monomer that can be utilized in the synthesis of a variety of sulfur-containing polymers. The presence of two thiol groups allows for the formation of linear or crosslinked polymers. The primary methods for polymerizing this compound are:

  • Thiol-Ene "Click" Polymerization: This method involves the radical-mediated or base-catalyzed addition of the thiol groups across the double bonds of a co-monomer, such as a diene or diacrylate. This reaction is highly efficient and proceeds under mild conditions, offering excellent control over the polymer structure.

  • Oxidative Polymerization: This process involves the oxidation of the thiol groups to form disulfide bonds, resulting in a poly(disulfide). This method is often carried out using mild oxidizing agents and can be performed in aqueous media, aligning with green chemistry principles.

The resulting polymers possess a range of desirable properties, including high refractive indices, good thermal stability, and responsiveness to redox stimuli, making them attractive for advanced applications.

Data Presentation

The following tables summarize the expected quantitative data for polymers synthesized from this compound. It is important to note that specific values can vary depending on the exact reaction conditions, co-monomers used, and the resulting molecular weight. The data presented here are representative values based on polymers derived from structurally similar dithiols.

Table 1: Expected Properties of Linear Poly(1,3-butylene sulfide) via Thiol-Ene Polymerization

PropertyExpected Value RangeNotes
Molecular Weight (Mn) 10,000 - 50,000 g/mol Dependent on stoichiometry of monomers and reaction time.
Polydispersity Index (PDI) 1.5 - 2.5Typical for step-growth polymerization.
Glass Transition Temp (Tg) -40 to -20 °CThe flexible thioether backbone results in a low Tg. The exact value is influenced by the co-monomer structure.
Melting Temperature (Tm) Not typically observedThese polymers are generally amorphous.
Refractive Index > 1.55The presence of sulfur atoms significantly increases the refractive index compared to analogous polyethers or polyesters.
Appearance Colorless to pale yellow viscous liquid or solidThe appearance depends on the molecular weight and purity.

Table 2: Expected Properties of Poly(1,3-butylene disulfide) via Oxidative Polymerization

PropertyExpected Value RangeNotes
Molecular Weight (Mn) 5,000 - 30,000 g/mol Can be controlled by reaction time and oxidant concentration.
Polydispersity Index (PDI) 1.8 - 3.0Often broader than thiol-ene polymerizations.
Glass Transition Temp (Tg) -20 to 0 °CThe disulfide bond is less flexible than a thioether linkage, leading to a slightly higher Tg.
Melting Temperature (Tm) Not typically observedGenerally amorphous.
Redox-Responsiveness HighThe disulfide bonds can be cleaved by reducing agents such as dithiothreitol (DTT), leading to polymer degradation. This is a key feature for drug delivery applications.
Appearance White to off-white powder or solid

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(1,3-butylene sulfide) via Photo-initiated Thiol-Ene Polymerization

This protocol describes the synthesis of a linear poly(thioether) by reacting this compound with a diene, 1,7-octadiene, under UV irradiation.

Materials:

  • This compound (purified by distillation)

  • 1,7-Octadiene (purified by passing through a column of basic alumina)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.22 g, 10 mmol) and 1,7-octadiene (1.10 g, 10 mmol) in anhydrous THF (20 mL).

  • Add the photoinitiator, DMPA (0.05 g, 0.2 mol% relative to functional groups).

  • Seal the vessel with a rubber septum and degas the solution by bubbling with nitrogen for 20 minutes.

  • Place the reaction vessel under a 365 nm UV lamp with continuous stirring.

  • Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the S-H stretching band (around 2570 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (200 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration or decantation.

  • Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to further purify it.

  • Dry the final polymer under vacuum at room temperature to a constant weight.

Characterization:

  • ¹H NMR: To confirm the polymer structure.

  • GPC/SEC: To determine the molecular weight and polydispersity index.

  • DSC: To measure the glass transition temperature.

  • FT-IR: To confirm the disappearance of thiol and ene functional groups.

Protocol 2: Synthesis of Poly(1,3-butylene disulfide) via Oxidative Polymerization

This protocol details the synthesis of a poly(disulfide) through the oxidation of this compound using hydrogen peroxide in an aqueous medium.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate

  • Methanol (for precipitation)

Procedure:

  • In a round-bottom flask, create a two-phase system by adding deionized water (50 mL) and a solution of this compound (1.22 g, 10 mmol) in triethylamine (1.5 mL).

  • Stir the mixture vigorously at room temperature to form an emulsion.

  • Slowly add hydrogen peroxide (30% solution, 1.2 mL, ~11 mmol) dropwise to the stirred emulsion over a period of 30 minutes. An exothermic reaction may be observed.

  • Continue stirring vigorously for 24 hours at room temperature. The formation of a white precipitate indicates polymer formation.

  • After 24 hours, stop the reaction and extract the polymer into dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to cold methanol (200 mL).

  • Collect the white polymer by filtration and dry under vacuum to a constant weight.

Characterization:

  • ¹H NMR: To verify the polymer structure.

  • GPC/SEC: To determine the molecular weight and PDI.

  • DSC: To measure the glass transition temperature.

  • FT-IR: To confirm the absence of the S-H stretching band.

  • Raman Spectroscopy: To confirm the presence of the S-S disulfide bond (peak around 510 cm⁻¹).

Visualizations

Thiol_Ene_Polymerization cluster_reactants Reactants Monomer1 This compound HS-(CH2)2-CH(SH)-CH3 Monomer2 Diene Co-monomer (e.g., 1,7-Octadiene) Monomer1->Monomer2 Propagation Polymer Poly(1,3-butylene sulfide) -[S-(CH2)2-CH(S)-CH3-(CH2)8]-n Monomer2->Polymer Polymerization Initiator Radical Initiator (e.g., DMPA + UV light) Initiator->Monomer1 Initiation

Caption: Thiol-Ene "Click" Polymerization Workflow.

Oxidative_Polymerization cluster_reactants Reactants Monomer This compound HS-(CH2)2-CH(SH)-CH3 Polymer Poly(1,3-butylene disulfide) -[S-S-(CH2)2-CH(S-S)-CH3]-n Monomer->Polymer Oxidation Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Monomer

Caption: Oxidative Polymerization for Poly(disulfide) Synthesis.

Application Notes and Protocols for 1,3-Butanedithiol-Functionalized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have emerged as versatile platforms in biomedical research and drug development due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification. The functionalization of AuNPs with ligands is crucial for their stability, biocompatibility, and targeting capabilities. 1,3-Butanedithiol, a dithiol ligand, offers the potential for robust anchoring to the gold surface through the formation of two Au-S bonds, potentially leading to enhanced stability and providing a scaffold for further conjugation of therapeutic agents or targeting moieties. These application notes provide detailed protocols for the synthesis and functionalization of gold nanoparticles with this compound, along with characterization data and potential applications in drug delivery.

Data Presentation

The following tables summarize typical quantitative data for gold nanoparticles functionalized with short-chain thiol ligands. While specific data for this compound is limited in the literature, the presented data for similar ligands provide a reasonable expectation for the characteristics of this compound-capped AuNPs.

Table 1: Physicochemical Properties of Thiol-Functionalized Gold Nanoparticles

ParameterCitrate-Capped AuNPs (Pre-functionalization)Thiol-Capped AuNPs (Post-functionalization)Reference
Core Diameter (TEM) 15 - 20 nm15 - 20 nm[1]
Hydrodynamic Diameter (DLS) 20 - 30 nm25 - 40 nm[2]
Zeta Potential -30 to -50 mV-10 to -25 mV[3]
Polydispersity Index (PDI) < 0.3< 0.4[4]
Surface Plasmon Resonance (λmax) ~520 nm~525 - 530 nmGeneral Knowledge

Note: The change in hydrodynamic diameter and zeta potential upon functionalization is indicative of ligand exchange on the nanoparticle surface.

Table 2: Drug Loading and Release Characteristics of Functionalized Gold Nanoparticles

DrugLoading Capacity (% w/w)Release ProfileRelease TriggerReference
Doxorubicin 5 - 15%Sustained release over 48hpH, TemperatureGeneral Knowledge
Paclitaxel 2 - 10%Burst release followed by sustained releaseEnzyme, Light[5]
Cisplatin 3 - 8%pH-dependent releasepHGeneral Knowledge

Note: Drug loading and release are highly dependent on the specific drug, the nature of the linker (if any) between the drug and the nanoparticle, and the release stimulus.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~20 nm citrate-stabilized gold nanoparticles, which serve as the precursor for functionalization with this compound.

Materials:

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be rigorously cleaned with aqua regia and rinsed with ultrapure water.

Procedure:

  • Prepare a 1 mM HAuCl₄ solution in ultrapure water.

  • Prepare a 1% (w/v) trisodium citrate solution in ultrapure water.

  • In a clean 250 mL round-bottom flask equipped with a condenser and a stir bar, bring 100 mL of the 1 mM HAuCl₄ solution to a vigorous boil with stirring.

  • To the boiling solution, rapidly add 10 mL of the 1% trisodium citrate solution.

  • The color of the solution will change from pale yellow to gray, then to deep purple, and finally to a ruby red color within 1-2 minutes.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound (Ligand Exchange)

This protocol details the surface modification of the citrate-capped AuNPs with this compound.

Materials:

  • Citrate-capped gold nanoparticle solution (from Protocol 1)

  • This compound

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 10 mM solution of this compound in ethanol.

  • To 10 mL of the citrate-capped AuNP solution, add the this compound solution dropwise while stirring. The final concentration of this compound should be in excess (e.g., a molar ratio of dithiol to surface gold atoms of at least 100:1).

  • Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.

  • Purify the this compound-functionalized AuNPs by centrifugation. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~20 nm particles).

  • Carefully remove the supernatant containing excess ligand and displaced citrate.

  • Resuspend the nanoparticle pellet in ultrapure water or PBS.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of unbound this compound.

  • After the final wash, resuspend the purified this compound-functionalized AuNPs in the desired buffer for characterization and further use.

Visualizations

experimental_workflow Experimental Workflow for this compound Functionalized AuNPs cluster_synthesis AuNP Synthesis (Turkevich Method) cluster_functionalization Functionalization with this compound cluster_purification Purification cluster_application Drug Delivery Application HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Citrate_AuNPs Citrate-Capped AuNPs Boiling->Citrate_AuNPs Mixing Ligand Exchange (24h) Citrate_AuNPs->Mixing BDT This compound Solution BDT->Mixing BDT_AuNPs 1,3-BDT-AuNPs Centrifugation Centrifugation & Washing (3x) BDT_AuNPs->Centrifugation Purified_AuNPs Purified 1,3-BDT-AuNPs Centrifugation->Purified_AuNPs Drug_Loading Drug Loading Purified_AuNPs->Drug_Loading Drug_AuNP_Complex Drug-AuNP Conjugate Drug_Loading->Drug_AuNP_Complex Targeting Targeted Delivery to Cells Drug_AuNP_Complex->Targeting Drug_Release Controlled Drug Release Targeting->Drug_Release

Caption: Workflow for the synthesis, functionalization, and application of this compound gold nanoparticles.

signaling_pathway Conceptual Signaling Pathway for Targeted Drug Delivery cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Drug_AuNP Drug-AuNP Conjugate (with Targeting Ligand) Receptor Target Receptor Drug_AuNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, enzymes) Drug->Target Effect Therapeutic Effect Target->Effect

Caption: Conceptual signaling pathway for targeted drug delivery using functionalized AuNPs.

Applications in Drug Development

Gold nanoparticles functionalized with this compound hold significant promise in various aspects of drug development:

  • Targeted Drug Delivery: The free thiol group of this compound after attachment to the gold surface can be further conjugated with targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of therapeutic payloads to diseased cells, such as cancer cells, thereby enhancing efficacy and reducing off-target toxicity.[6][7]

  • Controlled Release Systems: The drug can be attached to the nanoparticle via a linker that is sensitive to the microenvironment of the target tissue (e.g., pH, enzymes, redox potential). This allows for the controlled and triggered release of the drug at the desired site of action.

  • Theranostics: The unique optical properties of gold nanoparticles can be exploited for diagnostic imaging (e.g., photoacoustic imaging, dark-field microscopy), while the same nanoparticle carries a therapeutic agent. This combination of therapy and diagnostics in a single platform is known as theranostics.

  • Enhanced Stability: The bidentate chelation of this compound to the gold surface is expected to provide greater stability to the nanoparticles compared to monodentate thiol ligands, which is crucial for in vivo applications where nanoparticles are exposed to complex biological fluids.[8]

Conclusion

The use of this compound as a ligand for gold nanoparticle synthesis offers a promising avenue for the development of stable and versatile nanocarriers for drug delivery. The protocols provided herein offer a starting point for the synthesis and functionalization of these nanoparticles. Further research is warranted to fully explore the potential of this compound-functionalized gold nanoparticles in preclinical and clinical applications. The ability to create robust and highly functionalized nanoparticles will undoubtedly contribute to the advancement of nanomedicine and targeted therapies.

References

Application Notes and Protocols for 1,3-Butanedithiol in the Formation of Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-butanedithiol in the formation of self-assembled monolayers (SAMs). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines established principles for short-chain dithiol SAMs with comparative data from similar molecules to offer practical guidance.

Introduction to this compound SAMs

This compound is a dithiol molecule that can form self-assembled monolayers on various metal surfaces, most notably gold. The two thiol groups offer the potential for forming looped structures on the surface or for one thiol to bind to the surface while the other remains available for further functionalization. This bifunctionality makes it a candidate for applications in biosensing, nanoparticle functionalization, and as a molecular linker in nanotechnology.[1][2][3] Short-chain dithiols, like this compound, are of interest for creating ultrathin, functional surface coatings.

The formation of dithiol SAMs can be more complex than that of their alkanethiol counterparts. Dithiols can bind to the surface with one or both thiol groups, leading to different orientations and packing densities.[1][3] The resulting monolayer structure is influenced by factors such as the solvent, concentration, and immersion time.

Applications

The potential applications of this compound SAMs are diverse and leverage the presence of a free thiol group or the specific surface properties imparted by the monolayer.

  • Nanoparticle Functionalization: this compound can be used to stabilize and functionalize gold or silver nanoparticles. One thiol group binds to the nanoparticle surface, while the other can be used to attach biomolecules, drugs, or other targeting ligands.[4][5][6]

  • Biosensors: SAMs of this compound can serve as a platform for immobilizing enzymes, antibodies, or DNA probes on sensor surfaces. The free thiol group provides a convenient attachment point for these biorecognition elements.

  • Molecular Electronics: Short-chain dithiols are explored as molecular wires or linkers in molecular electronic devices, where they can bridge two electrodes.

  • Surface Wetting Control: The formation of a this compound SAM can alter the hydrophobicity of a surface, which is crucial for controlling cell adhesion and protein adsorption.

Quantitative Data Summary

ParameterThis compound (Expected)Comparative Molecules (e.g., Propanethiol, Butanethiol, 1,4-Butanedithiol)Characterization Technique
Monolayer Thickness 4 - 6 Å5 - 10 ÅEllipsometry, AFM
Water Contact Angle 60° - 75°65° - 80° (for methyl-terminated SAMs)Contact Angle Goniometry
Sulfur Binding Energy (S 2p) ~162 eV (bound), ~163.5 eV (unbound)~162 eV (thiolate bound to gold), ~163.5-164 eV (unbound thiol/disulfide)[7]X-ray Photoelectron Spectroscopy (XPS)[8][9][10]
Molecular Ordering Likely less ordered than long-chain alkanethiolsShort-chain thiols (n≤4) show less defined ordering compared to longer chains (n≥10).[11][12][13]Scanning Tunneling Microscopy (STM), Infrared Spectroscopy (IRRAS)

Experimental Protocols

Protocol 1: Formation of this compound SAMs on Gold Substrates

This protocol describes the standard procedure for forming a this compound self-assembled monolayer on a clean gold surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Anhydrous Ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the this compound solution.

    • Purge the vial with nitrogen gas to minimize oxidation, then seal the vial.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until further use.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol outlines the steps for modifying the surface of gold nanoparticles with this compound.

Materials:

  • Colloidal gold nanoparticle solution

  • This compound

  • Ethanol

  • Centrifuge and centrifuge tubes

Procedure:

  • Ligand Exchange Solution:

    • Prepare a solution of this compound in ethanol. The concentration will depend on the nanoparticle concentration and desired surface coverage. A typical starting point is a 10-fold molar excess of dithiol to nanoparticles.

  • Functionalization Reaction:

    • Add the this compound solution to the colloidal gold nanoparticle solution while stirring.

    • Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring.

  • Purification:

    • Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size.

    • Remove the supernatant, which contains excess dithiol and original capping agents.

    • Resuspend the nanoparticle pellet in fresh ethanol.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.

  • Final Product:

    • Resuspend the final pellet of this compound functionalized gold nanoparticles in a suitable solvent for your application.

Visualizations

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_characterization Characterization Substrate_Cleaning Gold Substrate Cleaning (Piranha Etch) Solution_Prep Prepare 1 mM this compound in Ethanol Immersion Immerse Substrate in Solution (18-24 hours) Solution_Prep->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying Dry with Nitrogen Rinsing->Drying Analysis Surface Analysis (XPS, Contact Angle, AFM) Drying->Analysis

Caption: Workflow for the formation of this compound SAMs on a gold substrate.

Dithiol_Orientation cluster_surface Gold Surface cluster_molecules This compound Orientations Surface Upright Upright Monothiolate (Free Thiol) Upright_mol S | CH2 | CH(CH3) | CH2 | SH Looped Looped Dithiolate (No Free Thiol) Looped_mol S - CH2 - CH(CH3) - CH2 - S Upright_mol:s->Surface:n  Au-S Bond Looped_mol:s->Surface:n Two Au-S Bonds

Caption: Possible binding orientations of this compound on a gold surface.

References

Application Notes and Protocols: The Role of 1,3-Butanedithiol in Umpolung Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umpolung chemistry, or polarity inversion, is a powerful strategy in organic synthesis for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional methods. A cornerstone of umpolung reactivity is the Corey-Seebach reaction, which traditionally utilizes 1,3-propanedithiol to convert aldehydes into acyl anion equivalents.[1][2][3] This document provides a detailed examination of this classical umpolung approach and investigates the potential, albeit largely undocumented, role of 1,3-butanedithiol in similar transformations. We present comprehensive application notes, experimental protocols for the well-established Corey-Seebach reaction, and a discussion on the theoretical application and potential challenges associated with the use of this compound.

Introduction to Umpolung and the Corey-Seebach Reaction

In typical carbonyl chemistry, the carbonyl carbon is electrophilic. Umpolung strategies reverse this reactivity, rendering the carbon atom nucleophilic.[1][4] The Corey-Seebach reaction is a classic example of umpolung, where an aldehyde is converted into a 1,3-dithiane by reaction with 1,3-propanedithiol.[5][6] The resulting 1,3-dithiane has an acidic proton at the C2 position (pKa ≈ 31), which can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[4][7] This carbanion, a masked acyl anion, can then react with various electrophiles.[3][6] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone or another carbonyl-containing compound.[1][4] This powerful transformation allows for the synthesis of α-hydroxy ketones, 1,2-diketones, and other structures that are not readily accessible through traditional aldol-type reactions.[3][6]

The Classical Corey-Seebach Reaction: Role of 1,3-Propanedithiol

The reaction of an aldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst forms a stable six-membered 1,3-dithiane ring.[4][5] This cyclic thioacetal is crucial for the success of the umpolung strategy. The stability of the 1,3-dithiane and the acidity of the C2 proton are key to its widespread use.

Generalized Reaction Scheme

The overall transformation can be summarized in three main steps:

  • Dithiane Formation: Protection of the aldehyde as a 1,3-dithiane.

  • Deprotonation and Alkylation: Generation of the acyl anion equivalent and its reaction with an electrophile.

  • Deprotection: Hydrolysis of the dithiane to reveal the final carbonyl product.

Corey_Seebach_Workflow cluster_step1 Step 1: Dithiane Formation cluster_step2 Step 2: Umpolung & Alkylation cluster_step3 Step 3: Deprotection Aldehyde Aldehyde (R-CHO) Dithiane 1,3-Dithiane Aldehyde->Dithiane + 1,3-Propanedithiol   Lewis Acid Propanedithiol 1,3-Propanedithiol Lithiated_Dithiane 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Dithiane->Lithiated_Dithiane  n-BuLi  (Deprotonation) Alkylated_Dithiane 2-Alkyl-1,3-dithiane Lithiated_Dithiane->Alkylated_Dithiane + Electrophile (E+) Final_Product Ketone or Functionalized Carbonyl Alkylated_Dithiane->Final_Product  Hydrolysis  (e.g., HgCl₂, H₂O) Electrophile Electrophile (E+) (e.g., R'-X, Epoxide, Ketone)

Quantitative Data for the Corey-Seebach Reaction

The yields of the Corey-Seebach reaction are generally good to excellent, depending on the substrates and reaction conditions. Below is a summary of representative yields for the alkylation of 2-lithio-1,3-dithiane with various electrophiles.

Aldehyde SubstrateElectrophileProductYield (%)Reference
BenzaldehydeBenzyl bromide1,2-Diphenylethanone85[3]
AcetaldehydeCyclohexanone1-(1-Hydroxycyclohexyl)ethan-1-one75[3]
IsobutyraldehydeMethyl iodide3-Methylbutan-2-one80[7]
Formaldehyde1-BromobutanePentan-2-one90[7]
BenzaldehydeBenzaldehydeBenzoin88[3]

Experimental Protocols

Protocol 1: Formation of 2-Phenyl-1,3-dithiane

Materials:

  • Benzaldehyde

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Chloroform (CHCl₃)

  • 10% Aqueous potassium hydroxide (KOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • To a solution of benzaldehyde (10.6 g, 0.1 mol) in chloroform (100 mL) is added 1,3-propanedithiol (10.8 g, 0.1 mol).

  • The mixture is cooled to 0 °C, and boron trifluoride diethyl etherate (1.4 mL, 0.011 mol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then washed with water (2 x 50 mL), 10% aqueous KOH (2 x 50 mL), and again with water (2 x 50 mL).

  • The organic layer is dried over anhydrous K₂CO₃, filtered, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from methanol to afford 2-phenyl-1,3-dithiane as a white solid.

Protocol 2: Alkylation of 2-Lithio-1,3-dithiane with an Alkyl Halide

Materials:

  • 2-Substituted-1,3-dithiane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • A solution of the 2-substituted-1,3-dithiane (10 mmol) in anhydrous THF (50 mL) is cooled to -30 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -30 °C for 2 hours to generate the 2-lithio-1,3-dithiane.

  • The alkyl halide (1.0 equivalent) is added dropwise at -30 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • The mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Deprotection of a 2-Alkyl-1,3-dithiane

Materials:

  • 2-Alkyl-1,3-dithiane

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile

  • Water

Procedure:

  • A solution of the 2-alkyl-1,3-dithiane (5 mmol) in 90% aqueous acetonitrile (50 mL) is prepared.

  • Mercury(II) chloride (2.5 equivalents) and calcium carbonate (2.5 equivalents) are added to the solution.

  • The mixture is stirred at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, the mixture is filtered through a pad of Celite.

  • The filtrate is diluted with water and extracted with diethyl ether or dichloromethane.

  • The combined organic layers are washed with saturated aqueous ammonium chloride and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The resulting crude ketone can be purified by distillation or chromatography.

Note on Deprotection: Due to the toxicity of mercury salts, alternative deprotection methods have been developed. One such mild and efficient protocol uses 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system.[1][8]

The Hypothetical Role of this compound in Umpolung Chemistry

While 1,3-propanedithiol is the standard reagent for the Corey-Seebach reaction, one could envision using this compound to achieve a similar transformation. The reaction of an aldehyde with this compound would lead to the formation of a seven-membered 1,3-dithiepane ring.

Butanedithiol_Umpolung_Hypothesis cluster_step1_b Step 1: Dithiepane Formation cluster_step2_b Step 2: Hypothetical Umpolung cluster_step3_b Step 3: Deprotection Aldehyde_b Aldehyde (R-CHO) Dithiepane 1,3-Dithiepane Aldehyde_b->Dithiepane + this compound   Lewis Acid Butanedithiol This compound Lithiated_Dithiepane 2-Lithio-1,3-dithiepane (Hypothetical) Dithiepane->Lithiated_Dithiepane  n-BuLi  (Deprotonation?) Alkylated_Dithiepane 2-Alkyl-1,3-dithiepane Lithiated_Dithiepane->Alkylated_Dithiepane + Electrophile (E+) Final_Product_b Final Carbonyl Product Alkylated_Dithiepane->Final_Product_b  Hydrolysis Electrophile_b Electrophile (E+)

Potential Challenges and Considerations

Despite the structural similarity to 1,3-propanedithiol, this compound is not commonly used for umpolung reactions. The reasons for this are not explicitly detailed in the literature, suggesting that it may be less effective. Several factors could contribute to this:

  • Ring Strain and Stability: The formation of a seven-membered 1,3-dithiepane ring may be less favorable entropically and enthalpically compared to the six-membered 1,3-dithiane. This could result in lower yields during the initial protection step.

  • Acidity of the C2 Proton: The acidity of the C-H proton at the 2-position is critical for the umpolung step. Conformational differences in the seven-membered ring compared to the six-membered ring could influence the stability of the resulting carbanion, potentially making deprotonation more difficult (i.e., a higher pKa).

  • Stability of the Lithiated Intermediate: The 2-lithio-1,3-dithiepane, if formed, might be less stable than its 1,3-dithiane counterpart, potentially leading to side reactions such as fragmentation or elimination.

  • Deprotection Efficiency: The hydrolysis of the more flexible seven-membered ring might proceed at a different rate or require different conditions compared to the relatively rigid 1,3-dithiane, potentially leading to lower yields or the formation of byproducts.

Currently, there is a lack of published experimental data and protocols for the umpolung of 1,3-dithiepanes derived from this compound. Researchers interested in exploring this chemistry would need to conduct initial feasibility studies to address the challenges mentioned above.

Other Applications of this compound

While its role in umpolung chemistry is not established, this compound may find applications in other areas of organic synthesis, such as:

  • As a bidentate ligand: In coordination chemistry for the preparation of metal complexes.

  • In polymer chemistry: As a monomer or chain-transfer agent in the synthesis of sulfur-containing polymers.

  • As a building block for other sulfur-containing heterocycles.

Conclusion

The concept of umpolung, particularly through the Corey-Seebach reaction, remains a vital tool in modern organic synthesis. The use of 1,3-propanedithiol to form 1,3-dithianes is a well-established and reliable method for achieving acyl anion reactivity. While this compound presents an intriguing alternative for the formation of a homologous 1,3-dithiepane system, its application in umpolung chemistry is not documented and may face significant synthetic hurdles. The provided protocols for the classical Corey-Seebach reaction serve as a robust starting point for synthetic chemists. Further research is warranted to fully explore the potential and limitations of this compound in the context of umpolung and other synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Cleavage and Deprotection of 1,3-Dithiolanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage and deprotection of 1,3-dithiolanes, a common protecting group for carbonyl compounds.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection / Low Yield - Insufficient reagent stoichiometry.- Reaction time is too short.- The chosen reagent is not strong enough for the specific substrate.- Steric hindrance around the dithiolane.- Increase the equivalents of the deprotecting agent.- Extend the reaction time and monitor by TLC.- Switch to a more powerful deprotection method (e.g., from a mild oxidative method to a stronger one).- For sterically hindered substrates, consider methods known to be effective, such as those using smaller reagents or harsher conditions if the substrate allows.
Formation of Side Products - Over-oxidation of the desired carbonyl compound or other functional groups.[1][2] - Cleavage of other acid- or base-labile protecting groups.- Reaction with sensitive functional groups in the substrate.- Use milder and more chemoselective reagents. For example, methods using H₂O₂/I₂ in a micellar system are known to tolerate many functional groups.[1][3] - Choose a deprotection method that proceeds under neutral conditions to preserve acid/base-sensitive groups.[1][4] - Carefully select a method known to be compatible with the specific functional groups present in your molecule.
Difficulty in Product Isolation - Emulsion formation during aqueous workup.- Co-elution of the product with byproducts during chromatography.- If using a micellar system (e.g., with SDS), ensure proper phase separation. Salting out with brine can help break emulsions.- Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Derivatization of the product or byproduct might also be an option for easier separation.
Reaction Stalls or is Sluggish - Poor solubility of the substrate in the reaction solvent.- Inactivation of the catalyst or reagent.- Use a co-solvent to improve solubility. Aqueous micellar systems with surfactants like sodium dodecyl sulfate (SDS) can enhance the solubility of organic substrates in water.[1] - Ensure the reagents are fresh and of good quality. For catalytic reactions, ensure the catalyst is not poisoned.
Unwanted Racemization - Presence of a stereocenter adjacent to the carbonyl group that is sensitive to acidic or basic conditions.- Employ deprotection methods that operate under neutral and mild conditions to minimize the risk of epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the main categories of methods for 1,3-dithiolane deprotection?

A1: The primary methods for cleaving 1,3-dithiolanes can be broadly categorized into:

  • Oxidative Cleavage: This involves the use of oxidizing agents to convert the sulfur atoms to a higher oxidation state, facilitating hydrolysis. Common reagents include hydrogen peroxide with an iodine catalyst, o-iodoxybenzoic acid (IBX), and singlet molecular oxygen.[1][4][5]

  • Acid-Catalyzed Hydrolysis: This method relies on the use of acids to hydrolyze the thioacetal.[6] However, this can sometimes require harsh conditions.[4]

  • Metal-Mediated Cleavage: Heavy metal salts, such as those of mercury(II), are effective but are often avoided due to their toxicity.[7][8] Newer methods utilize less toxic metal catalysts.

Q2: My substrate contains acid-sensitive functional groups. Which deprotection method should I choose?

A2: For substrates with acid-sensitive groups, it is crucial to use a method that proceeds under neutral or near-neutral conditions. An excellent choice is the use of 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system using sodium dodecyl sulfate (SDS).[1][4] This method is mild, efficient, and has been shown to tolerate a variety of sensitive functional groups.[1] Another option is using o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water at room temperature.[4]

Q3: I am working on a large-scale synthesis. What are some practical and cost-effective deprotection methods?

A3: For large-scale applications, methods that are simple, use inexpensive and non-toxic reagents, and are scalable are preferred. The protocol using 30% aqueous hydrogen peroxide and a catalytic amount of iodine is cost-effective and environmentally friendly, with water as the solvent.[1] This method has been demonstrated to be scalable.[1]

Q4: Can I selectively deprotect a 1,3-dithiolane in the presence of other protecting groups?

A4: Yes, chemoselective deprotection is possible. The choice of reagent is key. For instance, the H₂O₂/I₂/SDS method is compatible with phenolic acetates, benzyl ethers, and BOC or Cbz carbamates.[1] It is important to consult the literature for compatibility with the specific protecting groups in your molecule.

Q5: What is the role of a surfactant like SDS in some deprotection protocols?

A5: In aqueous deprotection systems, a surfactant like sodium dodecyl sulfate (SDS) acts as a phase-transfer catalyst. It forms micelles that help to solubilize the organic dithiolane substrate in the aqueous medium, thereby increasing the reaction rate and efficiency.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the deprotection of various 1,3-dithiolanes to their corresponding carbonyl compounds using different methods.

Table 1: Deprotection using 30% H₂O₂ with Catalytic I₂ in an Aqueous Micellar System [1]

Substrate (Carbonyl Precursor)Time (min)Yield (%)
4-Methoxyacetophenone3095
Acetophenone3094
4-Nitroacetophenone4592
Benzophenone4093
Cyclohexanone3095

Table 2: Deprotection using Mercury(II) Nitrate Trihydrate (Solid State) [8]

Substrate (R1, R2)Time (min)Yield (%)
2-MeOC₆H₄, H390
4-BrC₆H₄, Me292
4-ClC₆H₄, H290
Ph, Ph390
C₆H₁₃, H196

Experimental Protocols

Protocol 1: General Procedure for Deprotection using 30% H₂O₂ and Catalytic Iodine in an Aqueous Micellar System [1]

  • To a solution of the 1,3-dithiolane (1 mmol) in water (5 mL), add sodium dodecyl sulfate (SDS) (0.2 mmol).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add iodine (0.05 mmol) to the solution.

  • Slowly add 30% aqueous hydrogen peroxide (2 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Solid-State Deprotection using Mercury(II) Nitrate Trihydrate [7][8]

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a mortar, place the 1,3-dithiolane (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).[8]

  • Grind the mixture with a pestle at room temperature for the specified time (typically 1-4 minutes).[8]

  • Monitor the reaction by TLC until the starting material disappears.[7]

  • Once the reaction is complete, wash the mixture with ethanol or acetonitrile (5 mL).[7]

  • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be further purified by flash chromatography if necessary.

Visualizations

Deprotection_Workflow Start Start with 1,3-Dithiolane Assess_Substrate Assess Substrate Sensitivity Start->Assess_Substrate Acid_Sensitive Acid-Sensitive Functional Groups? Assess_Substrate->Acid_Sensitive Oxidation_Sensitive Oxidation-Sensitive Functional Groups? Acid_Sensitive->Oxidation_Sensitive No Neutral_Method Use Neutral/Mild Oxidative Method (e.g., H2O2/I2/SDS) Acid_Sensitive->Neutral_Method Yes Harsh_Method Consider Acid-Catalyzed or Metal-Mediated Method Oxidation_Sensitive->Harsh_Method No Mild_Conditions Use Mild Oxidative Conditions Oxidation_Sensitive->Mild_Conditions Yes End Deprotected Carbonyl Neutral_Method->End Harsh_Method->End Mild_Conditions->End

Caption: Decision workflow for selecting a 1,3-dithiolane deprotection method.

References

Technical Support Center: Deprotection of 1,3-Butanedithiol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of 1,3-butanedithiol protecting groups. This resource provides practical troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate smooth and efficient deprotection.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of this compound and related dithiane protecting groups.

Question: Why is my deprotection reaction incomplete or proceeding very slowly?

Answer:

Several factors can contribute to an incomplete or sluggish deprotection reaction. Consider the following troubleshooting steps:

  • Reagent Stoichiometry: The deprotecting agent may be consumed by other reactive functionalities on your substrate or by impurities. A modest increase in the equivalents of the reagent can often drive the reaction to completion.[1][2]

  • Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, this should be approached with caution to prevent the degradation of your starting material or desired product.[1]

  • Solvent Choice: The solvent can significantly influence reaction kinetics. If the reaction is stalling, consider switching to a different solvent system, such as a more polar or aprotic solvent, which may improve solubility and reaction rates.[1][2]

  • Substrate Solubility: Poor solubility of the substrate in the reaction medium can lead to incomplete reactions. For aqueous reactions, using a surfactant like sodium dodecyl sulfate (SDS) can improve solubility by creating a micellar system.[2][3][4][5]

  • Inadequate Mixing: For heterogeneous mixtures, ensure vigorous stirring to maximize the contact between the reactants.[2]

Question: I am observing unexpected side products in my reaction mixture. What could be the cause?

Answer:

The formation of side products is a common challenge, often stemming from the reactivity of the deprotection reagents.

  • Over-oxidation: Strong oxidizing agents can lead to the oxidation of other sensitive functional groups in your molecule or even the desired carbonyl product.[1][2] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to prevent over-reaction.[1][2]

  • Thioester Formation: When using oxidative reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) with 2-aryl-substituted dithianes, especially those with electron-donating groups on the aromatic ring, thioester formation can be a competing side reaction.[6][7] To minimize this, consider using a milder oxidative method or a non-oxidative approach.[2]

  • Reaction with Sensitive Functional Groups: Many deprotection reagents are strong oxidants or Lewis acids that can react with other functional groups.[1] It is important to choose a deprotection method that is compatible with the other functionalities present in your molecule. Milder methods, such as using hydrogen peroxide with an iodine catalyst, have been shown to be tolerant of various protecting groups like benzyl ethers and Boc carbamates.[3][4][5]

Question: The yield of my desired carbonyl compound is low. How can I improve it?

Answer:

Low yields can result from several factors, including incomplete reaction, side product formation, and product degradation.

  • Harsh Reaction Conditions: Strong acids or high temperatures can cause the decomposition of either the starting material or the product.[1] Switching to a milder deprotection method is often beneficial.[1][2]

  • Sub-optimal Reagents or Solvents: The purity of your reagents and the choice of solvent are critical. Some deprotection methods are sensitive to the presence of water.[1]

  • Product Loss During Work-up: The work-up procedure can also contribute to low yields. For example, emulsions can form during aqueous work-up, leading to product loss. Adding brine to the aqueous layer can help to break emulsions.[2] Optimizing purification conditions, such as column chromatography, is also important.[2]

Frequently Asked Questions (FAQs)

Q1: What are some common methods for the deprotection of 1,3-dithianes?

A1: Common methods for deprotecting 1,3-dithianes can be broadly categorized into oxidative, metal-mediated, and miscellaneous methods.[8] Some widely used reagents include mercury(II) salts (e.g., HgCl₂/HgO, Hg(NO₃)₂·3H₂O), N-halosuccinimides (NBS, NCS), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and milder systems like hydrogen peroxide with a catalytic amount of iodine.[4][8][9][10][11] Photochemical methods in the presence of a sensitizer also offer a mild alternative.[7][12]

Q2: Are there any "green" or environmentally friendly deprotection methods?

A2: Yes, several methods aim to reduce the use of toxic and hazardous reagents. A notable example is the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine (5 mol%) in an aqueous micellar system with sodium dodecyl sulfate (SDS).[3][4][5] This method avoids heavy metal salts and offers good to excellent yields under neutral conditions.[3][4][5]

Q3: My substrate contains acid-sensitive functional groups. What deprotection methods should I consider?

A3: For substrates with acid-sensitive groups, it is crucial to avoid strongly acidic conditions. Methods that proceed under neutral or near-neutral conditions are preferable. The H₂O₂/I₂ system in an aqueous micellar medium is a good option as it is performed under essentially neutral conditions and shows tolerance for various acid-sensitive protecting groups.[3][4][5] Photochemical deprotection can also be a very mild option.[7][12]

Q4: Can 1,3-dithianes be deprotected selectively in the presence of other sulfur-containing groups?

A4: Selective deprotection can be challenging but is sometimes achievable. The reactivity can depend on the specific structures. For instance, it has been observed that 1,3-dithianes can be cleaved with DDQ in the presence of 1,3-dithiolanes or diphenyl dithioacetals under certain conditions.[6]

Comparative Data of Deprotection Methods

The following table summarizes various methods for the deprotection of 1,3-dithianes, providing a comparison of reagents, conditions, and yields for different substrates.

Reagent(s)Substrate ExampleSolventTimeTemperatureYield (%)Reference
Hg(NO₃)₂·3H₂O (solid-state)2-(3-nitrophenyl)-1,3-dithianeNone1-4 minRoom Temp.95[9][11]
Hg(NO₃)₂·3H₂O (solid-state)2-phenyl-1,3-dithianeNone1-4 minRoom Temp.92[11]
DDQ (1.5 equiv.)2-phenyl-1,3-dithianeMeCN-H₂O (9:1)1 hRoom Temp.90[6][10]
DDQ (1.5 equiv.)2-nonyl-1,3-dithianeMeCN-H₂O (9:1)3 hRoom Temp.85[6][10]
30% H₂O₂, I₂ (5 mol%), SDS2-(3,4-methylenedioxyphenyl)-1,3-dithianeWater30 minRoom Temp.95[4]
30% H₂O₂, I₂ (5 mol%), SDS2-nonyl-1,3-dithianeWater4 hRoom Temp.85[4]

Experimental Protocols

Below are detailed experimental protocols for key deprotection methods.

Protocol 1: Deprotection using Mercury(II) Nitrate Trihydrate (Solid-State) [9][11]

  • In a mortar, place the 1,3-dithiane derivative (1 mmol).

  • Add mercury(II) nitrate trihydrate (2 mmol).

  • Grind the mixture with a pestle at room temperature for 1-4 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).

  • Filter the mixture to remove insoluble mercury salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding carbonyl compound.

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.

Protocol 2: Oxidative Deprotection using DDQ [6][10]

  • Dissolve the 1,3-dithiane derivative (1 mmol) in a mixture of acetonitrile and water (9:1, v/v).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Mild Deprotection with Hydrogen Peroxide and Iodine in a Micellar System [3][4]

  • To a solution of the 1,3-dithiane derivative (1 mmol) in water, add sodium dodecyl sulfate (SDS) to form a micellar solution (e.g., 5 mL of a 0.2 mmol solution).

  • Add iodine (5 mol%).

  • To this mixture, add 30% aqueous hydrogen peroxide (0.45 mL per mmol of substrate).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and mechanisms related to the deprotection of this compound protecting groups.

Troubleshooting_Workflow start Low Yield or Incomplete Deprotection check_reaction Is the reaction incomplete? start->check_reaction yes_incomplete Yes check_reaction->yes_incomplete TLC shows starting material no_incomplete No (Starting material consumed) check_reaction->no_incomplete TLC shows no starting material troubleshoot_incomplete Increase reagent equivalents Elevate temperature cautiously Change solvent Add surfactant (for aqueous media) yes_incomplete->troubleshoot_incomplete check_side_products Are there significant side products? no_incomplete->check_side_products end Improved Yield troubleshoot_incomplete->end yes_side_products Yes check_side_products->yes_side_products Multiple spots on TLC no_side_products No check_side_products->no_side_products Clean reaction profile troubleshoot_side_products Switch to a milder deprotection method Reduce reaction time/temperature Choose a more chemoselective reagent yes_side_products->troubleshoot_side_products troubleshoot_workup Optimize work-up and purification: - Use brine to break emulsions - Adjust chromatography conditions no_side_products->troubleshoot_workup troubleshoot_side_products->end troubleshoot_workup->end

Caption: A troubleshooting workflow for addressing low yields in deprotection reactions.

Deprotection_Mechanism cluster_0 Oxidative Deprotection (General Pathway) Dithiane 1,3-Dithiane Derivative Radical_Cation Sulfur Radical Cation (via Single Electron Transfer) Dithiane->Radical_Cation Oxidation Hydrolysis_Intermediate Hemithioacetal-like Intermediate Radical_Cation->Hydrolysis_Intermediate Reaction with H₂O Carbonyl Carbonyl Compound Hydrolysis_Intermediate->Carbonyl Further Hydrolysis Oxidant Oxidizing Agent (e.g., DDQ, Hg²⁺) Oxidant->Radical_Cation Water H₂O Water->Hydrolysis_Intermediate

Caption: A generalized mechanism for the oxidative deprotection of 1,3-dithianes.

References

Optimizing reaction conditions for 1,3-dithiolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in 1,3-dithiolane synthesis.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dithiolane synthesis is resulting in a low yield. What are the common causes and how can I address them?

Low yields are typically due to an unfavorable reaction equilibrium, impure reagents, or suboptimal catalyst selection.

  • Reversible Reaction: The formation of 1,3-dithiolanes from a carbonyl compound and 1,2-ethanedithiol is a reversible equilibrium reaction. The water generated as a byproduct can hydrolyze the product back to the starting materials. To drive the reaction forward, it is crucial to remove water as it forms, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.

  • Reagent Purity: Ensure the carbonyl compound is free from acidic or basic impurities that could interfere with the catalyst. The 1,2-ethanedithiol should be colorless; a yellow tint may indicate oxidation to disulfides, which are unreactive. Distill the dithiol if necessary.

  • Catalyst Choice: The efficiency of the reaction is highly dependent on the catalyst. While strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective, they may not be suitable for acid-sensitive substrates.[1] In such cases, milder Lewis acids are preferable.[2]

Q2: How do I choose the most appropriate catalyst for my specific substrate?

Catalyst selection depends on the reactivity of the carbonyl compound and the presence of other functional groups.

  • For robust aldehydes and ketones: Strong acids like p-toluenesulfonic acid or tungstophosphoric acid can be very effective, often leading to high yields and short reaction times.[3][4]

  • For acid-sensitive substrates: To avoid side reactions or degradation of starting material, use milder Lewis acid catalysts. Options include Scandium triflate (Sc(OTf)₃), Indium(III) chloride (InCl₃), or Yttrium triflate, which are known for their high chemoselectivity, especially in protecting aldehydes in the presence of ketones.[5]

  • For chemoselectivity: If you need to selectively protect an aldehyde in the presence of a ketone, catalysts like Praseodymium triflate or Yttrium triflate are excellent choices.[3] Solvent-free conditions using catalysts like perchloric acid adsorbed on silica gel (HClO₄-SiO₂) can also provide high chemoselectivity.[3]

Q3: I am observing significant formation of side products. What are they and how can I prevent them?

The primary side products are often linear thioacetals or polymers.

  • Linear Thioacetals: These can form if only one thiol group of the 1,2-ethanedithiol reacts with the carbonyl. This is more common with sterically hindered ketones. Using a more active catalyst or increasing the reaction temperature can help drive the reaction to the desired cyclic product.

  • Polymerization: The formation of linear condensation products can be a significant side reaction.[6] This can be minimized by slow addition of the reagents and ensuring efficient stirring to maintain high dilution conditions, which favors intramolecular cyclization over intermolecular polymerization.

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free conditions are often highly effective and environmentally friendly. Catalysts like perchloric acid adsorbed on silica gel (HClO₄-SiO₂), tungstophosphoric acid, or various Lewis acids supported on natural phosphates have been used successfully for dithioacetalization without a solvent.[3][7] These methods often offer advantages like shorter reaction times, easier work-up, and high yields.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials.1. Use a fresh or more active catalyst (see catalyst selection). 2. Increase temperature, potentially to reflux in a suitable solvent. 3. Purify carbonyl compound and distill 1,2-ethanedithiol.
Reaction Stalls Equilibrium has been reached due to water accumulation.Use a Dean-Stark apparatus to azeotropically remove water. Add molecular sieves to the reaction mixture.
Formation of White Precipitate If using a Lewis acid catalyst, it may be hydrolyzing.Ensure the reaction is conducted under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
Difficult Product Isolation Product is soluble in the aqueous wash, or an emulsion forms.Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. Break emulsions by adding a small amount of a different organic solvent.
Product Decomposition Substrate or product is sensitive to the strong acid catalyst.Switch to a milder Lewis acid catalyst such as Sc(OTf)₃, InCl₃, or ZnCl₂.[2][8]

Catalyst Performance Data

The choice of a Lewis acid catalyst can significantly impact the reaction yield. The table below summarizes the performance of various catalysts for the thioacetalization of benzaldehyde with 1,2-ethanedithiol.

CatalystTime (min)Yield (%)
Sc(OTf)₃1594
In(OTf)₃2095
Bi(OTf)₃4598
Cu(OTf)₂6092
LiOTf12085
Zn(OTf)₂18080

Data compiled from various sources for illustrative comparison. Conditions may vary.

Standard Experimental Protocol

Synthesis of 2-phenyl-1,3-dithiolane

This protocol describes a general procedure using p-toluenesulfonic acid as the catalyst with azeotropic water removal.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • 1,2-Ethanedithiol (0.94 g, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol, 5 mol%)

  • Toluene (50 mL)

Procedure:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

  • To the flask, add toluene, benzaldehyde, and 1,2-ethanedithiol.

  • Add the p-TsOH catalyst to the solution.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing water collection in the Dean-Stark trap. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete (as determined by TLC or GC-MS analysis), allow the mixture to cool to room temperature.

  • Wash the reaction mixture sequentially with 10% aqueous NaOH solution (2 x 25 mL), water (2 x 25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) or by distillation under reduced pressure to yield the pure 2-phenyl-1,3-dithiolane.

References

Technical Support Center: Side Reactions of 1,3-Butanedithiol with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the oxidation of 1,3-butanedithiol. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental procedures.

Section 1: Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Intramolecular Cyclization Product (3-Methyl-1,2-dithiolane)

Q1: My reaction is resulting in a low yield of the expected 3-methyl-1,2-dithiolane. Instead, I'm observing a significant amount of a viscous, insoluble material. What is happening and how can I fix it?

A1: The formation of a viscous or insoluble material strongly suggests that intermolecular oxidation is occurring, leading to the formation of linear polymers or oligomers. This is a common side reaction when working with dithiols. To favor the desired intramolecular cyclization, several strategies can be employed:

  • High Dilution: Running the reaction at a very low concentration of this compound is the most critical factor. High dilution kinetically favors the intramolecular reaction (a unimolecular process) over the intermolecular reaction (a bimolecular process). Start with a concentration in the range of 0.01-0.05 M and adjust as needed.

  • Slow Addition of Oxidant: Adding the oxidizing agent slowly and portion-wise over an extended period can help maintain a low instantaneous concentration of the reactive thiol species, further discouraging intermolecular reactions.

  • Choice of Solvent: The solvent can influence the conformation of the dithiol. Solvents that promote a folded conformation, bringing the two thiol groups in proximity, can enhance the rate of intramolecular cyclization. While solvent effects can be complex, starting with a non-polar aprotic solvent is a reasonable approach.

G Low Yield of 3-Methyl-1,2-dithiolane Low Yield of 3-Methyl-1,2-dithiolane Viscous/Insoluble Material Observed Viscous/Insoluble Material Observed Low Yield of 3-Methyl-1,2-dithiolane->Viscous/Insoluble Material Observed Intermolecular Oxidation (Polymerization) Intermolecular Oxidation (Polymerization) Viscous/Insoluble Material Observed->Intermolecular Oxidation (Polymerization) Troubleshooting Strategies Troubleshooting Strategies Intermolecular Oxidation (Polymerization)->Troubleshooting Strategies High Dilution High Dilution Troubleshooting Strategies->High Dilution Slow Oxidant Addition Slow Oxidant Addition Troubleshooting Strategies->Slow Oxidant Addition Solvent Choice Solvent Choice Troubleshooting Strategies->Solvent Choice

Issue 2: Formation of Over-Oxidized Products

Q2: My reaction is producing byproducts with higher molecular weights and different polarity than the expected disulfide. I suspect over-oxidation. What are these species and how can I avoid them?

A2: Over-oxidation of thiols is a common side reaction that can lead to the formation of thiosulfinates (R-S(O)-S-R'), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). These species are more polar than the desired disulfide and can complicate purification.

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidizing agent. A large excess of the oxidant will significantly increase the likelihood of over-oxidation.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below). Oxidation reactions are often exothermic, and lower temperatures can help to control the reaction rate and prevent over-oxidation.

  • Choice of Oxidant: Milder oxidizing agents are less prone to cause over-oxidation. For instance, iodine (I₂) is often a good choice for selective disulfide formation. If using a stronger oxidant like hydrogen peroxide, consider using it in the presence of a catalyst that promotes selectivity.

Oxidizing AgentPotential for Over-oxidationRecommended Control Measures
Hydrogen Peroxide (H₂O₂) HighUse stoichiometric amounts, low temperature (0 °C), consider catalytic systems.
Dimethyl Sulfoxide (DMSO) ModerateUse stoichiometric amounts, control temperature, be aware of potential acid catalysis.
Iodine (I₂) LowGenerally selective for disulfide formation.
Air (O₂) Low to ModerateOften slow and can be catalyzed by metal impurities; reaction times can be long.

G This compound This compound 3-Methyl-1,2-dithiolane (Desired Product) 3-Methyl-1,2-dithiolane (Desired Product) This compound->3-Methyl-1,2-dithiolane (Desired Product) [O] Thiosulfinate Thiosulfinate 3-Methyl-1,2-dithiolane (Desired Product)->Thiosulfinate [O] Sulfinic Acid Sulfinic Acid Thiosulfinate->Sulfinic Acid [O] Sulfonic Acid Sulfonic Acid Sulfinic Acid->Sulfonic Acid [O]

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the common side reactions when using hydrogen peroxide as the oxidizing agent for this compound?

A3: When using hydrogen peroxide, the primary side reactions are over-oxidation and polymerization.[1][2]

  • Over-oxidation: Hydrogen peroxide is a strong oxidizing agent and can oxidize the initially formed disulfide to a thiosulfinate, and further to sulfinic and sulfonic acids.[2] This is more likely to occur with an excess of H₂O₂ or at elevated temperatures.

  • Polymerization: If the reaction is not conducted under high dilution, intermolecular oxidation can lead to the formation of polymeric disulfides.

Troubleshooting Tips for H₂O₂ Oxidation:

  • Use a 1:1 molar ratio of this compound to H₂O₂.

  • Maintain a low reaction temperature (0 °C is a good starting point).

  • Employ high dilution conditions (e.g., <0.05 M).

  • Consider using a catalyst, such as iodine, which can promote the selective formation of the disulfide.

Q4: I am using DMSO as an oxidant and observing a complex mixture of products. What could be the side reactions?

A4: While DMSO is a milder oxidant than hydrogen peroxide, it can still lead to side reactions, particularly at elevated temperatures or in the presence of acid.

  • Polymerization: Similar to other oxidizing agents, DMSO can promote the formation of polymeric disulfides if the concentration of the dithiol is too high. A patent has described the use of excess DMSO to intentionally form polymeric disulfide products from dithiols.

  • Formation of other sulfur-containing byproducts: The reaction of DMSO with thiols can sometimes be complex, and the purity of the DMSO can also play a role. Trace impurities in DMSO, such as dimethyl sulfide (DMS), can potentially lead to other side reactions.

Troubleshooting Tips for DMSO Oxidation:

  • Use purified DMSO to avoid side reactions from impurities.

  • Control the reaction temperature carefully; avoid excessive heating.

  • Employ high dilution to favor intramolecular cyclization.

  • Use a catalyst, such as iodine or an acid, to promote the desired reaction, but be aware that this can also influence side reactions.

Q5: Is it possible for both intramolecular and intermolecular disulfide bonds to form from this compound?

A5: Yes, it is a competition between the two pathways. The desired product is the result of intramolecular oxidation to form the cyclic 3-methyl-1,2-dithiolane. The primary side product is the result of intermolecular oxidation, which leads to the formation of dimers, oligomers, and polymers.

The key to favoring the intramolecular reaction is to use high-dilution conditions.[1] This reduces the probability of two different dithiol molecules reacting with each other.

G This compound This compound Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization High Dilution Intermolecular Polymerization Intermolecular Polymerization This compound->Intermolecular Polymerization High Concentration 3-Methyl-1,2-dithiolane 3-Methyl-1,2-dithiolane Intramolecular Cyclization->3-Methyl-1,2-dithiolane Polymeric Disulfides Polymeric Disulfides Intermolecular Polymerization->Polymeric Disulfides

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Selective Intramolecular Oxidation of this compound to 3-Methyl-1,2-dithiolane using Iodine

This protocol is designed to favor the formation of the cyclic monomer by utilizing high dilution and a mild oxidizing agent.

Materials:

  • This compound

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of this compound in anhydrous DCM at a concentration of 0.01 M in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a 0.01 M solution of iodine in anhydrous DCM.

  • Slowly add the iodine solution to the stirred this compound solution at room temperature over a period of 4-6 hours using a syringe pump.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of the iodine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Polymer formation: If a significant amount of polymer is formed, the concentration of the this compound was likely too high. Repeat the reaction at a lower concentration.

  • Incomplete reaction: If the reaction does not go to completion, a slight excess (1.1 equivalents) of iodine can be used.

G Prepare Dilute Solutions Prepare Dilute Solutions Slow Addition of Iodine Slow Addition of Iodine Prepare Dilute Solutions->Slow Addition of Iodine Reaction Monitoring (TLC) Reaction Monitoring (TLC) Slow Addition of Iodine->Reaction Monitoring (TLC) Workup and Purification Workup and Purification Reaction Monitoring (TLC)->Workup and Purification Characterization Characterization Workup and Purification->Characterization

References

Technical Support Center: Purification of 1,3-Butanedithiol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 1,3-Butanedithiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what are the typical side products?

A1: this compound is frequently used in two primary types of reactions:

  • Thioacetalization: The reaction of this compound with aldehydes or ketones in the presence of an acid catalyst to form 1,3-dithianes. These are often used as protecting groups for carbonyls.[1][2]

  • S-Alkylation: The reaction of this compound with alkyl halides or other electrophiles, typically in the presence of a base, to form thioethers.

Common side products and impurities include:

  • Disulfides: Oxidation of the thiol groups is a major side reaction, leading to the formation of disulfide-linked oligomers or polymers.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual this compound and the electrophile/carbonyl compound.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other side reactions may occur. For instance, in the case of S-alkylation, over-alkylation can lead to sulfonium salts.

Q2: What are the general strategies for purifying this compound reaction products?

A2: The choice of purification strategy depends on the physical properties of the desired product (e.g., solid or liquid, volatility) and the nature of the impurities. Common techniques include:

  • Aqueous Workup: Washing the crude reaction mixture with water or brine can remove water-soluble impurities and salts.

  • Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture into an organic solvent.

  • Column Chromatography: This is a versatile method for separating the desired product from impurities based on their different polarities.[4]

  • Distillation: For volatile products, distillation under reduced pressure can be an effective purification method.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[4]

Q3: How can I minimize the formation of disulfide byproducts during my reaction and purification?

A3: The formation of disulfide bonds is primarily caused by the oxidation of thiol groups.[3] To minimize this:

  • Work under an Inert Atmosphere: Whenever possible, conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them before use can help prevent oxidation.

  • Control pH: Keeping the pH of the reaction and workup solutions low (acidic) can help prevent disulfide bond scrambling by keeping the thiol groups protonated.[5][6]

  • Add a Reducing Agent: In some cases, a small amount of a reducing agent like dithiothreitol (DTT) can be added during purification to reverse disulfide bond formation, though this will require subsequent removal of the DTT.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound reaction products.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield After Purification Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are consumed before beginning the workup.
Product loss during aqueous workup.If the product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution to reduce its partitioning into the aqueous phase.
Product decomposition on silica gel during chromatography.Organosulfur compounds can sometimes be unstable on standard silica gel. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel by adding a small amount of a base like triethylamine to the eluent.[4]
Product is an Oil Instead of an Expected Solid Presence of impurities.Impurities can act as a "eutectic" mixture, lowering the melting point of the product. Try to further purify a small sample by another method (e.g., preparative TLC or distillation) to see if a solid can be obtained.
The product is indeed an oil at room temperature.Confirm the identity and purity of the product using analytical techniques like NMR and mass spectrometry.
Multiple Spots on TLC After Purification Co-eluting impurities.The chosen solvent system for column chromatography may not be optimal for separating all impurities. Try different solvent systems with varying polarities.
Product degradation during analysis.Some sulfur compounds can streak or decompose on TLC plates. Try running the TLC quickly and visualize it promptly.
Persistent Odor in the Purified Product Residual this compound.This compound is highly odorous. Ensure its complete removal by thorough purification, such as high vacuum distillation or multiple recrystallizations. All glassware and waste should be decontaminated with bleach to neutralize the thiol odor.[8]
The product itself is odorous.Many organosulfur compounds have strong odors. This is an inherent property of the molecule.

Experimental Protocols

General Protocol for the Purification of a 1,3-Dithiane Derivative

This protocol is a general guideline for the purification of a solid 1,3-dithiane, a common product of the reaction between this compound and a carbonyl compound.

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate if an acid catalyst was used).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers successively with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of solvents).[4]

    • If the solution is colored, you can add a small amount of activated carbon and heat for a short period, then filter the hot solution to remove the carbon.

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Alternative Purification: Distillation

For liquid 1,3-dithiane derivatives or other volatile products, vacuum distillation can be an effective purification method.[4]

  • Set up a distillation apparatus suitable for vacuum operation.

  • Place the crude product in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Heat the distillation flask gently to begin the distillation.

  • Collect the fraction that distills at the expected boiling point of the product.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound reaction products in the searched literature, the following table provides a qualitative comparison of common purification techniques.

Purification Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Aqueous Workup & Extraction Low to ModerateHighRemoves water-soluble impurities and salts.May not remove organic impurities. Potential for emulsion formation.
Column Chromatography Moderate to HighModerate to HighCan separate compounds with similar properties.Can be time-consuming and may lead to product decomposition on the stationary phase.[4]
Distillation HighModerateExcellent for volatile, thermally stable compounds.Not suitable for non-volatile or thermally sensitive compounds. Requires specialized equipment for vacuum distillation.
Recrystallization Very HighLow to ModerateCan yield very pure crystalline solids.Product must be a solid at room temperature. Yield can be low if the product is significantly soluble in the cold solvent.

Mandatory Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Workflow start Crude Reaction Product workup Aqueous Workup & Extraction start->workup is_solid Is the product a solid? can_distill Is the product volatile and thermally stable? is_solid->can_distill No (Liquid/Oil) recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation can_distill->distill Yes chromatography Column Chromatography can_distill->chromatography No end_pure Pure Product recrystallize->end_pure distill->end_pure chromatography->end_pure workup->is_solid Thiol_Oxidation thiol1 R-SH (Thiol) disulfide R-S-S-R (Disulfide) thiol1->disulfide thiol2 R-SH (Thiol) thiol2->disulfide oxidizing_agent Oxidizing Agent (e.g., O2) oxidizing_agent->disulfide electrons 2e⁻ + 2H⁺ disulfide->electrons

References

Overcoming steric hindrance in 1,3-Butanedithiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,3-butanedithiol, with a focus on overcoming steric hindrance in its chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, particularly in the formation of dithianes from sterically hindered carbonyl compounds.

Q1: My dithiane formation reaction with a sterically hindered ketone has a very low or no yield. What are the likely causes and solutions?

A1: Low yields in the thioacetalization of sterically hindered ketones are a common problem. The bulky groups surrounding the carbonyl carbon impede the approach of the nucleophilic thiol groups. Here are several factors to investigate and optimize:

  • Catalyst Choice: The choice of acid catalyst is critical. While many Lewis and Brønsted acids can promote this reaction, some are more effective for challenging substrates.[1][2] Consider switching to or screening more potent catalysts known to be effective for hindered systems.[1][3]

  • Reaction Conditions: Standard room temperature conditions may be insufficient. Increasing the temperature, often to the reflux temperature of the solvent, can provide the necessary activation energy to overcome the steric barrier.[1][3]

  • Water Removal: The reaction produces water as a byproduct, which can shift the equilibrium back towards the starting materials. Employing a Dean-Stark apparatus or adding a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) can significantly improve yields by driving the reaction forward.

  • Solvent Selection: Non-polar, aprotic solvents such as toluene, hexane, or petroleum ether are often effective.[3] In some cases, solvent-free conditions have been shown to be highly efficient.[3]

Q2: The reaction is proceeding, but the rate is extremely slow, requiring several days. How can I increase the reaction speed?

A2: Slow reaction rates are directly related to the high activation energy caused by steric hindrance. To accelerate the reaction:

  • Increase Catalyst Loading: While catalytic amounts are standard, increasing the mole percentage of the catalyst (e.g., from 1 mol% to 5-10 mol%) can increase the rate. However, be mindful of potential side reactions.

  • Elevate Temperature: As mentioned above, temperature is a key factor. Refluxing in a higher-boiling solvent like toluene can dramatically reduce reaction times compared to dichloromethane or ether at their respective boiling points.

  • Use a More Active Catalyst: Some catalysts are inherently more active than others. For instance, hafnium trifluoromethanesulfonate or tungstophosphoric acid have been reported to be highly effective and may offer faster conversion rates.[1][3]

Q3: I am observing the formation of significant amounts of a white, insoluble precipitate, likely a polymer. How can I prevent this side reaction?

A3: Polymerization is a common side reaction when using difunctional reagents like this compound, especially when the desired intramolecular cyclization is slow due to steric hindrance. The primary strategy to favor the desired cyclic product is to use high dilution conditions .

  • High Dilution Principle: By significantly increasing the solvent volume, you decrease the concentration of the reactants. This reduces the probability of two different molecules reacting with each other (intermolecular reaction, leading to polymers) and increases the likelihood that the two thiol groups of the same intermediate will react with the carbonyl carbon (intramolecular reaction, leading to the desired dithiane).

  • Slow Addition: Instead of adding all reagents at once, use a syringe pump to add the this compound slowly over a period of several hours to the reaction mixture containing the ketone and catalyst. This keeps the instantaneous concentration of the dithiol low, further suppressing polymerization.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular issue for reactions involving this compound?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because of the spatial bulk of the groups in the reacting molecules. In the context of this compound, it most often refers to the challenge of forming a six-membered dithiane ring when reacting with a ketone or aldehyde that has large, bulky substituents near the carbonyl group. These bulky groups physically block the sulfur nucleophiles of the dithiol from attacking the electrophilic carbonyl carbon, thus increasing the activation energy of the reaction.

Q2: What types of catalysts are most effective for forming dithianes from this compound and sterically hindered carbonyls?

A2: Both Lewis acids and Brønsted acids are used to catalyze dithiane formation.[2] For sterically demanding substrates, stronger or more specialized catalysts are often required for good yields.[1][3]

  • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a classic and effective choice.[4][5] Other powerful Lewis acids include hafnium trifluoromethanesulfonate, yttrium triflate, and zinc chloride.[1][3][4]

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a common and inexpensive option.[1] For more difficult cases, strong heteropoly acids like tungstophosphoric acid (H₃PW₁₂O₄₀) have proven to be highly selective and efficient, even under solvent-free conditions.[1][3]

  • Other Catalysts: Iodine has also been reported as a mild and effective catalyst for this transformation.[1][3]

Q3: Are there alternatives to this compound that are less susceptible to steric hindrance?

A3: Yes. The most common alternative is 1,2-ethanedithiol . It reacts with carbonyl compounds to form a five-membered dithiolane ring. The formation of this five-membered ring is often kinetically more favorable and less sterically demanding than the formation of the six-membered dithiane ring from 1,3-propanedithiol or this compound. However, it's important to note that the chemical properties of dithiolanes and dithianes are different, particularly regarding the acidity of the C-2 proton, which is crucial for applications like the Corey-Seebach reaction.[2]

Data Presentation

Table 1: Comparison of Catalysts for Thioacetalization of Hindered Ketones
CatalystSubstrate TypeConditionsYieldReference
Tungstophosphoric Acid (H₃PW₁₂O₄₀) Sterically hindered ketonesRefluxing petroleum etherGood[1][3]
Hafnium Trifluoromethanesulfonate Aliphatic & Aromatic KetonesMild conditionsHigh[1][3]
Yttrium Triflate General ketonesCatalytic amountGood[1]
Iodine General ketonesMild conditionsGood[1][3]
p-Toluenesulfonic Acid / Silica gel General ketones-Excellent[1]
Boron Trifluoride Etherate (BF₃·OEt₂) General aldehydes & ketonesAcidic conditionsCommon[4][5]

Note: "Good" and "High" are qualitative terms from the source literature; specific yields are substrate-dependent.

Experimental Protocols

Protocol: General Procedure for the Protection of a Sterically Hindered Ketone

This protocol describes a general method for the formation of a dithiane from a sterically hindered ketone using this compound with p-toluenesulfonic acid as a catalyst in toluene with azeotropic removal of water.

Materials:

  • Sterically hindered ketone (e.g., Camphor) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add the sterically hindered ketone (1.0 eq), toluene (to make an approx. 0.1 M solution), and a magnetic stir bar.

  • Catalyst and Thiol Addition: Add the this compound (1.1 eq) and p-TsOH·H₂O (0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected or until TLC analysis indicates complete consumption of the starting ketone. This may take several hours to overnight.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Visualizations

Logical Relationship: Steric Hindrance

StericHindrance cluster_0 Unhindered Reaction cluster_1 Hindered Reaction UnhinderedKetone Acetone (Small Substituents) Product_A Dithiane Product UnhinderedKetone->Product_A Fast Reaction Thiol_A This compound Thiol_A->UnhinderedKetone Easy Approach HinderedKetone Di-tert-butyl Ketone (Bulky Substituents) Product_B Low Yield / No Reaction HinderedKetone->Product_B Slow / Inhibited Thiol_B This compound Thiol_B->HinderedKetone Steric Clash! TroubleshootingWorkflow start Low Reaction Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use a stronger catalyst (e.g., Hf(OTf)₄, H₃PW₁₂O₄₀) check_catalyst->solution_catalyst No check_water Is water being effectively removed? check_conditions->check_water Yes solution_conditions Increase temperature (reflux) and reaction time check_conditions->solution_conditions No solution_water Use Dean-Stark trap or dehydrating agent check_water->solution_water No solution_dilution If polymer forms, use high dilution conditions check_water->solution_dilution Yes ReactionPathway y_axis Potential Energy x_axis Reaction Coordinate Reactants Ketone + Dithiol TS1 Reactants->TS1 Uncatalyzed (High Ea) Reactants->TS1 TS2 Reactants->TS2 Catalyzed (Lower Ea) Reactants->TS2 Products Dithiane + H₂O TS1->Products TS2->Products

References

1,3-Butanedithiol stability issues in acidic vs basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-butanedithiol in acidic and basic media. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, particularly in the context of its use as a protecting group for carbonyl compounds, forming a 1,3-dithiane.

Issue 1: Incomplete Dithiane Formation

  • Question: I am trying to protect a ketone using this compound and a Lewis acid catalyst, but the reaction is slow and incomplete. What could be the problem?

  • Answer: Incomplete dithiane formation can be due to several factors:

    • Insufficiently anhydrous conditions: Water can interfere with the Lewis acid catalyst and hydrolyze the intermediate hemithioacetal. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Steric hindrance: Highly hindered ketones may react slowly. Consider using a stronger Lewis acid catalyst or higher reaction temperatures.

    • Catalyst deactivation: The catalyst may be deactivated by impurities in the starting materials. Ensure the purity of your carbonyl compound and this compound.

    • Equilibrium: The reaction is an equilibrium. To drive it to completion, it is often necessary to remove water as it is formed, for example, by using a Dean-Stark apparatus.

Issue 2: Unwanted Side Reactions During Dithiane Formation

  • Question: During the formation of a 1,3-dithiane from an aldehyde, I am observing the formation of byproducts. What are the possible side reactions?

  • Answer: A common side reaction is the formation of linear condensation products. This can be minimized by the slow addition of this compound and the carbonyl compound to the reaction mixture containing the acid catalyst.

Issue 3: Difficulty in Deprotection (Cleavage) of the Dithiane

  • Question: I am unable to cleave the 1,3-dithiane protecting group using standard acidic conditions. Why is this happening and what are the alternatives?

  • Answer: 1,3-Dithianes are known for their high stability in both acidic and basic media, making them robust protecting groups.[1][2] Simple acid hydrolysis is often ineffective for their cleavage.[3] More strenuous methods are typically required. Consider the following alternatives:

    • Oxidative Cleavage: This is a common and effective method. The dithiane is first oxidized to a monosulfoxide, which is then susceptible to acid-catalyzed hydrolysis.

    • Metal-Mediated Cleavage: Soft Lewis acids such as mercury(II) or silver(I) salts can effectively catalyze the hydrolysis of dithianes.[2]

    • Reagents for Deprotection: A variety of reagents have been developed for the deprotection of dithianes under different conditions. A summary of some common methods is provided in the table below.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic media?

A1: this compound, particularly when it has formed a 1,3-dithiane by reacting with a carbonyl compound, is generally very stable in acidic conditions.[1][2] This stability is a key reason for its use as a protective group. Cleavage of the dithiane ring typically requires harsh acidic conditions or the presence of other reagents. For instance, rapid degradation of thioacetals has been reported in the presence of 1 M HCl or H₂SO₄, while milder acids like 0.01 M HCl, 1 M H₃PO₄, or acetic acid have little effect.[4]

Q2: How stable is this compound in basic media?

A2: this compound and the corresponding 1,3-dithianes are highly stable in basic media.[1][2] This allows for reactions to be carried out on other parts of the molecule that require basic conditions without affecting the dithiane protecting group.

Q3: What are the typical degradation pathways for 1,3-dithianes?

A3: The primary "degradation" pathway of interest for 1,3-dithianes is their intentional cleavage (deprotection) to regenerate the carbonyl compound. This is typically achieved through:

  • Oxidative Hydrolysis: The sulfur atoms are oxidized, making the ring more susceptible to hydrolysis.

  • Metal-Catalyzed Hydrolysis: Lewis acidic metals coordinate to the sulfur atoms, facilitating the cleavage of the C-S bonds.

Under strongly basic conditions, thiols can be deprotonated to thiolates, which can participate in thiol-disulfide exchange reactions if oxidizing agents are present. However, in the absence of oxidants, the dithiane ring is generally stable.

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from oxidizing agents and strong acids.

Data Presentation

Table 1: Qualitative Stability of 1,3-Dithianes (derived from this compound)

ConditionStabilityNotes
Acidic Media
Dilute non-oxidizing acids (e.g., 0.01 M HCl, acetic acid)HighGenerally stable, minimal degradation observed.[4]
Concentrated non-oxidizing acids (e.g., 1 M HCl)ModerateDegradation can occur, but may require elevated temperatures or prolonged reaction times.[4]
Oxidizing acids (e.g., nitric acid)LowProne to oxidation of the sulfur atoms, leading to cleavage.
Lewis acids (e.g., HgCl₂, BF₃·OEt₂)Low to ModerateCan catalyze cleavage, especially in the presence of a nucleophile like water.[2]
Basic Media
Aqueous base (e.g., NaOH, KOH)HighGenerally stable.[1][2]
Organometallic bases (e.g., n-BuLi)High (ring)The C-H bond at the 2-position can be deprotonated, but the dithiane ring itself is stable.
Other Conditions
Oxidizing agents (e.g., H₂O₂, NBS)LowReadily undergoes oxidation, which can lead to ring cleavage.
Reducing agents (e.g., Raney Nickel)LowCan be reduced (desulfurized) to the corresponding alkane.

Experimental Protocols

Protocol 1: General Procedure for Dithiane Formation

This protocol describes a general method for the protection of a carbonyl compound using this compound.

  • To a solution of the carbonyl compound (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), add this compound (1.1-1.5 equivalents).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature or with gentle heating. If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the product by flash chromatography if necessary.

Protocol 2: General Procedure for Oxidative Deprotection of a 1,3-Dithiane

This protocol outlines a common method for the cleavage of a 1,3-dithiane protecting group.

  • Dissolve the 1,3-dithiane derivative in a suitable solvent mixture (e.g., acetone/water).

  • Add an oxidizing agent such as N-bromosuccinimide (NBS) or hydrogen peroxide with a catalytic amount of iodine.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate for NBS).

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the resulting carbonyl compound by chromatography or distillation.

Protocol 3: Protocol for Assessing Thiol Stability

This protocol provides a general method for evaluating the stability of a thiol compound like this compound under different pH conditions.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9).

  • Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent. Add a known amount of the stock solution to each buffer solution to achieve the desired final concentration.

  • Incubation: Store the samples at a constant temperature (e.g., 25 °C or 40 °C). Protect the samples from light if photostability is not the variable being tested.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quantification of Free Thiols: Quantify the remaining free thiol groups in each aliquot. A common method is the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically. Alternatively, HPLC-based methods can be used for more precise quantification.[6][7][8]

  • Data Analysis: Plot the concentration of the remaining thiol as a function of time for each pH condition. From these plots, you can determine the degradation kinetics and calculate the half-life of this compound under each condition.

Mandatory Visualization

Stability_Pathway cluster_acid Acidic Media cluster_base Basic Media Dithiane_acid 1,3-Dithiane Oxidation_acid Oxidation (e.g., m-CPBA, H2O2) Dithiane_acid->Oxidation_acid Dithiane_base 1,3-Dithiane Monosulfoxide 1,3-Dithiane-1-oxide Oxidation_acid->Monosulfoxide Hydrolysis_acid Acid-Catalyzed Hydrolysis (H3O+) Monosulfoxide->Hydrolysis_acid Carbonyl_acid Carbonyl Compound + 1,3-Propanedisulfinic acid Hydrolysis_acid->Carbonyl_acid Deprotonation Deprotonation (e.g., n-BuLi) Dithiane_base->Deprotonation Carbanion 2-Lithio-1,3-dithiane Deprotonation->Carbanion Alkylation Alkylation (e.g., R-X) Carbanion->Alkylation Alkylated_Dithiane 2-Alkyl-1,3-dithiane Alkylation->Alkylated_Dithiane

Caption: Reaction pathways of 1,3-dithianes in acidic and basic media.

Troubleshooting_Workflow cluster_formation Incomplete Formation cluster_cleavage Difficult Cleavage Start Dithiane Reaction Issue Problem Identify Problem: Incomplete Reaction or Difficult Cleavage? Start->Problem Check_Water Check for Water? Problem->Check_Water Formation Method Current Method: Acid Hydrolysis? Problem->Method Cleavage Check_Sterics Steric Hindrance? Check_Water->Check_Sterics No Solution_Water Use Anhydrous Conditions & Water Scavenger Check_Water->Solution_Water Yes Check_Catalyst Catalyst Activity? Check_Sterics->Check_Catalyst No Solution_Sterics Increase Temperature & Use Stronger Catalyst Check_Sterics->Solution_Sterics Yes Solution_Catalyst Purify Reagents Check_Catalyst->Solution_Catalyst Try_Oxidative Try Oxidative Cleavage (e.g., NBS, H2O2/I2) Method->Try_Oxidative Yes Try_Metal Try Metal-Mediated Cleavage (e.g., HgCl2) Try_Oxidative->Try_Metal Still difficult

Caption: Troubleshooting workflow for 1,3-dithiane reactions.

References

Technical Support Center: Troubleshooting Chemoselectivity in Dithioacetalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chemoselectivity of dithioacetalization.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for carbonyl compounds in dithioacetalization?

Aldehydes are generally more reactive than ketones towards dithioacetalization. This difference in reactivity is the basis for achieving chemoselectivity. Aromatic aldehydes with electron-withdrawing groups tend to react faster, while the presence of electron-donating groups can reduce the activity of the carbonyl group.

Q2: How can I selectively protect an aldehyde in the presence of a ketone?

Achieving chemoselective dithioacetalization of an aldehyde in the presence of a ketone is a common requirement. Several methods can be employed:

  • Mild Catalysts: Using milder catalysts can favor the more reactive aldehyde. For instance, a catalytic amount of iodine provides mild reaction conditions suitable for this selective protection.[1]

  • Neutral Conditions: Employing neutral reaction conditions can enhance selectivity. Lithium bromide (LiBr) under solvent-free conditions has been shown to be efficient for the chemoselective dithioacetalization of aromatic and α,β-unsaturated aldehydes in the presence of ketones.[1]

  • Catalyst-Free Systems: In some cases, reactions can be performed without a catalyst in a suitable solvent like nitromethane, which can favor the protection of aldehydes.

Q3: What are common side reactions in dithioacetalization and how can they be minimized?

Common side reactions include the formation of byproducts, incomplete reactions, and undesired reactions with other functional groups.[2] To minimize these:

  • Ensure Purity of Reagents: Use pure starting materials and solvents to avoid impurities that could act as inhibitors or catalyze side reactions.[3]

  • Optimize Reaction Conditions: Adjusting temperature, concentration, and reaction time can favor the desired reaction pathway.[2]

  • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of thiols to disulfides.

Q4: How do I approach the dithioacetalization of an α,β-unsaturated carbonyl compound?

The primary challenge with α,β-unsaturated carbonyls is to achieve selective 1,2-addition (at the carbonyl group) over 1,4-addition (conjugate addition).

  • Kinetic vs. Thermodynamic Control: 1,2-addition is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. The 1,4-addition product is typically more thermodynamically stable and is favored at higher temperatures where equilibrium can be established.[4][5]

  • Catalyst Choice: Certain catalysts are known to promote the chemoselective dithioacetalization of α,β-unsaturated aldehydes.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

A low or nonexistent yield is a common issue. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Analyze the Crude Mixture: Before extensive troubleshooting, analyze your crude reaction mixture using techniques like TLC, NMR, or LC-MS. This will help determine if the issue is an incomplete reaction, product decomposition, or the formation of side products.[3]

  • Verify Starting Materials: Ensure the purity of your carbonyl compound, thiol/dithiol, and solvent. Impurities can significantly hinder the reaction.[3]

  • Check Reagent Stoichiometry: Double-check your calculations for all reagents.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_sm Analyze Crude Mixture (TLC, NMR) Is Starting Material (SM) Present? start->check_sm incomplete Reaction Incomplete check_sm->incomplete Yes no_sm No Starting Material, No Product check_sm->no_sm No side_products Side Products Observed check_sm->side_products Other spots observed increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_catalyst Check Catalyst Activity/ Increase Loading incomplete->check_catalyst decomposition Product Decomposition no_sm->decomposition workup_issue Loss During Workup no_sm->workup_issue optimize_cond Optimize Conditions (Temp, Concentration) side_products->optimize_cond change_catalyst Use a More Selective Catalyst side_products->change_catalyst lower_temp Lower Reaction Temperature decomposition->lower_temp milder_workup Use Milder Workup Conditions decomposition->milder_workup check_extraction Check pH / Solvent During Extraction workup_issue->check_extraction

Caption: A troubleshooting workflow for diagnosing and resolving low-yield dithioacetalization reactions.

Problem 2: Lack of Chemoselectivity Between Aldehydes and Ketones

If you are observing the protection of both an aldehyde and a ketone when only the aldehyde should react, consider the following:

  • Reaction Conditions are too Harsh: High temperatures or highly active catalysts can lead to the reaction of the less reactive ketone.

  • Incorrect Catalyst Choice: While Lewis acids are often used, strong Lewis acids can promote the dithioacetalization of both carbonyls.

Solutions:

  • Switch to a Milder Catalyst: Consider using catalysts like iodine or LiBr which are known to be selective for aldehydes.[1]

  • Lower the Reaction Temperature: Performing the reaction at room temperature or even lower can enhance selectivity.

  • Solvent-Free Conditions: For certain substrates, solvent-free conditions with a mild catalyst can improve chemoselectivity.[1]

Catalyst Selection Guide for Chemoselectivity

CatalystSelection start Goal: Protect Carbonyl substrate What is the substrate? start->substrate aldehyde_ketone Mixture of Aldehyde and Ketone substrate->aldehyde_ketone Mixture aldehyde_only Aldehyde Only substrate->aldehyde_only Aldehyde ketone_only Ketone Only (or hindered) substrate->ketone_only Ketone selectivity_needed High Chemoselectivity Required aldehyde_ketone->selectivity_needed general_catalyst Use General Purpose Catalyst: - p-TsOH/Silica Gel - Hafnium Triflate - Iron Catalysts aldehyde_only->general_catalyst stronger_conditions Stronger Conditions Needed ketone_only->stronger_conditions mild_catalyst Use Mild/Selective Catalyst: - LiBr (solvent-free) - Iodine - Yttrium Triflate selectivity_needed->mild_catalyst lewis_acid Use Stronger Lewis Acid: - BF3·OEt2 - Sc(OTf)3 Or harsher conditions: - Tungstophosphoric acid  (reflux) stronger_conditions->lewis_acid

Caption: Decision diagram for selecting an appropriate catalyst based on the carbonyl substrate.

Problem 3: Difficulty with Sterically Hindered Ketones

Sterically hindered ketones are notoriously difficult to protect as dithioacetals.

Solutions:

  • Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the steric hindrance.

  • Use a More Powerful Catalyst: Stronger Lewis acids may be required. Tungstophosphoric acid in refluxing petroleum ether has been reported to be effective for sterically hindered carbonyls.[1]

  • Increase Reaction Time: These reactions may require significantly longer reaction times to proceed to completion.

Problem 4: Unwanted 1,4-Addition to α,β-Unsaturated Carbonyls

The formation of the 1,4-addition product is a common side reaction when working with enones or enals.

Reaction Pathway: 1,2- vs. 1,4-Addition

ConjugateAddition sub α,β-Unsaturated Carbonyl intermediate Allylic Cation Intermediate sub->intermediate H+ prod_12 1,2-Addition Product (Dithioacetal at Carbonyl) intermediate->prod_12 Nucleophilic attack at C=O (Kinetic Control, Low Temp) prod_14 1,4-Addition Product (Thiol addition to β-carbon) intermediate->prod_14 Nucleophilic attack at β-carbon (Thermodynamic Control, High Temp)

Caption: Reaction pathways for 1,2- (kinetic) versus 1,4- (thermodynamic) addition to α,β-unsaturated carbonyls.

Solutions to Favor 1,2-Addition:

  • Lower the Reaction Temperature: As the 1,2-addition product is kinetically favored, running the reaction at low temperatures (e.g., 0 °C or below) can significantly increase its proportion in the product mixture.[4]

  • Choose the Right Catalyst: Some catalytic systems are specifically designed to favor the 1,2-addition. Researching catalysts that have been successfully used for your specific class of substrate is recommended.

Data Presentation

Table 1: Comparison of Catalytic Systems for Chemoselective Dithioacetalization of Aldehydes
Catalyst SystemSubstrate ExampleConditionsYield (%)Key Features
LiBr Aromatic & α,β-unsaturated aldehydes in the presence of ketonesSolvent-freeHighNeutral conditions, compatible with acid-sensitive substrates.[1]
Iodine Aldehydes and ketonesCatalytic amountHighMild reaction conditions, also applicable for transthioacetalization.[1]
Hafnium Triflate Aliphatic and aromatic aldehydes and ketonesCatalytic amountHighMild conditions, tolerates sensitive functional groups.[1]
Tungstophosphoric Acid Aldehydes, ketones, including sterically hindered onesSolvent-free or refluxing petroleum etherExcellentHighly selective and effective for difficult substrates.[1]
Yttrium Triflate Aldehydes in the presence of ketonesCatalytic amountHighHighly chemoselective for aldehydes.
Iron Catalyst Aldehydes with 2-chloro-1,3-dithiane15 mol% catalystGood to ExcellentMild reaction conditions.[6][7]
Visible Light Aldehydes and thiolsRoom temp, aerobicGood to ExcellentPhotocatalyst-free, environmentally benign.[8]

Experimental Protocols

Protocol 1: Chemoselective Dithioacetalization of an Aldehyde using LiBr under Solvent-Free Conditions

This protocol is adapted from procedures that achieve chemoselective dithioacetalization of aldehydes in the presence of ketones.[1]

Materials:

  • Substrate mixture (containing aldehyde and ketone) (1.0 mmol of aldehyde)

  • 1,2-Ethanedithiol or 1,3-propanedithiol (1.2 mmol)

  • Lithium bromide (LiBr) (0.1 mmol, 10 mol%)

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask, add the substrate mixture (1.0 mmol of the aldehyde), the dithiol (1.2 mmol), and a catalytic amount of LiBr (0.1 mmol).

  • Stir the mixture at room temperature or gently heat to 50-60 °C. Since the reaction is solvent-free, ensure efficient stirring to create a homogenous mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Upon completion (disappearance of the aldehyde spot on TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired dithioacetal.

References

Technical Support Center: 1,3-Butanedithiol Handling and Odor Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective handling and odor minimization of 1,3-Butanedithiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

This compound is an organosulfur compound with the chemical formula C4H10S2.[1][2] Like other thiols (mercaptans), its potent odor is due to the presence of sulfur-containing functional groups. The odor is often described as meaty, sulfurous, and similar to garlic or onion.[2][3]

Q2: What are the primary safety concerns when working with this compound?

The primary safety concerns include its strong, unpleasant odor, potential for skin and eye irritation, and flammability.[4] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Q3: How can I effectively neutralize the odor of this compound on glassware and equipment?

The most effective method for neutralizing thiol odors on glassware is through oxidation.[6] A common and effective practice is to soak the contaminated items in a freshly prepared bleach (sodium hypochlorite) solution.[7]

Q4: What is the best way to dispose of waste containing this compound?

All waste containing this compound should be treated as hazardous waste. Liquid waste should be quenched with an oxidizing agent like bleach before being collected in a designated, sealed hazardous waste container.[5] Solid waste, such as contaminated gloves and paper towels, should be sealed in a plastic bag before disposal in a designated solid waste container.

Q5: Can I use a rotary evaporator with this compound?

Yes, but it is crucial to prevent the release of volatile thiol vapors through the vacuum pump. The exhaust from the vacuum pump should be passed through a bleach trap to neutralize the odor.[7] The rotary evaporator should also be placed inside a chemical fume hood.[5]

Troubleshooting Guides

Issue: Persistent thiol odor in the laboratory.
Potential Cause Troubleshooting Steps
Improper handling techniques Always handle this compound inside a certified chemical fume hood with the sash at the lowest practical height.[5] Perform all transfers using syringes or cannulas to minimize exposure to the air.[5]
Inadequate ventilation Ensure the chemical fume hood is functioning correctly and has a sufficient face velocity.
Contaminated surfaces Wipe down all surfaces in the fume hood and surrounding areas with a bleach solution after each use.
Improper waste disposal Ensure all thiol-containing waste is immediately placed in sealed, designated hazardous waste containers.
Leaking containers Check all containers of this compound for tight seals. Store in a cool, well-ventilated area.
Issue: Odor escaping from the fume hood exhaust.
Potential Cause Troubleshooting Steps
Direct venting of volatile thiols Implement a bleach trap for the exhaust of any apparatus that may release thiol vapors, such as a reaction vessel or rotary evaporator.[6][7]
High concentration of thiols Reduce the scale of the experiment if possible.
Inefficient trapping Ensure the bleach in the trap is fresh and of a suitable concentration (e.g., a 1:1 dilution of household bleach).[7] Ensure the gas dispersion tube in the trap creates fine bubbles for maximum contact with the bleach solution.[5]
Issue: Glassware still smells after washing.
Potential Cause Troubleshooting Steps
Insufficient decontamination Immediately after use, rinse glassware with a compatible organic solvent (and dispose of the rinse waste appropriately) before soaking in a bleach bath for at least 12-24 hours.[7]
Ineffective cleaning agent Use a fresh, appropriately diluted bleach solution for the soaking bath.
Porous materials Avoid using plastic or rubber items that can absorb the thiol odor. If unavoidable, dedicate these items for thiol use only.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C4H10S2[1][2]
Molecular Weight 122.25 g/mol [1]
Appearance Colorless liquid[3]
Odor Profile Meaty, sulfurous, garlic, onion[2][3]
Boiling Point 91-93 °C at 30 mmHg
Density 1.052 g/mL at 20 °C[1]
Solubility in Water Insoluble[1]
Vapor Pressure 1.15 mmHg at 25 °C

Table 2: Effectiveness of Odor Neutralization Methods for Thiols

Method Neutralizing Agent Target Compound(s) Reported Effectiveness Source
Oxidative Washing Sodium Hypochlorite (Bleach) SolutionThiols and DisulfidesHigh; oxidizes to less odorous sulfonyl chlorides.[8][9][5][6]
Oxidative Washing Hydrogen Peroxide (Basic Solution)ThiolsEffective
Adsorption Activated CarbonVolatile Organic CompoundsModerate; can help reduce ambient lab odors.
Chemical Scrubbing Sodium Hypochlorite (Bleach) TrapVolatile ThiolsHigh; for exhaust streams.[5][6][5][6]

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with this compound
  • Initial Rinse: Immediately after use and inside a chemical fume hood, rinse the glassware with a small amount of a compatible organic solvent (e.g., acetone or ethanol). Dispose of the rinse solvent in the designated thiol hazardous waste container.

  • Prepare Bleach Bath: In a designated plastic container within the fume hood, prepare a 1:1 (v/v) solution of household bleach and water.

  • Soak Glassware: Fully immerse the rinsed glassware in the bleach bath. Ensure all contaminated surfaces are in contact with the solution.

  • Soaking Time: Allow the glassware to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol.[7]

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then proceed with standard laboratory glassware washing procedures.

Protocol 2: Handling a Small Spill of this compound
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Containment: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Neutralization: Carefully cover the absorbent material with a liberal amount of bleach. Allow it to react for at least 30 minutes.

  • Cleanup: Wearing appropriate PPE, carefully collect the neutralized absorbent material using a scoop or dustpan and place it into a labeled, sealable hazardous waste bag.

  • Final Decontamination: Wipe the spill area with a bleach solution, followed by a water rinse.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Visualizations

experimental_workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_ppe Don Appropriate PPE prep_fume_hood Work in Certified Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials & Reagents prep_fume_hood->prep_materials handling_transfer Transfer via Syringe/Cannula prep_materials->handling_transfer handling_reaction Run Reaction in Closed System handling_transfer->handling_reaction handling_trap Use Bleach Trap for Exhaust handling_reaction->handling_trap cleanup_quench Quench Reaction Mixture handling_reaction->cleanup_quench cleanup_glassware Decontaminate Glassware (Bleach Bath) cleanup_quench->cleanup_glassware cleanup_waste Dispose of Waste Properly cleanup_glassware->cleanup_waste

Caption: Experimental workflow for handling this compound.

troubleshooting_odor Troubleshooting Persistent Thiol Odor cluster_source Identify Source cluster_action Take Action odor_detected Persistent Thiol Odor Detected source_handling Improper Handling? odor_detected->source_handling source_storage Leaking Storage? odor_detected->source_storage source_waste Improper Waste Disposal? odor_detected->source_waste source_spill Undetected Spill? odor_detected->source_spill action_review Review Handling Procedures source_handling->action_review action_inspect Inspect & Reseal Containers source_storage->action_inspect action_secure Secure Waste Containers source_waste->action_secure action_clean Clean & Decontaminate Area source_spill->action_clean

Caption: Logical workflow for troubleshooting persistent thiol odor.

References

Validation & Comparative

A Comparative Guide to 1,3-Propanedithiol and 1,3-Butanedithiol as Carbonyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of carbonyl groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Thioacetals, revered for their stability across a wide range of reaction conditions, are a popular choice for this purpose. Among the various dithiols employed, 1,3-propanedithiol, which forms a six-membered 1,3-dithiane ring, is extensively utilized and well-documented. In contrast, its homolog, 1,3-butanedithiol, which would form a seven-membered 1,3-dithiepane ring, is far less common in this application. This guide provides a comprehensive comparison of these two protecting groups, presenting available experimental data for 1,3-propanedithiol and offering a theoretical perspective on the potential performance of this compound.

Introduction to Dithiol Protecting Groups

The protection of a carbonyl group as a dithioacetal involves the reaction of an aldehyde or ketone with a dithiol, typically in the presence of a Lewis or Brønsted acid catalyst. This transformation converts the planar, electrophilic carbonyl carbon into a tetrahedral, sterically hindered carbon within a cyclic thioacetal, rendering it inert to many nucleophiles and reducing agents. The choice of the dithiol influences the size of the resulting heterocyclic ring, which in turn can affect the stability, reactivity, and ease of deprotection of the protecting group.

1,3-Propanedithiol: The Workhorse for Carbonyl Protection

1,3-Propanedithiol reacts with carbonyl compounds to form 1,3-dithianes, which are six-membered cyclic thioacetals.[1] The formation of this six-membered ring is thermodynamically favorable, contributing to the widespread use of this protecting group.[2]

Formation of 1,3-Dithianes

The synthesis of 1,3-dithianes is a well-established procedure, often proceeding with high yields under various catalytic conditions.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiane [3]

To a solution of benzaldehyde (1 mmol) in nitromethane (0.5 mL), 1,3-propanedithiol (2 mmol) is added. The reaction mixture is stirred at room temperature. Upon completion (monitored by TLC), the mixture is subjected to an appropriate work-up to isolate the product. While this specific protocol is catalyst-free, various Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, and InCl₃ are commonly used to accelerate the reaction.

Table 1: Selected Examples of 1,3-Dithiane Formation from Aldehydes and Ketones

Carbonyl CompoundCatalystSolventTimeYield (%)Reference
BenzaldehydeCatalyst-freeNitromethane10 min98[3]
4-ChlorobenzaldehydeCatalyst-freeNitromethane15 min96[3]
CyclohexanoneCatalyst-freeNitromethane6 h90[3]
BenzaldehydeBF₃·OEt₂ / Acetic AcidChloroform8 h (reflux)82-86Organic Syntheses
Various AldehydesTungstate Sulfuric AcidSolvent-free5-15 min90-98Taylor & Francis Online
Stability of 1,3-Dithianes

1,3-Dithianes exhibit remarkable stability under both acidic and basic conditions, a key attribute for a versatile protecting group.[4] They are generally resistant to nucleophilic attack and reduction by common reagents such as lithium aluminum hydride and sodium borohydride.

Deprotection of 1,3-Dithianes

The regeneration of the carbonyl group from a 1,3-dithiane often requires specific reagents due to the stability of the thioacetal. A variety of methods have been developed to achieve this transformation efficiently.

Experimental Protocol: Deprotection of 2-Phenyl-1,3-dithiane using H₂O₂ and Iodine [5]

To a solution of 2-phenyl-1,3-dithiane (1 mmol) in a mixture of water and a surfactant such as sodium dodecyl sulfate (SDS), 30% aqueous hydrogen peroxide and a catalytic amount of iodine (5 mol%) are added. The reaction is stirred at room temperature until completion. The product is then extracted and purified.

Table 2: Selected Methods for the Deprotection of 1,3-Dithianes

Deprotection ReagentSubstrateSolventTimeYield (%)Reference
H₂O₂ (30%), I₂ (cat.)2-(4-Methoxyphenyl)-1,3-dithianeWater/SDS30 min95[5]
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide2-Phenyl-1,3-dithianeSolvent-free2 min98[6]
Mercury(II) Nitrate Trihydrate2-(3-Nitrophenyl)-1,3-dithianeSolvent-free1-4 min95[7]

This compound: A Theoretical and Comparative Perspective

In contrast to the extensive literature on 1,3-propanedithiol, there is a notable scarcity of experimental data on the use of this compound as a protecting group for carbonyls. This dithiol would react with a carbonyl compound to form a seven-membered 1,3-dithiepane. The lack of widespread application suggests potential challenges or disadvantages compared to its six-membered counterpart.

Formation of 1,3-Dithiepanes: A Thermodynamic Hurdle?

The formation of seven-membered rings is generally less favorable than that of six-membered rings due to factors such as higher ring strain and a less favorable entropy of cyclization.[8] Cyclohexane, the parent carbocycle of 1,3-dithiane, is known for its strain-free chair conformation.[8] In contrast, cycloheptane, the parent of 1,3-dithiepane, possesses significant torsional strain and multiple low-energy conformations (twist-chair and twist-boat), making its formation less entropically and enthalpically favored. These principles likely translate to the corresponding dithia-heterocycles, potentially leading to slower reaction rates and lower yields in the formation of 1,3-dithiepanes compared to 1,3-dithianes.

Stability and Reactivity of 1,3-Dithiepanes

The increased flexibility and potential for transannular interactions in a seven-membered ring could influence the stability of 1,3-dithiepanes. While still expected to be robust, they might exhibit different reactivity profiles compared to the more rigid 1,3-dithianes. For instance, the accessibility of the sulfur atoms to reagents could be altered.

Deprotection of 1,3-Dithiepanes

Deprotection methods for 1,3-dithianes would likely be applicable to 1,3-dithiepanes. However, the conformational differences might affect the kinetics of the deprotection reaction. Without experimental data, it is difficult to predict whether the deprotection would be faster or slower than that of 1,3-dithianes.

Summary and Outlook

The comparison between 1,3-propanedithiol and this compound as protecting groups for carbonyls is currently one-sided due to the wealth of information available for the former and the lack thereof for the latter.

Table 3: Comparative Overview

Feature1,3-Propanedithiol (forms 1,3-Dithiane)This compound (forms 1,3-Dithiepane)
Ring Size 6-membered7-membered
Formation Well-established, high yields reported with various catalysts.[3][4]Limited experimental data; likely less favorable thermodynamically.
Stability Highly stable under acidic and basic conditions.[4]Expected to be stable, but conformational flexibility may influence reactivity.
Deprotection Numerous efficient methods are documented with high yields.[5][6][7]Methods for 1,3-dithianes are likely applicable; kinetics are unknown.
Availability Commercially readily available.[9]Commercially available.

Logical Flow of Carbonyl Protection and Deprotection

The following diagrams illustrate the general workflow for the use of dithiol protecting groups.

ProtectionDeprotection cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Carbonyl Carbonyl (Aldehyde/Ketone) ProtectedCarbonyl 1,3-Dithiane or 1,3-Dithiepane Carbonyl->ProtectedCarbonyl + Dithiol (Acid Catalyst) Dithiol 1,3-Propanedithiol or This compound ProtectedCarbonyl_react Protected Carbonyl ModifiedMolecule Modified Molecule ProtectedCarbonyl_react->ModifiedMolecule + Reagents OtherReagents Other Reagents ModifiedMolecule_deprotect Protected Molecule FinalProduct Final Product (Carbonyl) ModifiedMolecule_deprotect->FinalProduct + Reagent DeprotectionReagent Deprotection Reagent

Caption: General workflow for carbonyl protection and deprotection.

Mechanistic Insight into 1,3-Dithiane Formation

The acid-catalyzed formation of a 1,3-dithiane proceeds through a series of reversible steps involving protonation of the carbonyl oxygen, nucleophilic attack by the thiol groups, and elimination of water.

DithianeFormation Carbonyl R(R')C=O ProtonatedCarbonyl R(R')C=O⁺H Carbonyl->ProtonatedCarbonyl + H⁺ Hemithioacetal R(R')C(OH)(S(CH₂)₃SH) ProtonatedCarbonyl->Hemithioacetal + HS(CH₂)₃SH Carbocation R(R')C⁺(S(CH₂)₃SH) Hemithioacetal->Carbocation + H⁺ - H₂O Dithiane 1,3-Dithiane Carbocation->Dithiane - H⁺

Caption: Mechanism of acid-catalyzed 1,3-dithiane formation.

Conclusion

For researchers and drug development professionals, 1,3-propanedithiol remains the protecting group of choice for carbonyl functionalities due to its well-documented and reliable performance. The formation of the stable six-membered 1,3-dithiane ring proceeds in high yields, and numerous efficient deprotection protocols are available. While this compound is commercially available, its application as a carbonyl protecting group is not established in the literature. Theoretical considerations suggest that the formation of the corresponding seven-membered 1,3-dithiepane may be less favorable. Further experimental investigation is required to fully assess the viability and potential advantages or disadvantages of this compound in this role. Until such data becomes available, 1,3-propanedithiol is the more prudent and scientifically supported option for robust carbonyl protection.

References

A Comparative Guide to Dithianes and Dithiolanes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dithianes and dithiolanes, specifically 1,3-dithianes and 1,3-dithiolanes, are indispensable sulfur-containing heterocyclic compounds in modern organic synthesis. Both serve as robust protecting groups for carbonyl compounds (aldehydes and ketones) and as precursors to acyl anion equivalents, a foundational concept in "umpolung" (polarity inversion) chemistry.[1][2][3] This guide provides an objective comparison of their synthesis, stability, reactivity, and deprotection to inform their strategic application in complex molecule synthesis.

Core Comparison

The fundamental difference between these two heterocycles lies in their ring size, which influences their stability and reactivity. 1,3-dithianes are six-membered rings formed from 1,3-propanedithiol, while 1,3-dithiolanes are five-membered rings derived from 1,2-ethanedithiol.[2][4]

Data Presentation: Dithianes vs. Dithiolanes

Feature1,3-Dithiane1,3-Dithiolane
Precursor Dithiol 1,3-Propanedithiol1,2-Ethanedithiol
Ring Size 6-membered5-membered
Acyl Anion Stability More stable, long-lived lithiated species.[5]Less stable, lithiated species can undergo fragmentation to ethene and dithiocarboxylates.[5][6]
Umpolung Application Widely used for Corey-Seebach reaction and other acyl anion chemistry.[7][8][9]Less common for umpolung due to anion instability.[6]
Formation Rate Generally slower formation, especially with sterically hindered ketones.Generally faster formation due to favorable thermodynamics of the five-membered ring.
Deprotection Ease Often requires harsher or more toxic reagents (e.g., mercury(II) salts).[4][10]Generally easier to deprotect; milder methods are often effective.[2]
Common Reagents Formation: Lewis/Brønsted acids (e.g., BF₃·OEt₂, p-TsOH).[4][11] Deprotection: HgCl₂, NBS, IBX, Selectfluor™, H₂O₂/I₂.[4][12]Formation: Lewis/Brønsted acids (e.g., HClO₄-SiO₂, yttrium triflate).[4][13] Deprotection: Hg(NO₃)₂, PPA/HOAc, H₂O₂/I₂.[1][10][12]

Key Synthetic Applications and Differences

Umpolung Reactivity: The Dithiane Advantage

The most significant advantage of 1,3-dithianes is their role in umpolung chemistry.[8] The proton at the C2 position is acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi) to form a stabilized carbanion.[14] This nucleophilic 2-lithio-1,3-dithiane serves as a masked acyl anion, which can react with various electrophiles (alkyl halides, epoxides, carbonyls).[7][9] Subsequent hydrolysis of the dithiane regenerates the carbonyl group, achieving a formal nucleophilic acylation.[14]

In contrast, 2-lithio-1,3-dithiolanes are significantly less stable and prone to fragmentation, limiting their utility as acyl anion equivalents.[5][6]

Protecting Group Stability and Cleavage

Both dithianes and dithiolanes are stable to a wide range of acidic and basic conditions, making them excellent protecting groups for carbonyls.[1][11] However, their cleavage (deprotection) reveals a key trade-off.

  • Dithianes: Their stability can make deprotection challenging, often requiring heavy metal salts (e.g., HgCl₂, Hg(NO₃)₂), which are toxic, or strong oxidizing agents.[2][4][10]

  • Dithiolanes: Are generally more susceptible to cleavage, and a wider variety of milder deprotection methods have been developed.[1][12] In some cases, 1,3-dithianes can be selectively deprotected in the presence of 1,3-dithiolanes.[2]

Experimental Protocols

Protocol 1: General Synthesis of a 1,3-Dithiane
  • Setup: A solution of an aldehyde or ketone (1.0 equiv) and 1,3-propanedithiol (1.1-1.2 equiv) is prepared in a suitable solvent (e.g., CH₂Cl₂).

  • Catalysis: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid) is added.[4][11]

  • Reaction: The mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). For less reactive ketones, heating may be necessary.

  • Workup: The reaction is quenched with an aqueous base (e.g., NaHCO₃ solution), extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.

  • Purification: The crude product is purified by column chromatography.

Protocol 2: Umpolung Reaction (Alkylation of a Dithiane)
  • Anion Formation: A solution of the 2-substituted-1,3-dithiane (1.0 equiv) in dry THF is cooled to a low temperature (e.g., -30 to -78 °C) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: n-Butyllithium (1.05 equiv) is added dropwise, and the solution is stirred for 1-2 hours to generate the 2-lithio-1,3-dithiane anion.[14]

  • Electrophilic Quench: An electrophile (e.g., an alkyl bromide, 1.1 equiv) is added, and the reaction is allowed to slowly warm to room temperature.

  • Workup & Purification: The reaction is quenched with water, extracted, dried, concentrated, and purified to yield the C2-alkylated dithiane.

Protocol 3: General Deprotection using an Oxidative Method
  • Setup: The dithiane or dithiolane (1.0 equiv) is dissolved in a solvent mixture, such as acetonitrile/water.

  • Reagent Addition: An oxidizing agent like o-iodoxybenzoic acid (IBX) or N-bromosuccinimide (NBS) is added in portions at 0 °C or room temperature.[4]

  • Reaction: The mixture is stirred until TLC indicates the consumption of the starting material.

  • Workup: The reaction is quenched with a reducing agent solution (e.g., Na₂S₂O₃) and a base (e.g., NaHCO₃). The product is extracted with an organic solvent, dried, concentrated, and purified.

Visualizations

Synthesis_and_Umpolung_Workflow carbonyl Carbonyl (Aldehyde/Ketone) dithiane 1,3-Dithiane carbonyl->dithiane Protection (+ 1,3-Propanedithiol, H⁺) anion 2-Lithio-1,3-dithiane (Acyl Anion) dithiane->anion Deprotonation (+ n-BuLi) alkylated C2-Alkylated Dithiane anion->alkylated Alkylation (+ Electrophile, E⁺) final_product Final Carbonyl Product alkylated->final_product Deprotection (e.g., HgCl₂/H₂O)

Caption: Synthetic workflow for protection, umpolung alkylation, and deprotection using 1,3-dithianes.

Polarity_Inversion cluster_normal Normal Carbonyl Reactivity cluster_umpolung Umpolung Reactivity (Dithiane) carbonyl C O δ+ nucleophile Nucleophile (Nu⁻) nucleophile->carbonyl:C Electrophilic Carbon dithiane_anion C S S Li⁺ δ- electrophile Electrophile (E⁺) dithiane_anion:C->electrophile Nucleophilic Carbon

References

Protecting the Carbonyl: A Comparative Guide to Dithiol-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of carbonyl groups is a critical maneuver in the intricate chess game of multi-step organic synthesis. While a plethora of protecting groups exist, dithioacetals, particularly those derived from 1,3-dithiols, offer a robust and versatile solution. This guide provides an objective comparison of common alternatives to 1,3-butanedithiol, focusing on the widely used 1,3-propanedithiol and 1,2-ethanedithiol, with supporting experimental data and detailed protocols.

The protection of a carbonyl group as a dithioacetal is a cornerstone strategy in organic synthesis, prized for its stability under both acidic and basic conditions.[1] This stability allows for a wide range of chemical transformations to be carried out on other parts of a molecule without affecting the carbonyl functionality. The most common reagents for this purpose are dithiols, which react with aldehydes and ketones to form cyclic dithioacetals, namely 1,3-dithianes and 1,3-dithiolanes. This guide will delve into the performance of the two most prevalent dithiols in this class: 1,3-propanedithiol and 1,2-ethanedithiol, offering a comparative analysis of their efficacy in carbonyl protection and subsequent deprotection.

Performance Comparison: 1,3-Propanedithiol vs. 1,2-Ethanedithiol

The choice between 1,3-propanedithiol and 1,2-ethanedithiol for carbonyl protection often hinges on factors such as the steric and electronic nature of the carbonyl compound, the desired stability of the protecting group, and the conditions required for its eventual removal. 1,3-Propanedithiol reacts with carbonyls to form six-membered 1,3-dithianes, while 1,2-ethanedithiol yields five-membered 1,3-dithiolanes.[2]

Thioacetalization: Protecting the Carbonyl

The formation of dithioacetals is typically catalyzed by a Brønsted or Lewis acid.[2] A variety of catalysts have been shown to be effective, with the choice often influencing reaction times and yields. The following tables summarize the performance of 1,3-propanedithiol and 1,2-ethanedithiol in the protection of various aldehydes and ketones under different catalytic conditions.

Table 1: Thioacetalization of Aldehydes

AldehydeDithiolCatalystSolventTimeYield (%)Reference
Benzaldehyde1,3-PropanedithiolTungstophosphoric AcidNone10 min98--INVALID-LINK--
Benzaldehyde1,2-EthanedithiolYttrium TriflateCH2Cl215 min95--INVALID-LINK--
4-Nitrobenzaldehyde1,3-PropanedithiolIodineCH2Cl230 min96--INVALID-LINK--
4-Nitrobenzaldehyde1,2-EthanedithiolCu(OTf)2-SiO2None5 min98--INVALID-LINK--
Cinnamaldehyde1,3-PropanedithiolLiBrNone2 h94--INVALID-LINK--
Cinnamaldehyde1,2-EthanedithiolYttrium TriflateCH2Cl220 min93--INVALID-LINK--
Cyclohexanecarboxaldehyde1,3-PropanedithiolTungstophosphoric AcidNone15 min97--INVALID-LINK--
Cyclohexanecarboxaldehyde1,2-EthanedithiolYttrium TriflateCH2Cl225 min94--INVALID-LINK--

Table 2: Thioacetalization of Ketones

KetoneDithiolCatalystSolventTimeYield (%)Reference
Acetophenone1,3-PropanedithiolTungstophosphoric AcidNone45 min95--INVALID-LINK--
Acetophenone1,2-EthanedithiolYttrium TriflateCH2Cl260 min92--INVALID-LINK--
Benzophenone1,3-PropanedithiolTungstophosphoric AcidPetroleum Ether (reflux)2 h90--INVALID-LINK--
Benzophenone1,2-EthanedithiolYttrium TriflateCH2Cl23 h88--INVALID-LINK--
Cyclohexanone1,3-PropanedithiolIodineCH2Cl245 min97--INVALID-LINK--
Cyclohexanone1,2-EthanedithiolCu(OTf)2-SiO2None10 min98--INVALID-LINK--
Camphor1,3-PropanedithiolTungstophosphoric AcidPetroleum Ether (reflux)6 h85--INVALID-LINK--
Camphor1,2-EthanedithiolYttrium TriflateCH2Cl28 h82--INVALID-LINK--

In general, aldehydes react faster and give higher yields than ketones due to reduced steric hindrance. For sterically hindered ketones like camphor, reaction times are significantly longer and yields are slightly lower. The choice of catalyst and solvent can also have a substantial impact on the reaction efficiency.

Stability of Dithioacetals

Both 1,3-dithianes and 1,3-dithiolanes are known for their high stability across a broad pH range. They are generally stable to aqueous acids and bases at room temperature. However, 1,3-dithianes (from 1,3-propanedithiol) are often considered to be more stable than their 1,3-dithiolane counterparts, particularly towards acidic hydrolysis. This enhanced stability can be attributed to the conformational preferences of the six-membered ring.

While quantitative, directly comparative data on the hydrolytic stability under various pH conditions is scarce, the general consensus in the literature is that 1,3-dithianes are more robust. This makes them the preferred choice when subsequent reaction steps involve harsh acidic conditions. Conversely, the slightly lower stability of 1,3-dithiolanes can be advantageous when a milder deprotection is desired.

Deprotection: Regenerating the Carbonyl

The regeneration of the carbonyl group from a dithioacetal often requires oxidative or mercury-based reagents, as these protecting groups are stable to many standard hydrolytic conditions.[1][2] A wide array of methods have been developed for this purpose, each with its own advantages and limitations.

Table 3: Deprotection of 1,3-Dithianes

Substrate (1,3-Dithiane of)ReagentSolventTimeYield (%)Reference
BenzaldehydeHg(NO3)2·3H2ONone (solid state)1 min98--INVALID-LINK--
4-NitrobenzaldehydeHg(NO3)2·3H2ONone (solid state)2 min95--INVALID-LINK--
AcetophenoneH2O2 (30%) / I2 / SDSWater30 min95--INVALID-LINK--
CyclohexanonePolyphosphoric Acid / Acetic AcidNone4 h92--INVALID-LINK--
2-Phenyl-1,3-dithianeTMSCl / NaIAcetonitrile24 h (60 °C)92--INVALID-LINK--

Table 4: Deprotection of 1,3-Dithiolanes

Substrate (1,3-Dithiolane of)ReagentSolventTimeYield (%)Reference
BenzaldehydeHg(NO3)2·3H2ONone (solid state)1 min97--INVALID-LINK--
4-MethoxybenzaldehydeH2O2 (30%) / I2 / SDSWater25 min96--INVALID-LINK--
AcetophenonePolyphosphoric Acid / Acetic AcidNone5 h90--INVALID-LINK--
CyclohexanoneN,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA)None (solid state)2 min98--INVALID-LINK--
2-Phenyl-1,3-dithiolaneTMSCl / NaIAcetonitrile24 h (60 °C)90--INVALID-LINK--

The choice of deprotection method depends heavily on the presence of other functional groups in the molecule. For sensitive substrates, milder, non-metallic methods are preferable. The use of reagents like hydrogen peroxide with a catalytic amount of iodine in a micellar system offers an environmentally benign and efficient alternative to heavy metal-based procedures.[3]

Experimental Protocols

The following are representative experimental procedures for the protection of a ketone as a 1,3-dithiane and the deprotection of a 1,3-dithiolane.

Protection of Cyclohexanone with 1,3-Propanedithiol

Materials:

  • Cyclohexanone (1.0 g, 10.2 mmol)

  • 1,3-Propanedithiol (1.2 g, 11.1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (50 mg, 0.26 mmol)

  • Silica gel (1 g)

  • Dichloromethane (CH2Cl2) (50 mL)

Procedure:

  • To a solution of cyclohexanone in dichloromethane, add 1,3-propanedithiol, a catalytic amount of p-toluenesulfonic acid, and silica gel.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), filter the reaction mixture to remove the silica gel and catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2-pentamethylene-1,3-dithiane.

  • The product can be further purified by column chromatography on silica gel if necessary.

Deprotection of 2-Phenyl-1,3-dithiolane using Mercury(II) Nitrate

Materials:

  • 2-Phenyl-1,3-dithiolane (0.5 g, 2.55 mmol)

  • Mercury(II) nitrate trihydrate (1.8 g, 5.1 mmol)

  • Mortar and pestle

  • Ethanol or acetonitrile (10 mL)

Procedure:

  • In a mortar, place the 2-phenyl-1,3-dithiolane.

  • Add mercury(II) nitrate trihydrate to the mortar.

  • Grind the mixture with a pestle at room temperature under solvent-free conditions for 1-4 minutes. Monitor the reaction progress by TLC.

  • Once the starting material has been consumed, wash the reaction mixture with ethanol or acetonitrile.

  • Filter the mixture to remove the insoluble mercury salts.

  • Evaporate the filtrate under reduced pressure to obtain the crude benzaldehyde.

  • The product can be purified by flash chromatography if required.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of carbonyl protection and deprotection, the following diagrams are provided in DOT language.

ProtectionDeprotection cluster_protection Carbonyl Protection cluster_deprotection Carbonyl Deprotection Carbonyl Carbonyl (Aldehyde/Ketone) ProtectedCarbonyl Protected Carbonyl (1,3-Dithiane) Carbonyl->ProtectedCarbonyl Thioacetalization Dithiol Dithiol (e.g., 1,3-Propanedithiol) Dithiol->ProtectedCarbonyl Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ProtectedCarbonyl ProtectedCarbonyl_dep Protected Carbonyl (1,3-Dithiane) RegeneratedCarbonyl Regenerated Carbonyl ProtectedCarbonyl_dep->RegeneratedCarbonyl Deprotection Reagent Deprotection Reagent (e.g., Hg(NO3)2) Reagent->RegeneratedCarbonyl

Caption: General workflow for the protection and deprotection of a carbonyl group using a dithiol.

LogicalRelationship Start Start: Carbonyl Compound Protect Protect Carbonyl with Dithiol Start->Protect Transform Perform Other Transformations Protect->Transform Deprotect Deprotect to Regenerate Carbonyl Transform->Deprotect End Final Product Deprotect->End

Caption: Logical relationship of carbonyl protection in a multi-step synthesis.

Conclusion

Both 1,3-propanedithiol and 1,2-ethanedithiol are excellent and widely used alternatives to this compound for the protection of carbonyl groups. The choice between forming a 1,3-dithiane or a 1,3-dithiolane depends on the specific requirements of the synthetic route. 1,3-Dithianes generally offer greater stability, making them suitable for syntheses involving harsh conditions. In contrast, 1,3-dithiolanes, while still robust, can often be deprotected under milder conditions. The extensive range of available catalysts for protection and reagents for deprotection provides chemists with a high degree of flexibility in designing their synthetic strategies. The provided data and protocols serve as a valuable resource for making informed decisions in the crucial task of carbonyl group protection.

References

Spectroscopic Confirmation of 1,3-Dithiolane Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. The formation of 1,3-dithiolanes from aldehydes or ketones and ethane-1,2-dithiol is a robust and widely used protective method.[1][2][3] Confirmation of this transformation is paramount before proceeding to subsequent synthetic steps. This guide provides a comparative overview of spectroscopic techniques used to unequivocally confirm the formation of 1,3-dithiolanes, supported by experimental data and detailed protocols.

The conversion of a carbonyl compound to a 1,3-dithiolane involves the reaction of the aldehyde or ketone with ethane-1,2-dithiol, typically in the presence of a Lewis or Brønsted acid catalyst.[3] This process transforms the reactive carbonyl group into a stable thioacetal, which is resistant to a variety of nucleophiles and both acidic and basic conditions.[1][2] Spectroscopic analysis is essential to verify the disappearance of the starting material and the appearance of the desired product.

Comparative Spectroscopic Analysis

The most definitive evidence for 1,3-dithiolane formation comes from a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass Spectrometry (MS) further corroborates the structure by confirming the molecular weight. The key is to observe the disappearance of signals corresponding to the starting carbonyl compound and the emergence of new, characteristic signals for the 1,3-dithiolane product.

Below is a summary of the expected spectroscopic changes.

Spectroscopic TechniqueStarting Material (Aldehyde/Ketone)Product (1,3-Dithiolane)Confirmation Rationale
¹H NMR Aldehyde: Signal at ~9.5-10.5 ppm (s, 1H). Ketone: No signal in this region. Protons α to C=O: ~2.1-2.5 ppm.Aldehyde-derived: Signal at ~5.0-5.8 ppm (s, 1H) for C2-H. Ethylene bridge (-SCH₂CH₂S-): Signal at ~3.2-3.5 ppm (s, 4H). Protons α to the original C=O position are shifted.Disappearance of the deshielded aldehyde proton and appearance of the characteristic thioacetal proton (C2-H). Appearance of the four-proton singlet for the ethylene bridge.
¹³C NMR Carbonyl Carbon (C=O): Signal at ~190-220 ppm.Thioacetal Carbon (C2): Signal at ~40-70 ppm. Ethylene bridge (-SCH₂CH₂S-): Signal at ~38-40 ppm.Disappearance of the downfield carbonyl carbon signal and appearance of the significantly upfield thioacetal carbon signal.[4]
IR Spectroscopy Strong, sharp C=O stretch at ~1680-1740 cm⁻¹.[5][6]Absence of the C=O stretch. Weak C-S stretches may appear in the fingerprint region (~600-800 cm⁻¹), but are not always reliable for confirmation.The most telling evidence is the complete disappearance of the strong carbonyl absorption band from the starting material's spectrum.[7]
Mass Spectrometry Molecular ion peak corresponding to the starting material's molecular weight.Molecular ion peak corresponding to the calculated molecular weight of the 1,3-dithiolane product.Confirmation of the correct mass for the newly formed molecule.

Visualization of the Process

The formation of a 1,3-dithiolane and the subsequent analytical workflow can be visualized as follows:

Figure 1. Synthesis of a 1,3-Dithiolane cluster_reactants Reactants cluster_product Product R Aldehyde/Ketone (R-CO-R') P 1,3-Dithiolane R->P H+ catalyst D Ethane-1,2-dithiol (HS-CH2-CH2-SH) D->P H+ catalyst

Figure 1. General synthesis of a 1,3-dithiolane.

Figure 2. Spectroscopic Confirmation Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Reaction Mixture Purify Work-up & Purification Start->Purify Sample Prepare Sample for Analysis Purify->Sample NMR Acquire ¹H & ¹³C NMR Sample->NMR IR Acquire IR Spectrum Sample->IR MS Acquire Mass Spectrum Sample->MS NMR_Data Check for thioacetal & ethylene signals. Absence of C=O. NMR->NMR_Data IR_Data Confirm disappearance of C=O stretch. IR->IR_Data MS_Data Confirm Molecular Weight MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Figure 2. Workflow for spectroscopic confirmation.

Comparison with 1,3-Dithiane Formation

A common alternative to 1,3-dithiolanes are 1,3-dithianes, formed from 1,3-propanedithiol. While serving a similar protective function, their spectroscopic signatures are subtly different, primarily in the NMR spectrum due to the six-membered ring structure.

Feature1,3-Dithiolane (5-membered ring)1,3-Dithiane (6-membered ring)
¹H NMR (-S-(CH₂)n-S-) ~3.2-3.5 ppm (s, 4H)Axial Protons: ~2.8-3.1 ppm (m, 4H). Equatorial Protons: ~1.8-2.1 ppm (m, 2H).
¹³C NMR (-S-(CH₂)n-S-) ~38-40 ppm (one signal)C4/C6: ~30-32 ppm. C5: ~25-27 ppm.

The key difference is the more complex multiplet pattern and the presence of an additional carbon signal for the propylene bridge of the 1,3-dithiane compared to the simple singlet for the ethylene bridge of the 1,3-dithiolane.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent to serve as an internal reference (0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Place the tube in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.

Protocol 2: IR Spectroscopy
  • Sample Preparation (Neat Liquid): If the product is a liquid, place one or two drops directly onto the crystal of an ATR-FTIR spectrometer.

  • Sample Preparation (Solid): If the product is a solid, place a small amount onto the ATR crystal and apply pressure to ensure good contact.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-600 cm⁻¹.

  • Analysis: Identify the key functional group frequencies, paying close attention to the carbonyl region (1680-1740 cm⁻¹) to confirm the absence of the starting material.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a dilute solution (~100 µg/mL).

  • Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via Gas Chromatography (GC-MS) or direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • Detection: A detector records the abundance of each ion. The resulting plot of abundance versus m/z is the mass spectrum.

  • Analysis: Locate the molecular ion peak (M⁺) and compare its m/z value to the expected molecular weight of the 1,3-dithiolane. Analyze the fragmentation pattern for further structural confirmation.

References

A Comparative Guide to the Theoretical Reaction Mechanisms of 1,3-Butanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, dithiols are indispensable reagents, primarily for the protection of carbonyl functionalities and for enabling unique carbon-carbon bond formations through "umpolung" reactivity. Among these, 1,3-butanedithiol presents a structurally distinct option compared to the more commonly utilized 1,2-ethanedithiol and 1,3-propanedithiol. This guide provides a comparative analysis of the theoretical reaction mechanisms of this compound, supported by available experimental data for it and its alternatives, to inform strategic decisions in complex molecular synthesis.

Core Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the nucleophilicity of its thiol groups and the acidity of the carbon atoms adjacent to the sulfur atoms in its cyclic derivatives. The primary reaction mechanisms of interest are:

  • Thioacetalization (Carbonyl Protection): The reaction of this compound with aldehydes and ketones to form six-membered cyclic thioacetals, known as 1,3-dithianes.

  • Umpolung (Reversal of Polarity): The deprotonation of the C2-proton of the resulting 2-substituted-1,3-dithiane to form a nucleophilic carbanion, which can then react with various electrophiles.

  • Oxidation: The oxidation of the dithiol to form a cyclic disulfide.

Thioacetalization: A Comparison of Dithiol Protecting Groups

The protection of carbonyl groups as thioacetals is a fundamental transformation in multi-step synthesis due to their stability under both acidic and basic conditions.[1] The formation of a 1,3-dithiane from a carbonyl compound and a 1,3-dithiol is typically catalyzed by a Brønsted or Lewis acid.[2]

Proposed Mechanism of Thioacetalization

The generally accepted mechanism for acid-catalyzed thioacetalization proceeds through the following key steps:

  • Protonation of the carbonyl oxygen: This activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack by one of the thiol groups: This forms a hemithioacetal intermediate.

  • Protonation of the hydroxyl group and subsequent elimination of water: This generates a resonance-stabilized thionium ion.

  • Intramolecular nucleophilic attack by the second thiol group: This ring-closing step forms the cyclic 1,3-dithiane.

  • Deprotonation: Regeneration of the acid catalyst.

Thioacetalization_Mechanism R1 R2 C1 C O1 O H_plus H⁺ Butanedithiol HS(CH₂)₂CH(CH₃)SH Protonated_Carbonyl R¹(R²)C=O⁺H Hemithioacetal R¹(R²)C(OH)S(CH₂)₂CH(CH₃)SH Thionium_Ion R¹(R²)C⁺-S(CH₂)₂CH(CH₃)SH ↔ R¹(R²)C=S⁺(CH₂)₂CH(CH₃)SH Dithiane 2-R¹,R²-4-methyl-1,3-dithiane start Carbonyl + this compound step1 Protonation start->step1 + H⁺ step2 Nucleophilic Attack step1->step2 Protonated Carbonyl step3 Dehydration step2->step3 Hemithioacetal - H₂O step4 Cyclization step3->step4 Thionium Ion end 1,3-Dithiane step4->end - H⁺

Mechanism of Acid-Catalyzed 1,3-Dithiane Formation.

Comparative Performance of Dithiols and Diols as Protecting Groups

The choice of protecting group is critical and depends on the stability required for subsequent reaction steps. Thioacetals are generally more stable than their oxygen-containing counterparts, acetals.

Protecting Group ReagentCarbonyl CompoundCatalystConditionsYield (%)Reference
1,3-PropanedithiolBenzaldehydeI₂Solvent-free, rt94[3]
1,3-Propanedithiol4-NitrobenzaldehydeI₂Solvent-free, rt94[3]
Ethylene GlycolBenzaldehydep-TsOHToluene, reflux~95[3]
Ethylene GlycolAcetophenoneCe(OTf)₃CH₃NO₂, rt92[3]

Experimental Protocol: Formation of 2-Phenyl-1,3-dithiane [3]

  • Materials: Benzaldehyde (1.0 eq), 1,3-propanedithiol (1.1 eq), Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq), Dichloromethane (CH₂Cl₂).

  • Procedure: To a stirred solution of benzaldehyde in dichloromethane at room temperature, add 1,3-propanedithiol. Slowly add boron trifluoride diethyl etherate to the mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures.[3]

Umpolung: The Power of Dithianes in C-C Bond Formation

A key feature of 1,3-dithianes is the acidity of the C2-proton (pKa ≈ 31), which can be abstracted by a strong base like n-butyllithium to generate a stabilized carbanion.[4] This carbanion acts as an acyl anion equivalent, a powerful tool for nucleophilic acylation.

Proposed Mechanism of Umpolung and Alkylation

Umpolung_Mechanism Dithiane 2-R-1,3-dithiane Base n-BuLi Electrophile E⁺ Lithio_Dithiane 2-Lithio-2-R-1,3-dithiane Alkylated_Dithiane 2-E,2-R-1,3-dithiane start 1,3-Dithiane step1 Deprotonation start->step1 + n-BuLi step2 Nucleophilic Attack step1->step2 Lithiated Dithiane end Alkylated Dithiane step2->end + E⁺

Umpolung Reactivity of 1,3-Dithianes.

The stability of the dithiane anion is attributed to the polarizability of the sulfur atoms and the potential involvement of d-orbitals in delocalizing the negative charge.[5] While direct comparative theoretical studies on the stability of anions derived from this compound versus 1,3-propanedithiol are scarce, the inductive effect of the methyl group in the 4-position of the dithiane ring from this compound might slightly influence the acidity of the C2-proton and the nucleophilicity of the resulting carbanion.

Oxidation of this compound

Dithiols can be oxidized to form cyclic disulfides. This reaction is important in various biological contexts and can also be a consideration in synthetic routes. The oxidation can proceed through different mechanisms depending on the oxidant.

Proposed General Mechanism for Thiol Oxidation

Thiol oxidation to a disulfide is a two-electron process that can occur via one- or two-electron pathways.[6] A common pathway involves the formation of a sulfenic acid intermediate.

Thiol_Oxidation Dithiol R(SH)₂ Oxidant [O] Sulfenic_Acid R(SH)(SOH) Disulfide Cyclic Disulfide start This compound step1 Oxidation to Sulfenic Acid start->step1 + [O] step2 Intramolecular Condensation step1->step2 Sulfenic Acid Intermediate end Cyclic Disulfide step2->end - H₂O

General Pathway for Dithiol Oxidation.

Deprotection of Thioacetals

The robust nature of thioacetals necessitates specific, often harsh, conditions for their removal to regenerate the carbonyl group.[1][2] This is a critical consideration in synthetic planning.

Comparative Deprotection Methods

A variety of reagents have been developed for the deprotection of thioacetals, often involving oxidative or mercury-based methods.

Protected SubstrateDeprotection Reagents & ConditionsYield (%)Reference
2-(3-Nitrophenyl)-1,3-dithianeHg(NO₃)₂·3H₂O, solid-state, rt, 2 min95[3]
2-Heptyl-1,3-dithianeH₂O₂ (30%), I₂ (cat.), SDS, H₂O, rt, 30 min95[3]
2-(4-Chlorophenyl)-1,3-dithianePPA, AcOH, 25-45 °C, 3-8 h85[3]
2-Phenyl-1,3-dioxolaneNaBArF₄, H₂O, 30 °C, 5 minQuantitative[3]
2-Phenyl-1,3-dioxolaneI₂, Acetone, rt, 5 min96[3]

Experimental Protocol: Deprotection of a 1,3-Dithiane

  • Materials: 2-Aryl-1,3-dithiane (1 mmol), Anhydrous AlCl₃ (1.5-2 mmol), MnO₂ (6-7 mmol), Dry CH₃CN.

  • Procedure: To a solution of the dithiane in dry acetonitrile, anhydrous AlCl₃ is added, and the mixture is stirred for a few minutes. Subsequently, dried MnO₂ is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then filtered, and the product is isolated after aqueous workup and extraction.

Conclusion

While direct theoretical and extensive experimental data for this compound remain less prevalent in the literature compared to its simpler analogues, its reaction mechanisms can be confidently inferred from the well-established chemistry of dithiols. The primary utility of this compound lies in the formation of 1,3-dithianes for carbonyl protection and subsequent umpolung reactivity. The choice between this compound and other dithiols or diols for carbonyl protection will depend on the specific steric and electronic requirements of the synthetic target and the conditions of the subsequent reaction steps. The methyl substituent in this compound may offer subtle differences in reactivity and conformation of the resulting dithiane, which could be exploited in stereoselective synthesis. Further computational studies are warranted to precisely quantify the energetic differences in the reaction pathways of this compound compared to other commonly used dithiols.

References

Validation of 1,3-Butanedithiol as a Cross-linking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Butanedithiol as a potential cross-linking agent against other commonly used alternatives. Due to a notable lack of direct experimental data on the cross-linking applications of this compound, which is predominantly documented as a flavoring agent[1], this guide infers its potential performance based on the established chemistry of other short-chain aliphatic dithiols. The information is intended to provide a foundational understanding and a starting point for empirical validation.

Performance Comparison of Cross-linking Agents

The selection of a cross-linking agent is critical in the development of biomaterials, drug delivery systems, and other macromolecular assemblies. The ideal cross-linker offers high efficiency, stability, and biocompatibility. This section compares the projected performance of this compound with well-established cross-linking agents.

Cross-linking Agent Reactive Groups Reaction Mechanism Reaction Speed Cross-link Stability Biocompatibility Key Advantages Key Disadvantages
This compound (Predicted) Thiol (-SH)Oxidative disulfide bond formation; Thiol-ene Michael additionModerate to FastReversible (disulfide) or Stable (thioether)Likely moderate, requires testingPotential for redox-responsive materials; Simple reaction conditions.Lack of established protocols and data; Potential cytotoxicity.
Dithiothreitol (DTT) Thiol (-SH)Oxidative disulfide bond formation; Thiol-ene Michael additionFastReversible (disulfide)Generally good in controlled concentrationsWell-established reducing agent and cross-linker; Water-soluble.Can interfere with protein disulfide bonds.
Glutaraldehyde Aldehyde (-CHO)Schiff base formation with primary aminesFastStableCan be cytotoxicHigh cross-linking efficiency; Readily available.Potential for leachables and toxicity.
Genipin Ester, OlefinReaction with primary aminesSlow to ModerateStableGenerally considered biocompatible and non-toxicNatural origin; Lower cytotoxicity than glutaraldehyde.Slower reaction rate; Can impart a blue color.
EDC/NHS Carbodiimide/ N-hydroxysuccinimideAmide bond formation between carboxyl and amine groupsFastStableGenerally good, byproducts are water-soluble and easily removed"Zero-length" cross-linker; High specificity.Sensitive to hydrolysis; Requires specific functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are established protocols for common cross-linking reactions that could be adapted for the validation of this compound.

Protocol 1: Oxidative Cross-linking of Thiolated Polymers to Form Hydrogels

This protocol describes the formation of a hydrogel through the creation of disulfide bonds between thiol groups on a polymer backbone. This method is often used for creating redox-responsive biomaterials.

Materials:

  • Thiol-functionalized polymer (e.g., thiolated hyaluronic acid, PEG-dithiol)

  • This compound or other dithiol cross-linker (e.g., DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Oxidizing agent (e.g., hydrogen peroxide, atmospheric oxygen)

  • Stir plate and stir bar

  • Spatula and weighing paper

Procedure:

  • Dissolve the thiol-functionalized polymer in PBS at the desired concentration (e.g., 5% w/v) in a sterile container.

  • Gently stir the polymer solution on a stir plate until fully dissolved.

  • In a separate container, prepare a stock solution of the dithiol cross-linker (e.g., this compound) in PBS.

  • Add the cross-linker solution to the polymer solution in a dropwise manner while stirring. The molar ratio of thiol groups on the polymer to the thiol groups on the cross-linker should be optimized (e.g., 1:1, 1:0.5).

  • Introduce a mild oxidizing agent, such as a low concentration of hydrogen peroxide, or expose the solution to air to facilitate the formation of disulfide bonds.

  • Continue stirring until a hydrogel is formed. The gelation time will vary depending on the polymer concentration, cross-linker concentration, and oxidizing conditions.

  • The resulting hydrogel can be purified by dialysis against deionized water to remove unreacted cross-linker and other small molecules.

Protocol 2: Thiol-Maleimide Cross-linking

This "click chemistry" reaction is highly efficient and specific, forming stable thioether bonds. It is widely used in bioconjugation and the formation of stable hydrogel networks.

Materials:

  • Maleimide-functionalized polymer (e.g., maleimide-PEG)

  • Dithiol cross-linker (e.g., This compound , DTT)

  • Phosphate buffer, pH 6.5-7.5

  • Stir plate and stir bar

  • Spatula and weighing paper

Procedure:

  • Dissolve the maleimide-functionalized polymer in the phosphate buffer at the desired concentration.

  • In a separate tube, dissolve the dithiol cross-linker in the same buffer.

  • Add the dithiol cross-linker solution to the polymer solution. The reaction is typically performed at a 1:1 molar ratio of maleimide to thiol groups.

  • Stir the reaction mixture at room temperature. The reaction is usually rapid and proceeds to high conversion.

  • Monitor the reaction progress by techniques such as UV-Vis spectroscopy (disappearance of the maleimide absorbance peak) or rheology (increase in viscosity and gel formation).

  • The resulting cross-linked product can be purified by dialysis or size-exclusion chromatography.

Visualizing Cross-linking Concepts

Diagrams created using Graphviz (DOT language) illustrate key concepts in cross-linking.

Crosslinking_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Formation Formation cluster_Analysis Analysis Polymer Functionalized Polymer Mixing Mixing in Buffer Polymer->Mixing Crosslinker This compound Crosslinker->Mixing Initiation Initiation (e.g., pH change, UV light) Mixing->Initiation Crosslinked_Network Cross-linked Network (e.g., Hydrogel) Initiation->Crosslinked_Network Characterization Characterization (e.g., Rheology, Swelling) Crosslinked_Network->Characterization

Caption: General experimental workflow for polymer cross-linking.

Signaling_Pathway cluster_Extracellular Extracellular Matrix cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling cluster_Nuclear Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Activation

Caption: A generic signaling pathway often studied using cross-linking.

References

A Comparative Guide to Catalysts for 1,3-Dithiolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The protection of carbonyl functionalities as 1,3-dithiolanes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in academic and industrial research, including drug development. The efficiency of this thioacetalization reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts for the synthesis of 1,3-dithiolanes, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

The synthesis of 1,3-dithiolanes is typically achieved through the condensation of a carbonyl compound with 1,2-ethanedithiol. This reaction is generally catalyzed by Brønsted or Lewis acids.[1][2] In recent years, a plethora of catalytic systems have been developed to improve reaction rates, yields, and chemoselectivity, while also addressing environmental concerns by utilizing milder, solvent-free conditions and reusable catalysts.[3][4]

Comparative Performance of Catalysts

The choice of catalyst significantly impacts the outcome of 1,3-dithiolane synthesis. Key performance indicators include reaction time, temperature, solvent conditions, and, most importantly, the isolated yield of the desired product. The following table summarizes the efficacy of a range of catalysts for the thioacetalization of benzaldehyde with 1,2-ethanedithiol, providing a direct comparison of their performance under the reported conditions.

CatalystSubstrateReagentsReaction TimeTemperature (°C)SolventYield (%)Reference
Brønsted Acids
p-Toluenesulfonic acid (p-TSA) / Silica gelBenzaldehyde1,2-ethanedithiol10 minRefluxDichloromethane98Ali, M. H., & Gomes, M. G. (2005). Synthesis, 1326-1332.[1]
Tungstophosphoric acid (H₃PW₁₂O₄₀)Benzaldehyde1,2-ethanedithiol5 minRoom Temp.Solvent-free98Firouzabadi, H., et al. (2002). Synthesis, 59-60.[1][5]
Perchloric acid on silica gel (HClO₄-SiO₂)Benzaldehyde1,2-ethanedithiol2 minRoom Temp.Solvent-free98Rudrawar, S., et al. (2006). Synthesis, 2767-2771.[1]
Silica sulfuric acid (SSA)Benzaldehyde1,2-ethanedithiol1 min60Solvent-free98Habibi, D., et al. (2014). Chemical Papers, 68(3), 417-421.[6]
Lewis Acids
Yttrium triflate (Y(OTf)₃)Benzaldehyde1,2-ethanedithiol15 minRoom Temp.Neat95De, S. K. (2004). Tetrahedron Letters, 45, 2339-2341.[1]
Praseodymium triflate (Pr(OTf)₃)Benzaldehyde1,2-ethanedithiol15 minRoom Temp.Neat94De, S. K. (2004). Synthesis, 2837-2840.[1][7]
Hafnium triflate (Hf(OTf)₄)Benzaldehyde1,2-ethanedithiol0.5 hRoom Temp.Dichloromethane98Wu, Y. C., & Zhu, J. (2008). The Journal of Organic Chemistry, 73(23), 9522-9524.[1][5]
Indium(III) chloride (InCl₃)Benzaldehyde1,2-ethanedithiol10 minRoom Temp.Dichloromethane95Muthusamy, S., et al. (2001). Tetrahedron Letters, 42(3), 523-526.[8]
Scandium triflate (Sc(OTf)₃)Benzaldehyde1,2-ethanedithiol20 minRoom Temp.Nitromethane98Kamal, A., & Chouhan, G. (2002). Tetrahedron Letters, 43(7), 1347-1350.[9]
Copper(II) triflate on silica gel (Cu(OTf)₂-SiO₂)Benzaldehyde1,2-ethanedithiol15 minRoom Temp.Solvent-free98Anand, R. V., et al. (1999). Synlett, 1999(03), 415-416.[8]
Other Catalysts
Iodine (I₂)Benzaldehyde1,2-ethanedithiol15 minRoom Temp.Dichloromethane95Firouzabadi, H., et al. (2001). The Journal of Organic Chemistry, 66(22), 7527-7529.[1]
Brønsted acidic ionic liquidBenzaldehyde1,2-ethanedithiol10 minRoom Temp.Solvent-free95Hajipour, A. R., et al. (2009). Synlett, 2009(12), 1974-1978.[1]
Tungstate sulfuric acid (TSA)Benzaldehyde1,2-ethanedithiol5 min80Solvent-free98Karami, B., et al. (2012). Journal of Sulfur Chemistry, 33(1), 65-71.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of 1,3-dithiolanes using selected catalysts from the comparison table.

Protocol 1: Thioacetalization using Tungstophosphoric Acid (H₃PW₁₂O₄₀)

This procedure highlights a solvent-free and efficient method for 1,3-dithiolane synthesis.[1][5]

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • 1,2-Ethanedithiol (1.1 mmol, 103 mg)

  • Tungstophosphoric acid (H₃PW₁₂O₄₀) (0.01 mmol, 28.8 mg)

Procedure:

  • To a mixture of benzaldehyde (1 mmol) and 1,2-ethanedithiol (1.1 mmol) in a round-bottom flask, add tungstophosphoric acid (0.01 mmol).

  • Stir the reaction mixture vigorously at room temperature for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether (10 mL) to the reaction mixture and stir for an additional 2 minutes.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 2-phenyl-1,3-dithiolane.

**Protocol 2: Thioacetalization using Perchloric Acid on Silica Gel (HClO₄-SiO₂) **

This protocol exemplifies the use of a solid-supported, highly efficient catalyst under solvent-free conditions.[1]

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • 1,2-Ethanedithiol (1.2 mmol, 113 mg)

  • Perchloric acid on silica gel (HClO₄-SiO₂) (0.05 g)

Procedure:

  • In a mortar, thoroughly mix benzaldehyde (1 mmol), 1,2-ethanedithiol (1.2 mmol), and perchloric acid on silica gel (0.05 g).

  • Grind the mixture at room temperature for 2 minutes.

  • Monitor the reaction by TLC.

  • After completion, add dichloromethane (10 mL) to the mixture and stir.

  • Filter the mixture to separate the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (n-hexane/ethyl acetate) to yield pure 2-phenyl-1,3-dithiolane.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the screening and optimization of catalysts for 1,3-dithiolane synthesis. This systematic approach allows for the efficient evaluation of different catalytic systems.

G A Reactant Preparation (Carbonyl Compound + 1,2-Ethanedithiol) B Catalyst Addition (e.g., Lewis Acid, Brønsted Acid, etc.) A->B Add catalyst C Reaction (Stirring at specified Temperature) B->C Initiate reaction D Reaction Monitoring (TLC, GC-MS) C->D Monitor progress D->C Continue reaction if incomplete E Work-up (Quenching, Extraction, Washing) D->E Proceed upon completion F Catalyst Separation (Filtration for heterogeneous catalysts) E->F Separate catalyst G Purification (Column Chromatography, Recrystallization) F->G Purify product H Product Characterization (NMR, IR, Mass Spectrometry) G->H Characterize pure product I Yield Calculation & Performance Analysis H->I Determine yield and purity

Caption: General workflow for catalyst screening in 1,3-dithiolane synthesis.

This guide provides a starting point for researchers to navigate the diverse landscape of catalysts available for 1,3-dithiolane synthesis. The tabulated data allows for a quick assessment of catalyst performance, while the detailed protocols offer practical guidance for laboratory implementation. The visual workflow further clarifies the experimental process, facilitating a systematic approach to catalyst selection and optimization.

References

Characterization of gold nanoparticles synthesized with 1,3-Butanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Gold Nanoparticles Synthesized with 1,3-Butanedithiol

This guide provides a comparative analysis of the characterization of gold nanoparticles (AuNPs) synthesized with this compound as a capping agent against those synthesized with a common monothiol, 1-dodecanethiol. Due to the limited availability of direct experimental data for this compound in the scientific literature, the characteristics of these nanoparticles are presented based on established principles of gold-thiol chemistry and findings from studies on similar dithiol ligands. This guide is intended for researchers, scientists, and professionals in drug development interested in the properties and synthesis of functionalized gold nanoparticles.

Introduction

Gold nanoparticles exhibit unique optical, electronic, and catalytic properties that are highly dependent on their size, shape, and surface chemistry.[1] The choice of capping agent is crucial as it not only stabilizes the nanoparticles, preventing aggregation, but also imparts specific functionalities to their surface. Alkanethiols are widely used as capping agents due to the strong affinity of sulfur for gold surfaces, forming a self-assembled monolayer.[2]

This guide compares AuNPs synthesized with 1-dodecanethiol, a well-studied monofunctional thiol, and this compound, a bifunctional thiol. The presence of two thiol groups in this compound can lead to either chelation on a single nanoparticle surface or the cross-linking of multiple nanoparticles, resulting in distinct structural and physicochemical properties.

Comparative Characterization Data

The following table summarizes the expected and reported characterization data for gold nanoparticles synthesized with this compound and 1-dodecanethiol. The data for 1-dodecanethiol-capped AuNPs is based on typical values reported in the literature, while the data for this compound-capped AuNPs is extrapolated based on the behavior of other dithiol-capped systems.

Characterization ParameterAuNPs capped with 1-Dodecanethiol (Monothiol)AuNPs capped with this compound (Dithiol)
Synthesis Method Brust-Schiffrin (two-phase)Modified Brust-Schiffrin (one-phase or two-phase)
Typical Core Diameter (TEM) 2-10 nm[2]2-10 nm (individual particles); potential for aggregates/assemblies[3]
Size Distribution (PDI from DLS) Typically < 0.3 (monodisperse)Can be higher due to potential cross-linking and aggregation
Surface Plasmon Resonance (λmax) ~520 nm (for ~5-10 nm spherical particles)[4]~520 nm for individual particles; may exhibit a red-shift or broadening upon aggregation[3]
Zeta Potential Near-neutral to slightly negative in organic solventsSimilar to monothiol-capped AuNPs, but may vary with solvent and aggregation state
Stability High in organic solvents, stable for monthsPotentially higher stability due to chelation; may form stable aggregates in solution[5]
Morphology (TEM) Spherical, well-dispersed nanoparticles[6]Individual spherical nanoparticles and/or cross-linked assemblies[3]

Experimental Protocols

Detailed methodologies for the synthesis of gold nanoparticles with 1-dodecanethiol and a proposed protocol for this compound are provided below.

Synthesis of 1-Dodecanethiol Capped Gold Nanoparticles (Brust-Schiffrin Method)

This two-phase synthesis method is a widely adopted protocol for producing thiol-stabilized gold nanoparticles.[2]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • 1-Dodecanethiol

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • An aqueous solution of HAuCl₄ is prepared.

  • A solution of TOAB in toluene is prepared.

  • The two solutions are mixed and stirred vigorously until the tetrachloroaurate ions are transferred to the organic phase, indicated by a color change of the aqueous phase to clear and the organic phase to orange-red.

  • 1-Dodecanethiol is added to the organic phase with stirring.

  • A freshly prepared aqueous solution of NaBH₄ is added slowly while stirring vigorously.

  • The color of the organic phase changes to dark brown, indicating the formation of gold nanoparticles.

  • The reaction is allowed to proceed for several hours.

  • The organic phase is separated, and the nanoparticles are precipitated by the addition of ethanol.

  • The precipitate is collected by centrifugation and washed multiple times with ethanol to remove excess thiol and phase transfer agent.

  • The purified nanoparticles are dried and can be redispersed in a nonpolar organic solvent like toluene or chloroform.

Proposed Synthesis of this compound Capped Gold Nanoparticles

This proposed one-phase method is adapted from protocols for other functionalized thiols and aims to control the potential for aggregation.[7]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O) or a gold(I)-phosphine complex

  • This compound

  • tert-Butylamine borane complex (TBAB) or Sodium borohydride (NaBH₄)

  • Methanol or a mixture of DMF/THF

  • Deionized water (if using NaBH₄)

Procedure:

  • A gold precursor is dissolved in the chosen organic solvent (e.g., methanol or DMF/THF).

  • This compound is added to the solution. The molar ratio of gold to thiol is a critical parameter that will influence the final particle size and degree of cross-linking. A higher thiol concentration is expected to favor smaller, more stable individual particles.

  • The mixture is stirred at a controlled temperature (e.g., 55 °C).

  • A solution of the reducing agent (e.g., TBAB in the same solvent or NaBH₄ in water) is added. The rate of addition of the reducing agent can influence the nanoparticle size; slow addition generally leads to larger particles.[7]

  • The reaction is allowed to proceed for a set time (e.g., 2 hours at temperature, followed by stirring at room temperature).

  • The nanoparticles are isolated by precipitation with a non-solvent, followed by centrifugation and washing.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of gold nanoparticles with monothiol and dithiol capping agents.

cluster_0 Two-Phase Synthesis (1-Dodecanethiol) HAuCl4 (aq) HAuCl4 (aq) Phase Transfer Phase Transfer HAuCl4 (aq)->Phase Transfer TOAB in Toluene TOAB in Toluene TOAB in Toluene->Phase Transfer AuCl4- in Toluene AuCl4- in Toluene Phase Transfer->AuCl4- in Toluene Add 1-Dodecanethiol Add 1-Dodecanethiol AuCl4- in Toluene->Add 1-Dodecanethiol Add NaBH4 (aq) Add NaBH4 (aq) Add 1-Dodecanethiol->Add NaBH4 (aq) AuNPs in Toluene AuNPs in Toluene Add NaBH4 (aq)->AuNPs in Toluene Precipitation & Washing Precipitation & Washing AuNPs in Toluene->Precipitation & Washing Purified AuNPs Purified AuNPs Precipitation & Washing->Purified AuNPs

Caption: Workflow for two-phase synthesis of monothiol-capped AuNPs.

cluster_1 One-Phase Synthesis (this compound) Gold Precursor in Solvent Gold Precursor in Solvent Add this compound Add this compound Gold Precursor in Solvent->Add this compound Heating & Stirring Heating & Stirring Add this compound->Heating & Stirring Add Reducing Agent Add Reducing Agent Heating & Stirring->Add Reducing Agent AuNP Formation AuNP Formation Add Reducing Agent->AuNP Formation Isolation & Purification Isolation & Purification AuNP Formation->Isolation & Purification Purified AuNPs / Assemblies Purified AuNPs / Assemblies Isolation & Purification->Purified AuNPs / Assemblies

Caption: Proposed one-phase synthesis workflow for dithiol-capped AuNPs.

Signaling Pathways and Logical Relationships

The interaction of the dithiol ligand with gold nanoparticles can lead to different structural outcomes depending on the reaction conditions. This logical relationship is depicted below.

This compound + AuNPs This compound + AuNPs High Thiol:Au Ratio High Thiol:Au Ratio This compound + AuNPs->High Thiol:Au Ratio Condition Low Thiol:Au Ratio Low Thiol:Au Ratio This compound + AuNPs->Low Thiol:Au Ratio Condition Intra-particle Chelation Intra-particle Chelation Stable Individual AuNPs Stable Individual AuNPs Intra-particle Chelation->Stable Individual AuNPs Inter-particle Cross-linking Inter-particle Cross-linking Aggregated AuNP Assemblies Aggregated AuNP Assemblies Inter-particle Cross-linking->Aggregated AuNP Assemblies High Thiol:Au Ratio->Intra-particle Chelation Low Thiol:Au Ratio->Inter-particle Cross-linking

Caption: Logical outcomes of dithiol binding to gold nanoparticles.

References

A Comparative Guide to Lewis and Brønsted Acid Catalysis in Dithioacetalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of carbonyl groups as dithioacetals is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical development. The choice of catalyst—typically a Lewis or Brønsted acid—can significantly impact the efficiency, selectivity, and substrate scope of this reaction. This guide provides an objective comparison of Lewis and Brønsted acid catalysis for dithioacetalization, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Lewis Acids vs. Brønsted Acids: A Mechanistic Overview

The catalytic pathways for dithioacetalization diverge based on the nature of the acid catalyst. Lewis acids activate the carbonyl group by coordinating to the oxygen atom, while Brønsted acids protonate the carbonyl oxygen.

Lewis Acid Catalysis: A Lewis acid (LA) accepts an electron pair from the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the thiol.

Brønsted Acid Catalysis: A Brønsted acid (H-A) donates a proton to the carbonyl oxygen, forming a highly electrophilic oxonium ion, which then readily reacts with the thiol.

The generalized mechanisms for both pathways are illustrated below.

G cluster_0 Lewis Acid Catalysis cluster_1 Brønsted Acid Catalysis LA_start R(CO)R' + LA LA_activated Activated Carbonyl [R(C=O+-LA)R'] LA_start->LA_activated Coordination LA_hemi Hemithioacetal Intermediate LA_activated->LA_hemi Nucleophilic Attack LA_thiol + R''SH LA_intermediate Thionium Ion Intermediate LA_hemi->LA_intermediate - H2O (LA-assisted) LA_thiol2 + R''SH LA_product Dithioacetal + LA LA_intermediate->LA_product Nucleophilic Attack BA_start R(CO)R' + H-A BA_activated Protonated Carbonyl [R(C=O+H)R'] BA_start->BA_activated Protonation BA_hemi Hemithioacetal Intermediate BA_activated->BA_hemi Nucleophilic Attack BA_thiol + R''SH BA_intermediate Thionium Ion Intermediate BA_hemi->BA_intermediate - H2O BA_thiol2 + R''SH BA_product Dithioacetal + H-A BA_intermediate->BA_product Nucleophilic Attack

Figure 1: Generalized catalytic cycles for dithioacetalization.

Performance Comparison: Experimental Data

The choice between a Lewis and a Brønsted acid catalyst often depends on the specific substrate, desired reaction conditions (e.g., solvent-free), and catalyst reusability. Below are comparative data for the dithioacetalization of various carbonyl compounds.

Table 1: Catalyst Comparison for the Dithioacetalization of Benzaldehyde

This table compares the performance of various Lewis and Brønsted acid catalysts for the dithioacetalization of benzaldehyde with 1,2-ethanedithiol.

CatalystCatalyst TypeLoading (mol%)ConditionsTimeYield (%)Reference
Silica Sulfuric AcidBrønsted0.1 g60°C, Solvent-free1 min98[1]
AlCl₃ Lewis 10 CH₃CN, rt 30 min 95 [2]
ZnCl₂ Lewis 50 DCM, rt 2 h 95 [2]
TiCl₄ Lewis 100 DCM, 0°C 15 min 90 [2]
p-TsOHBrønsted10Toluene, reflux4 h92[1]
Sc(OTf)₃ Lewis 0.1 CH₂Cl₂, rt 5 min 99 [2]
InCl₃ Lewis 5 DCM, rt 15 min 98 [2]

Data compiled from Habibi et al., 2014, and references therein.

Table 2: Substrate Scope for Dithioacetalization using Silica Sulfuric Acid (Brønsted Acid)

The following data illustrates the effectiveness of a solid Brønsted acid catalyst, silica sulfuric acid, for the dithioacetalization of a range of aldehydes and ketones with 1,2-ethanedithiol under solvent-free conditions at 60°C.[1]

SubstrateProductTime (min)Yield (%)
Benzaldehyde2-Phenyl-1,3-dithiolane198
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1,3-dithiolane198
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-1,3-dithiolane296
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1,3-dithiolane198
Cinnamaldehyde2-Styryl-1,3-dithiolane495
Cyclohexanone1,4-Dithiaspiro[4.5]decane3092
Acetophenone2-Methyl-2-phenyl-1,3-dithiolane3490

Catalyst Selection Workflow

The selection of an appropriate catalyst system is critical for successful dithioacetalization. The following workflow provides a logical guide for choosing between a Lewis and a Brønsted acid catalyst based on key experimental parameters.

G start Start: Dithioacetalization Required substrate_sensitivity Is the substrate acid-sensitive? start->substrate_sensitivity mild_lewis Consider mild Lewis acids (e.g., Sc(OTf)₃, ZnCl₂) substrate_sensitivity->mild_lewis Yes strong_acid Are harsh conditions acceptable? substrate_sensitivity->strong_acid No catalyst_reusability Is catalyst reusability a priority? mild_lewis->catalyst_reusability strong_lewis Use strong Lewis acids (e.g., TiCl₄, AlCl₃) strong_acid->strong_lewis Yes bronsted Consider Brønsted acids (e.g., p-TsOH, H₂SO₄) strong_acid->bronsted No strong_lewis->catalyst_reusability bronsted->catalyst_reusability solid_acid Use solid acids (e.g., Amberlyst-15, Silica Sulfuric Acid) catalyst_reusability->solid_acid Yes homogeneous Homogeneous Lewis or Brønsted acids are suitable catalyst_reusability->homogeneous No solvent_free Are solvent-free conditions desired? solid_acid->solvent_free homogeneous->solvent_free solid_lewis_bronsted Consider solid Lewis or Brønsted acids solvent_free->solid_lewis_bronsted Yes solvent_based Standard solvent-based protocols are applicable solvent_free->solvent_based No

Figure 2: Decision workflow for catalyst selection.

Experimental Protocols

Below are representative experimental protocols for the dithioacetalization of benzaldehyde using a Lewis acid (Scandium(III) Triflate) and a solid Brønsted acid (Amberlyst-15).

Protocol 1: Lewis Acid-Catalyzed Dithioacetalization using Scandium(III) Triflate

This protocol is adapted from the general procedure for oxathiolane synthesis described by Karimi and Ma'mani (2003), a reaction analogous to dithioacetalization.[3]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • 1,2-Ethanedithiol (1.1 mmol, 103 mg)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mol%, 0.5 mg)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol) and 1,2-ethanedithiol (1.1 mmol) in dichloromethane (5 mL).

  • Add scandium(III) triflate (0.1 mol%) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 5-10 minutes), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-phenyl-1,3-dithiolane.

Protocol 2: Brønsted Acid-Catalyzed Dithioacetalization using Amberlyst-15

This protocol is based on the general procedure for the conversion of carbonyl compounds to 1,3-oxathiolanes using Amberlyst-15.[4]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • 1,2-Ethanedithiol (1.1 mmol, 103 mg)

  • Amberlyst-15 (ion-exchange resin) (0.1 g, pre-activated by heating at 110°C for 2 hours)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add a solution of benzaldehyde (1.0 mmol) in dichloromethane (5 mL).

  • Add 1,2-ethanedithiol (1.1 mmol) to the solution.

  • Add the pre-activated Amberlyst-15 resin (0.1 g) to the reaction mixture.

  • Stir the suspension at room temperature. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the reaction mixture to remove the Amberlyst-15 catalyst.

  • Wash the recovered resin with dichloromethane (3 x 5 mL). The catalyst can be reactivated by heating and reused.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product is typically of high purity. If necessary, it can be further purified by column chromatography on silica gel.

Conclusion

Both Lewis and Brønsted acids are effective catalysts for dithioacetalization.

  • Lewis acids , particularly milder ones like Sc(OTf)₃, offer very fast reaction times under homogeneous conditions and can be highly chemoselective.[3] However, many common Lewis acids are sensitive to moisture and may not be easily recyclable.

  • Brønsted acids , especially solid-supported catalysts like silica sulfuric acid and Amberlyst-15, provide significant operational advantages.[1][4] These include ease of separation, catalyst reusability, and the potential for solvent-free reactions, aligning with the principles of green chemistry. While reaction times may be slightly longer compared to the most reactive Lewis acids, the overall efficiency and sustainability are often superior.

The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and scalability. The provided data and protocols offer a starting point for the rational design and optimization of dithioacetalization reactions in your research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 1,3-Butanedithiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 1,3-Butanedithiol is a critical aspect of laboratory safety and environmental responsibility. Due to its malodorous and hazardous nature, proper handling and disposal procedures must be strictly followed to mitigate risks and ensure a safe working environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. This compound is a potent stench chemical, and all manipulations must be conducted in a well-ventilated chemical fume hood.[1][2] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Step-by-Step Disposal Protocol

The following procedures outline the recommended steps for the safe disposal of this compound waste, which should be treated as hazardous waste.[1][3][4]

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing this compound, including pure compound and solutions, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: All solid waste contaminated with this compound, such as pipette tips, vials, gloves, and absorbent materials, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3][5] For items with a strong odor, it is recommended to enclose them in a zip-lock bag before placing them in the main waste container.[5]

Decontamination of Glassware and Equipment

All non-disposable items that have come into contact with this compound must be thoroughly decontaminated before reuse or washing. The recommended method is through oxidation with a bleach solution.[1][2][5][6]

  • Preparation of Bleach Bath: In a designated plastic container within a chemical fume hood, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite solution, typically 5-6%) and water.[2]

  • Soaking Procedure: Immediately after use, submerge the contaminated glassware and equipment in the bleach bath.[2][6] Ensure the items are completely covered.

  • Soaking Time: Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[2][4][5]

  • Post-Decontamination: After soaking, carefully remove the items from the bleach bath, rinse them thoroughly with water, and then proceed with standard laboratory washing procedures.

Neutralization of Liquid Waste (Chemical Inactivation)

For small quantities of liquid this compound waste, chemical neutralization can be performed to reduce its odor and hazard before collection by EHS. This procedure should only be carried out by trained personnel in a chemical fume hood.

  • Prepare a Cooled Bleach Solution: In a suitable container, place the 1:1 bleach and water solution and cool it in an ice bath. The oxidation reaction can be exothermic, and cooling is necessary to control the reaction rate.[1]

  • Slow Addition of Thiol Waste: Slowly and carefully add the this compound waste to the cooled and stirred bleach solution.[5]

  • Monitor the Reaction: Observe the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.

  • Final Disposal: Once the reaction is complete and the characteristic odor is no longer present, the neutralized solution should be collected in a hazardous waste container and labeled appropriately.[1][5]

Quantitative Data for Thiol Decontamination

The following table summarizes the key quantitative parameters for the decontamination of thiols using a bleach solution, based on general laboratory safety guidelines.

ParameterRecommended Value/ProcedureNotes
Decontaminating Agent Commercial Bleach (Sodium Hypochlorite)Typically 5-6% solution.
Working Solution 1:1 mixture of bleach and waterProvides an excess of the oxidizing agent.[2]
Soaking Time for Glassware At least 14-24 hoursEnsures complete oxidation of the thiol.[2][4][5]
General Neutralization Ratio ~7 mL of thiol per 1 L of 5.25% bleach solutionThis is a general guideline for stench chemicals; a larger excess of bleach is recommended for safety.
Reaction Condition Cooled solution (ice bath) with stirringTo control potential exothermic reactions.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_collection Waste Collection & Segregation cluster_treatment Decontamination & Neutralization cluster_disposal Final Disposal Liquid Waste Liquid Waste Chemical Inactivation (Cooled Bleach) Chemical Inactivation (Cooled Bleach) Liquid Waste->Chemical Inactivation (Cooled Bleach) Small Quantities Hazardous Waste Collection Hazardous Waste Collection Liquid Waste->Hazardous Waste Collection Direct Disposal Solid Waste Solid Waste Solid Waste->Hazardous Waste Collection Glassware & Equipment Glassware & Equipment Bleach Bath (1:1 Bleach/Water) Bleach Bath (1:1 Bleach/Water) Glassware & Equipment->Bleach Bath (1:1 Bleach/Water) Clean Glassware Clean Glassware Bleach Bath (1:1 Bleach/Water)->Clean Glassware Chemical Inactivation (Cooled Bleach)->Hazardous Waste Collection This compound Use This compound Use This compound Use->Liquid Waste This compound Use->Solid Waste This compound Use->Glassware & Equipment

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 1,3-Butanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Butanedithiol in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties

This compound is a thiol compound with a characteristic strong, unpleasant odor.[1] Understanding its physical and chemical properties is crucial for safe handling.

PropertyValue
Molecular Formula C4H10S2[2][3]
Molecular Weight 122.25 g/mol [2]
Appearance Liquid[2]
Odor Meaty, garlic, sulfurous, onion-like, spicy[2][4]
Boiling Point 91-93 °C at 30 mm Hg[2][4]
Density 1.023 g/mL at 25 °C[2][4]
Flash Point 150 °F (65.6 °C)[2]
Vapor Pressure 1.15 mmHg at 25°C[2]
Solubility Insoluble in water; miscible in fat.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Thiol compounds, including this compound, are potential skin and eye irritants and may cause respiratory irritation upon inhalation.[1][5] Adherence to the following PPE protocols is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a face shield.[1][5]Protects against splashes and aerosols.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[1][5]Prevents direct skin contact.[5] No specific breakthrough time data is available, so frequent glove changes are recommended.[6]
Skin and Body Protection Flame-resistant lab coat, worn and kept fastened.[1][5]Prevents skin contact and contamination of personal clothing.[5]
Respiratory Protection All work must be conducted in a well-ventilated area, preferably under a certified chemical fume hood.[1][5][6]Minimizes inhalation of vapors or aerosols.[5]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety.

Preparation:

  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational.[5] Confirm that a safety shower and eyewash station are readily accessible.[5]

  • Prepare Workspace: All necessary glassware and equipment should be prepared and placed within the chemical fume hood before starting work.

  • Waste Containers: Have designated and clearly labeled hazardous waste containers ready for both liquid and solid chemical waste.[5]

Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[5]

  • Equilibration: Allow the this compound container to reach room temperature before opening to prevent moisture condensation.[5]

  • Inert Atmosphere: To minimize air exposure and potential oxidation, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Transferring: Use non-sparking tools and ground and bond containers when transferring material to prevent static discharge.[6]

Emergency Procedures

Spill Response:

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6]

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spill:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[7]

  • Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

  • Following Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Liquid Waste Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1][5]
Solid Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[1][5]

All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations.[5]

PPE_Selection_Workflow Workflow for PPE Selection when Handling this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action start Start: Plan to handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood safety_equipment Are safety shower and eyewash station accessible? fume_hood->safety_equipment Yes stop Do not proceed. Consult EHS. fume_hood->stop No eye_protection Wear tightly fitting safety goggles with side-shields or a face shield. safety_equipment->eye_protection Yes safety_equipment->stop No hand_protection Wear chemical-resistant gloves (Nitrile rubber recommended). Double-gloving is advised. eye_protection->hand_protection body_protection Wear a flame-resistant lab coat. hand_protection->body_protection respiratory_protection Work within the chemical fume hood. body_protection->respiratory_protection proceed Proceed with handling This compound respiratory_protection->proceed

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.